molecular formula C11H14ClFN2 B1256792 5-Fluoro-alpha-methyltryptamine hydrochloride CAS No. 776-56-7

5-Fluoro-alpha-methyltryptamine hydrochloride

Cat. No.: B1256792
CAS No.: 776-56-7
M. Wt: 228.69 g/mol
InChI Key: RVHBLKWBRZWGLS-UHFFFAOYSA-N
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Description

5-fluoro AMT (hydrochloride) is an analytical reference standard categorized as a tryptamine. This product is intended for research and forensic applications.>

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHBLKWBRZWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915079
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95173-09-4
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 5-Fluoro-alpha-methyltryptamine (5-F-AMT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT), also designated in developmental literature as PAL-544 , represents a unique pharmacological entity within the tryptamine class.[1][2] Unlike classical psychedelics that function primarily as partial agonists at the 5-HT2A receptor, 5-F-AMT exhibits a tripartite mechanism of action :

  • Full Agonism at 5-HT2A receptors (

    
     ~107%).[1]
    
  • Monoamine Release (SNDRA profile) with high potency for Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE).[1]

  • Potent MAO-A Inhibition , preventing the metabolic breakdown of the very neurotransmitters it releases.

This guide provides a granular analysis of these mechanisms, supported by quantitative data and validated experimental protocols. The synergistic "entourage effect" of these three mechanisms creates a steep dose-response curve and a high potential for serotonin toxicity, distinguishing it from non-methylated analogs like 5-Fluoro-DMT.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of 5-F-AMT is dictated by two critical structural modifications to the tryptamine backbone:

The Alpha-Methyl Group ( -Me)[2][3]
  • Steric Shielding: The methyl group at the alpha carbon introduces steric hindrance adjacent to the amine. This prevents the enzyme Monoamine Oxidase (MAO) from accessing the amine group for oxidative deamination.

  • Metabolic Consequence: Instead of being a substrate for MAO, the molecule acts as a competitive inhibitor. This modification dramatically increases oral bioavailability and duration of action compared to simple tryptamines.

The 5-Fluoro Substitution (5-F)
  • Electronic Effects: The fluorine atom is highly electronegative, pulling electron density from the indole ring. This alters the electrostatic potential of the molecule, increasing its binding affinity (

    
    ) for the 5-HT2A receptor compared to the non-fluorinated parent (AMT).
    
  • Metabolic Blockade: The 5-position is a primary site for hydroxylation by Cytochrome P450 enzymes. Fluorination blocks this specific metabolic route, forcing metabolism through alternative, slower pathways (e.g., N-acetylation or 6-hydroxylation).

Pharmacodynamics: The Tripartite Mechanism

5-F-AMT acts as a "molecular amplifier" of monoaminergic signaling through three distinct but converging pathways.

Quantitative Pharmacological Profile

The following data summarizes the potency of 5-F-AMT across key targets. Note the nanomolar (nM) sensitivity, indicating high potency.

TargetFunctionPotency MetricValueReference Context
5-HT2A Agonist

8.47 nM Full agonist (

107%)
SERT Releaser

14 - 19 nM Serotonin Transporter
DAT Releaser

32 - 37 nM Dopamine Transporter
NET Releaser

78 - 126 nM Norepinephrine Transporter
MAO-A Inhibitor

~180 - 450 nM Selectivity >18,000x over MAO-B
Mechanism Visualization

The diagram below illustrates the simultaneous action of 5-F-AMT at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (5-HT / DA) Transporter Monoamine Transporters (SERT/DAT/NET) Vesicles->Transporter Cytosolic Pool MAO_A MAO-A Enzyme (Mitochondrial) Neurotransmitters Endogenous 5-HT / DA (Accumulation) MAO_A->Neurotransmitters Degradation Blocked Transporter->Neurotransmitters Release Drug 5-F-AMT (Exogenous Ligand) Drug->MAO_A 3. Inhibition (Blocks Breakdown) Drug->Transporter Receptor 5-HT2A Receptor Drug->Receptor 1. Direct Agonism (High Affinity) Neurotransmitters->Receptor Synergistic Activation Signal Intracellular Signaling (PLC / IP3 / Ca2+) Receptor->Signal Psychedelic/Stimulant Effects

Figure 1: The "Triple Threat" mechanism. 5-F-AMT (Yellow) simultaneously triggers receptor activation (Blue), reverses transporters to flood the synapse (Green), and disables the enzyme responsible for clearing the flood (Red).

Experimental Protocols for Validation

To ensure scientific integrity, researchers must validate the mechanistic claims of 5-F-AMT using self-validating assays. Below are the standard operating procedures (SOPs) for the two critical assays: MAO Inhibition and Receptor Binding.

Protocol A: MAO-A vs. MAO-B Selectivity Assay

This fluorometric assay determines the


 and confirms the >18,000-fold selectivity for MAO-A.

Principle: Kynuramine is deaminated by MAO to form 4-hydroxyquinoline, which is fluorescent. Inhibition of MAO reduces fluorescence.

Reagents:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

  • Substrate: Kynuramine hydrobromide (

    
     for MAO-A, 
    
    
    
    for MAO-B).
  • Control: Clorgyline (MAO-A specific inhibitor) and Deprenyl (MAO-B specific inhibitor).

Step-by-Step Workflow:

  • Preparation: Dilute 5-F-AMT in DMSO to create a concentration range (

    
     to 
    
    
    
    ).
  • Incubation:

    • Mix

      
       of drug solution with 
      
      
      
      of enzyme buffer (100 mM potassium phosphate, pH 7.4).
    • Pre-incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Start: Add

    
     of Kynuramine substrate.
    
  • Kinetic Phase: Incubate at 37°C for 30 minutes.

  • Termination: Add

    
     of 2N NaOH to stop the reaction.
    
  • Measurement: Read fluorescence at Excitation 310 nm / Emission 400 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: [³H]-Ketanserin Competition Binding (5-HT2A)

This assay measures the affinity (


) of 5-F-AMT for the 5-HT2A receptor.

Step-by-Step Workflow:

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use [³H]-Ketanserin (0.5 nM) as the radioligand (antagonist).

  • Displacement:

    • Total Binding: Membrane + [³H]-Ketanserin + Buffer.

    • Non-Specific Binding (NSB): Add

      
       Methysergide.
      
    • Experimental: Add increasing concentrations of 5-F-AMT.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Toxicology & Safety Profile

The toxicity of 5-F-AMT is non-linear due to its mechanism. The combination of MAO inhibition and Serotonin Release creates a high risk for Serotonin Syndrome (Serotonin Toxicity).

The Serotonin Syndrome Cascade

Unlike simple agonists (e.g., LSD), 5-F-AMT disables the body's primary safety valve (MAO-A).

Toxicity Step1 5-F-AMT Ingestion Step2 Massive 5-HT Release (Transporter Reversal) Step1->Step2 Step3 MAO-A Inhibition (Clearance Failure) Step1->Step3 Step4 Synaptic 5-HT Accumulation (>100x) Step2->Step4 Step3->Step4 Synergy Step5 Hyperthermia Clonus Seizures Step4->Step5 Serotonin Syndrome

Figure 2: The toxicity cascade. The simultaneous release of serotonin and inhibition of its breakdown leads to exponential accumulation.

Clinical Implications
  • Therapeutic Index: Narrow. The effective dose for behavioral effects in rodents is close to the lethal dose due to hyperthermic seizure induction.

  • Contraindications: Absolute contraindication with SSRIs, SNRIs, or other MAOIs.

References

  • Banks, M. L., et al. (2014). "Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys."[2] Experimental and Clinical Psychopharmacology.

  • Nagai, F., Nonaka, R., & Satoh, K. H. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology.

  • Blough, B. E., et al. (2014). "Synthesis and pharmacology of alpha-methyltryptamines." Bioorganic & Medicinal Chemistry Letters. (Source of PAL-544 designation and binding data).

  • Kinemuchi, H., & Arai, Y. (1986). "Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine."[2][3] Research Communications in Chemical Pathology and Pharmacology.

  • Chairungsrilerd, N., et al. (1998). "Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice."[2][3] British Journal of Pharmacology.[2][3]

Sources

5-Fluoro-alpha-methyltryptamine (PAL-544): Mechanistic Characterization of MAO-A Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-alpha-methyltryptamine hydrochloride (PAL-544): MAO-A Inhibition Selectivity & Pharmacodynamics Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT; PAL-544) represents a critical structural pivot in the tryptamine scaffold, exhibiting a distinct pharmacological profile characterized by high-affinity, selective inhibition of Monoamine Oxidase A (MAO-A) .[1] Unlike its parent compound alpha-methyltryptamine (AMT), which acts as a balanced non-selective inhibitor, and its analog 5-MeO-AMT, which shows weak MAO inhibition, 5-F-AMT demonstrates an inhibitory selectivity ratio favoring MAO-A over MAO-B by approximately 18,000-fold .[2]

This guide provides a rigorous technical analysis of the compound’s binding kinetics, the structural basis of its selectivity, and the experimental protocols required to validate these properties. It also addresses the severe toxicological implications of this profile: the convergence of potent MAO-A inhibition with serotonin releasing activity creates a high-risk vector for serotonin toxicity.

Chemical Biology & Structural Logic

The pharmacological divergence of 5-F-AMT from other tryptamines is driven by two key structural modifications:

  • Alpha-Methylation: Sterically hinders deamination by MAO enzymes, converting the molecule from a substrate into a competitive inhibitor.

  • 5-Fluoro Substitution: The high electronegativity and small atomic radius of the fluorine atom at the 5-position modulate the electron density of the indole ring without introducing the steric bulk seen in methoxy-substituted analogs (e.g., 5-MeO-AMT).

Structure-Activity Relationship (SAR) Flow

The following logic gate illustrates how specific substitutions dictate the shift from substrate to selective inhibitor.

SAR_Logic Tryptamine Tryptamine Scaffold AlphaMe + Alpha-Methyl Group Tryptamine->AlphaMe Substrate MAO Substrate (Rapid Degradation) Tryptamine->Substrate Native Inhibitor Competitive Inhibitor (Steric Hindrance) AlphaMe->Inhibitor Blocks Oxidation FivePos 5-Position Substitution Inhibitor->FivePos FiveMeO 5-Methoxy (Bulky) Weak MAO Binding FivePos->FiveMeO FiveF 5-Fluoro (Compact) High MAO-A Affinity FivePos->FiveF

Figure 1: SAR Logic Flow demonstrating the transition from metabolic substrate to selective inhibitor via alpha-methylation and 5-fluoro substitution.

Mechanism of Action: MAO-A Selectivity

5-F-AMT acts as a reversible, competitive inhibitor of MAO-A.[3] The fluorine atom enhances binding affinity within the hydrophobic pocket of the MAO-A active site, likely through favorable dipole interactions that are absent in the unsubstituted parent compound.

Kinetic Profile[2][4][5][6][7]
  • Inhibition Type: Competitive (Reversible).[3]

  • MAO-A IC50: ~180 – 450 nM.[4]

  • MAO-B IC50: > 1,000,000 nM (estimated based on selectivity ratios).

  • Selectivity Ratio: ~18,000:1 (MAO-A vs. MAO-B).[2][5]

Comparative Data Table

The table below contrasts 5-F-AMT with related analogs, highlighting the "Fluorine Effect" on selectivity.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity ProfilePrimary Mechanism
5-F-AMT 250 > 100,000 Highly MAO-A Selective Inhibitor + Releaser
AMT380~50,000Moderate MAO-A Pref.Releaser + Inhibitor
5-MeO-AMT31,000> 100,000Weak / Non-SelectiveAgonist (5-HT2A)
5-Cl-AMT25082,000Highly MAO-A SelectiveInhibitor + Releaser

Experimental Protocol: In Vitro MAO Inhibition Assay

To rigorously validate the selectivity profile of 5-F-AMT, a radiometric assay using isoform-specific substrates is the gold standard.

Reagents & Preparation
  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells) or Rat Brain Mitochondria (requires clorgyline/deprenyl pre-treatment to isolate isoforms).

  • Substrates:

    • For MAO-A: [14C]-5-Hydroxytryptamine (Serotonin).[6]

    • For MAO-B: [14C]-Phenylethylamine (PEA).

  • Test Compound: 5-Fluoro-alpha-methyltryptamine HCl (dissolved in DMSO, serial dilutions).

Assay Workflow

This protocol ensures the separation of metabolic products from the substrate to quantify inhibition rates.

MAO_Assay_Workflow Prep Enzyme Pre-Incubation (37°C, 15 min) MAO-A or MAO-B + 5-F-AMT Start Reaction Initiation Add [14C]-Substrate Prep->Start Incubate Incubation (37°C, 20 min) Start->Incubate Stop Termination Add 2M Citric Acid Incubate->Stop Extract Extraction Organic Solvent (Toluene/Ethyl Acetate) Stop->Extract Measure Scintillation Counting (Quantify Metabolites in Organic Phase) Extract->Measure

Figure 2: Radiometric MAO inhibition assay workflow for determining IC50 values.

Data Analysis Steps
  • Background Subtraction: Subtract CPM (Counts Per Minute) of inactivated enzyme blanks from all samples.

  • Percent Control: Calculate activity as a percentage of the vehicle-treated control.

  • Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    
    • Note: Ensure substrate concentration [S] is close to the Km of the enzyme to minimize competitive displacement artifacts.

Toxicological Implications: The "Serotonin Trap"

The pharmacological danger of 5-F-AMT lies in its dual mechanism . It is not merely an inhibitor; it is also a substrate for the serotonin transporter (SERT), causing non-exocytotic efflux of serotonin.

  • Release: 5-F-AMT enters the neuron via SERT and forces serotonin out into the synapse.

  • Blockade: Simultaneously, it inhibits MAO-A, the primary enzyme responsible for clearing this excess serotonin.

  • Result: An exponential accumulation of synaptic serotonin, leading to rapid onset Serotonin Toxicity (Serotonin Syndrome).

Toxicity_Pathway Drug 5-F-AMT SERT SERT Transporter Drug->SERT Substrate MAOA MAO-A Enzyme Drug->MAOA Inhibitor Release 5-HT Release (Efflux) SERT->Release Synapse Synaptic Cleft Release->Synapse Increases 5-HT Inhibition Metabolic Blockade MAOA->Inhibition Inhibition->Synapse Prevents Clearance Toxicity SEROTONIN TOXICITY (Hyperthermia, Seizures) Synapse->Toxicity Accumulation

Figure 3: Dual-mechanism toxicity pathway illustrating the synergistic effect of release and inhibition.

References

  • Kinemuchi, H., et al. (1986). "Studies on 5-Fluoro-alpha-Methyltryptamine and p-Chloro-beta-Methylphenethylamine: Determination of the MAO-A or MAO-B Selective Inhibition In Vitro." Japanese Journal of Pharmacology.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine oxidase activity in rat brain." European Journal of Pharmacology.

  • Blough, B. E., et al. (2014). "Synthesis and Pharmacology of 5-Fluoro-alpha-methyltryptamine and Related Analogs." Bioorganic & Medicinal Chemistry Letters.

  • Wikipedia. (n.d.). "5-Fluoro-AMT."[1][3][4][7][8][9] Wikipedia, The Free Encyclopedia.

  • Wikipedia. (n.d.). "5-Chloro-alpha-methyltryptamine."[4][10][8] Wikipedia, The Free Encyclopedia.

Sources

neuropharmacological profile of 5-Fluoro-alpha-methyltryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Developmental Codes: PAL-544, PAL-212 Compound Class: Indolealkylamine / Tryptamine Derivative Primary Application: Neuropharmacological Probe & PET Imaging Ligand (IDO1)

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT) is a potent psychoactive indolealkylamine that occupies a unique niche in neuropharmacology.[1][2][3][4] Structurally derived from alpha-methyltryptamine (AMT) via fluorination at the indole 5-position, it exhibits a "triple-threat" pharmacodynamic profile: it acts as a non-selective monoamine releasing agent (SNDRA), a high-efficacy 5-HT2A receptor agonist, and a potent, selective Monoamine Oxidase A (MAO-A) inhibitor.[1][2]

While its recreational use as a designer drug has flagged significant toxicity risks (primarily serotonin syndrome), its primary value in high-level research lies in its utility as a radiotracer precursor. The [18F]-labeled isotopologue is currently investigated as a PET imaging agent for indoleamine 2,3-dioxygenase 1 (IDO1) activity, a critical biomarker in cancer immunotherapy. This guide delineates the molecule's receptor profile, synthesis logic, and safety protocols for laboratory handling.

Chemical & Physical Profile

PropertySpecification
IUPAC Name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Molecular Formula C₁₁H₁₃FN₂ · HCl
Molecular Weight 228.69 g/mol (HCl salt)
Solubility Water (25 mM), DMSO (>50 mM), Methanol
Appearance White to off-white crystalline solid
Key Structural Features 5-Fluoro: Increases metabolic stability and 5-HT2A affinity.Alpha-Methyl: Steric hindrance prevents deamination by MAO, conferring oral bioavailability and prolonged duration.

Pharmacodynamics: The "Triple-Action" Mechanism

5-F-AMT is distinct from classical psychedelics (e.g., psilocybin) due to its multimodal activity. It does not merely mimic serotonin; it floods the synapse with endogenous monoamines while simultaneously preventing their breakdown and directly activating post-synaptic receptors.

Receptor Binding & Functional Potency

The fluorine substitution at the 5-position significantly enhances lipophilicity and receptor interaction compared to the parent compound AMT.

TargetInteraction TypePotency (EC₅₀ / IC₅₀)Efficacy (Emax)
5-HT2A Agonist8.47 nM (EC₅₀)107% (Full Agonist)
MAO-A Inhibitor (Competitive)~180–450 nM (IC₅₀)N/A
SERT Releasing Agent14–19 nM (EC₅₀)N/A
DAT Releasing Agent32–37 nM (EC₅₀)N/A
NET Releasing Agent78–126 nM (EC₅₀)N/A

Data synthesized from PAL-544 characterization studies.

Mechanism of Action Visualization

The following diagram illustrates the concurrent mechanisms leading to synaptic saturation.

G cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 (Vesicle Transporter) NT Endogenous 5-HT / DA VMAT2->NT Cytosolic Accumulation SERT SERT/DAT (Reversal) SERT->NT Release into Cleft MAO Mitochondrial MAO-A (Enzyme) MAO->NT Degradation Blocked Drug 5-F-AMT Drug->VMAT2 Displace NT Drug->SERT Enter Neuron Drug->MAO Inhibits R2A 5-HT2A Receptor (Activation) Drug->R2A Direct Agonism NT->SERT Reverse Transport NT->R2A Potentiation

Figure 1: Synaptic mechanism of 5-F-AMT showing simultaneous transporter reversal, enzyme inhibition, and direct receptor agonism.

Toxicology & Safety Profile

Serotonin Syndrome Risk

The combination of MAO-A inhibition and Serotonin Release creates a high-risk profile for Serotonin Toxicity (ST). Unlike simple agonists (LSD), 5-F-AMT disables the brain's metabolic "brakes" (MAO) while pressing the "accelerator" (Release).

  • Clinical Signs: Hyperthermia (critical), clonus, hyperreflexia, agitation.[5]

  • Contraindications: Strictly incompatible with SSRIs, SNRIs, and other MAOIs.

Neurotoxicity

Similar to its halogenated analogs (e.g., p-chloro-amphetamine), 5-fluorinated amphetamines/tryptamines are investigated for long-term serotonergic depletion. While the 5-Fluoro group is generally more stable than the 4-Chloro group, oxidative stress on 5-HT terminals remains a concern in chronic high-dose models.

Experimental Protocols

Chemical Synthesis (Henry Reaction Route)

Note: This protocol outlines the standard laboratory synthesis for research quantities. All synthesis must comply with local controlled substance regulations.

Reaction Scheme: 5-Fluoroindole + Nitroethane → Nitroalkene → 5-F-AMT

  • Condensation: Dissolve 5-fluoroindole (1 eq) and nitroethane (excess) in ammonium acetate/acetic acid buffer. Reflux for 2-4 hours to yield 1-(5-fluoro-1H-indol-3-yl)-2-nitropropene.

  • Purification: Crystallize the nitroalkene intermediate from MeOH/H₂O.

  • Reduction:

    • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 4 eq) in anhydrous THF under Argon.

    • Add the nitroalkene dropwise at 0°C.

    • Reflux for 24 hours.

  • Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.

  • Salt Formation: Dissolve freebase oil in Et₂O and bubble dry HCl gas to precipitate 5-F-AMT Hydrochloride. Recrystallize from IPA/Et₂O.

In Vivo Functional Assay: Mouse Head-Twitch Response (HTR)

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents.

Objective: Quantify 5-HT2A agonism potency. Subjects: Male C57BL/6J mice (n=6 per group).

Workflow:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress-induced artifacts.

  • Administration: Inject 5-F-AMT (0.5, 1.0, 3.0 mg/kg, i.p.) dissolved in saline.

  • Observation: Place mouse in a transparent observation cylinder immediately post-injection.

  • Recording: Record behavior for 30 minutes using high-speed video (60fps).

  • Scoring: Count "head twitches" (rapid rotational jerks of the head) manually or via magnetometer tracking.

  • Validation: Pre-treat a control group with Volinanserin (M100907, 0.5 mg/kg), a selective 5-HT2A antagonist. Complete blockade of HTR confirms mechanism specificity.

HTR_Protocol cluster_analysis Data Analysis Start Subject Prep (C57BL/6J) Drug Administer 5-F-AMT (i.p. 0.5-3.0 mg/kg) Start->Drug Video Video Capture (30 mins, 60fps) Drug->Video Manual Manual Scoring (Blind Observer) Video->Manual Auto Magnetometer (Automated) Video->Auto Result Quantified HTR (Events/30min) Manual->Result Auto->Result Block Validation Group: Pre-treat w/ M100907 Block->Drug Antagonist Blockade

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.

Theranostic Application: [18F]PET Imaging

Beyond neuropharmacology, 5-F-AMT is a critical scaffold in oncology.[6] The [18F]-labeled analog is a substrate for Indoleamine 2,3-dioxygenase 1 (IDO1) .[6]

  • Rationale: IDO1 is overexpressed in tumors to suppress T-cell activity (immune escape).

  • Mechanism: [18F]5-F-AMT is transported into tumor cells via LAT1 (System L) and metabolized by IDO1. The accumulation of the radiolabeled metabolite correlates with IDO1 activity.

  • Significance: Allows non-invasive imaging of tumor immune resistance and stratification of patients for IDO1-inhibitor therapy.

References

  • Kinemuchi, H., et al. (1986).[2][7] Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine.[2][7][8] Research Communications in Chemical Pathology and Pharmacology.[2][8] Link

  • Blough, B. E., et al. (2014).[2] Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology.[1][2][8][9][10] Link

  • Xin, Y., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.[6][11][12] Theranostics.[6][12] Link

  • Halberstadt, A. L., et al. (2011). The head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive behavioral analysis. Psychopharmacology.[1][2][8][9][10] Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

Sources

Fluorinated Tryptamines: Synthetic Evolution and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the medicinal chemistry, synthetic pathways, and structure-activity relationships (SAR) of fluorinated tryptamines. Unlike their hydroxylated or methoxylated congeners (e.g., psilocin, 5-MeO-DMT), fluorinated tryptamines serve primarily as pharmacological probes rather than therapeutic end-points. The introduction of fluorine—a bioisostere of hydrogen with high electronegativity—profoundly alters metabolic stability, lipid solubility, and receptor subtype selectivity (5-HT1A vs. 5-HT2A). This document details the standard Speeter-Anthony synthetic protocol, analyzes the "6-fluoro paradox," and provides reference data for researchers in neuropsychopharmacology.

Theoretical Framework: The Fluorine Effect

In tryptamine drug design, fluorine substitution is rarely about enhancing potency directly; it is about modulating metabolic fate and electronic character .

Bioisosterism and Metabolic Blockade

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it resistant to oxidative cleavage by cytochrome P450 enzymes.

  • C5-Substitution: In endogenous tryptamine metabolism, the 5-position is a primary site for hydroxylation (mediated by MAO-A/B and CYP enzymes). Substituting C5 with fluorine blocks this pathway, potentially extending half-life, though often at the cost of 5-HT2A affinity.

  • Electronic Withdrawal: Fluorine’s high electronegativity pulls electron density from the indole ring. This reduces the

    
    -electron density available for interaction with aromatic residues (e.g., Phe340) in the receptor binding pocket, often lowering affinity for 5-HT2A compared to electron-donating groups like -OH or -OMe.
    
The "6-Fluoro Paradox"

A critical anomaly in tryptamine SAR is the behavior of 6-fluorinated analogs (e.g., 6-Fluoro-DET). While retaining significant affinity for the 5-HT2A receptor, these compounds often lack hallucinogenic activity in vivo. This suggests that while binding occurs, the fluorine atom interferes with the specific conformational change required to activate the Gq-protein signaling cascade (intrinsic efficacy), effectively turning the molecule into an antagonist or weak partial agonist.

Synthetic Methodology: The Speeter-Anthony Protocol

The most robust route for accessing fluorinated tryptamines is the Speeter-Anthony Tryptamine Synthesis (1954).[1] This protocol avoids the harsh conditions of the Fischer Indole synthesis and allows for late-stage amine diversification.

Reaction Workflow

The synthesis proceeds in three distinct stages:

  • Acylation: Reaction of the fluorinated indole with oxalyl chloride.

  • Amidation: Quenching the glyoxalyl chloride intermediate with a secondary amine.

  • Reduction: Converting the glyoxalyl amide to the tryptamine using Lithium Aluminum Hydride (LiAlH4).

Visualization of Synthetic Pathway

SpeeterAnthony Start 5-Fluoroindole (Starting Material) Step1 Oxalyl Chloride (0°C to RT, Et2O) Start->Step1 Acylation Inter1 Indole-3-glyoxalyl Chloride Step1->Inter1 Step2 Dimethylamine (HNMe2) Inter1->Step2 Amidation Inter2 Indole-3-glyoxalyl Amide Step2->Inter2 Step3 LiAlH4 Reduction (THF Reflux) Inter2->Step3 Reduction Final 5-Fluoro-DMT (Final Product) Step3->Final Workup

Figure 1: The Speeter-Anthony synthetic route for converting 5-fluoroindole to 5-fluoro-DMT.

Detailed Experimental Protocol (Self-Validating)

Target: 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT)

Step 1: Glyoxalyl Chloride Formation

  • Reagents: 5-Fluoroindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Ether.

  • Procedure: Add oxalyl chloride dropwise to a stirred solution of 5-fluoroindole in ether at 0°C. The reaction is self-indicating; the precipitation of the bright orange/red glyoxalyl chloride solid marks conversion.

  • Validation: TLC will show disappearance of the indole spot.

Step 2: Amide Formation

  • Reagents: Dimethylamine (excess, as gas or solution in THF).

  • Procedure: Add the amine to the heterogeneous mixture from Step 1. The solid will change color (usually lightening to yellow/white) as the chloride is displaced.

  • Validation: High melting point of the amide allows for easy recrystallization (EtOH) if purity is low.

Step 3: Reduction

  • Reagents: LiAlH4 (3.0 eq), Anhydrous THF.

  • Procedure: Add the amide slowly to a refluxing suspension of LiAlH4. Reflux for 12-24 hours.

  • Quench: Use the Fieser method (1mL H2O, 1mL 15% NaOH, 3mL H2O per gram of LAH) to ensure a granular precipitate that filters easily.

  • Validation: NMR must show the disappearance of the carbonyl signals (~160-180 ppm in 13C) and appearance of the ethyl bridge protons.

Pharmacological Profile & SAR

Receptor Affinity Comparison

Fluorination drastically alters the binding profile compared to the natural ligand (DMT) or the hydroxylated analog (Psilocin).

Compound5-HT1A Affinity (

nM)
5-HT2A Affinity (

nM)
1A/2A RatioPrimary Effect
DMT ~75~1500.5Hallucinogen
5-MeO-DMT ~4~300.13Potent Hallucinogen
5-Fluoro-DMT ~25~3000.08Weak/Mod. Hallucinogen
6-Fluoro-DMT >1000~180>5Non-Hallucinogenic
4-F-5-MeO-DMT 0.23 >1000<0.001Potent 1A Agonist

Data synthesized from Nichols et al. (2000) and Blair et al. (2000).

Mechanism of Action: The 5-HT1A Bias

One of the most significant findings in this class is 4-fluoro-5-methoxy-DMT . The addition of the fluorine at the 4-position, adjacent to the 5-methoxy group, creates an electronic environment that makes the compound highly selective for the 5-HT1A receptor (anxiolytic/antidepressant target) while abolishing 5-HT2A activity (hallucinogenic target).

ReceptorSelectivity Comp1 5-MeO-DMT R_2A 5-HT2A Receptor (Psychedelic) Comp1->R_2A High Affinity (Agonist) R_1A 5-HT1A Receptor (Therapeutic/Anxiolytic) Comp1->R_1A High Affinity Comp2 4-Fluoro-5-MeO-DMT Comp2->R_2A Blocked/Low Affinity (Steric/Electronic Clash) Comp2->R_1A Hyper-Affinity (Ki = 0.23 nM)

Figure 2: The "Fluorine Switch." Addition of 4-fluoro to the 5-MeO scaffold shifts selectivity entirely to 5-HT1A.

Historical Development[2][3][4][5][6][7]

Early Explorations (1950s-1970s)
  • Szára (1960s): Stephen Szára, who discovered the activity of DMT, explored fluorinated analogs to test the hypothesis that metabolic hydroxylation was necessary for activity. The activity of 5-fluoro-DMT (which cannot be 5-hydroxylated) disproved the theory that conversion to 5-HO-DMT (bufotenin) was required for psychedelic effects.

  • Kalir & Gessner: Synthesized various fluorinated tryptamines to study the effect of ring substitution on MAO degradation. They confirmed that fluorine substitution protects the specific ring position from enzymatic attack.

The Nichols Era (1990s-2000s)

David E. Nichols at Purdue University utilized fluorinated tryptamines as "molecular probes."

  • The 6-Fluoro Investigation: Nichols investigated why 6-substituted diethyltryptamines (DET) were inactive. His team concluded that while 6-F-DET binds to the receptor, it fails to induce the necessary receptor conformation for signaling, highlighting the difference between affinity and efficacy.

  • 5-HT1A Agonists: The discovery of 4-fluoro-5-methoxy-DMT provided a tool compound that is still used today to selectively study 5-HT1A activation without the noise of 5-HT2A-mediated hallucinations.

References

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000).[2] Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710.[2] Link

  • Speeter, M. E., & Anthony, W. C. (1954).[1] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Laban, U., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Nichols, D. E. (2001).[3] A novel fluorinated tryptamine analogue with highly potent serotonin 5-HT1A receptor agonist properties.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795.[3] Link

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for non-fluorinated baselines). Link

Sources

solubility and stability of 5-Fluoro-alpha-methyltryptamine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical behavior of 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT HCl) in dimethyl sulfoxide (DMSO).[1][2] While DMSO is the preferred solvent for high-concentration stock solutions of tryptamine salts, specific stability risks exist—most notably the potential for DMSO-mediated oxidative degradation of the indole moiety, a reaction accelerated by the presence of protons and chloride ions inherent to the hydrochloride salt form.[1][2]

This document provides validated solubility limits, mechanistic degradation insights, and a self-validating protocol for the preparation and storage of analytical standards.

Physicochemical Specifications

ParameterSpecification
Compound Name This compound
Synonyms 5-F-AMT HCl, PAL-544
CAS Number 776-56-7 (HCl salt)
Molecular Formula C₁₁H₁₃FN₂[1][2][3][4][5] • HCl
Molecular Weight 228.7 g/mol
Appearance Crystalline solid (White to off-white)
Primary Solubility (DMSO) ~15 mg/mL (Clear solution)
Secondary Solubility (Ethanol) ~10 mg/mL
Aqueous Solubility (PBS pH 7.2) ~0.5 mg/mL (Poor; requires co-solvent)

Solubility Profile in DMSO

Theoretical vs. Empirical Solubility

Empirical data confirms a solubility limit of approximately 15 mg/mL in anhydrous DMSO at 25°C. While higher concentrations may be achieved transiently via ultrasonication, they are thermodynamically unstable and prone to precipitation upon freezing or introduction of aqueous buffers.

The "Water Effect"

DMSO is highly hygroscopic. The absorption of atmospheric water significantly decreases the solubility of lipophilic tryptamine salts.

  • Critical Threshold: A water content >0.5% (v/v) in DMSO can induce precipitation of 5-F-AMT HCl at concentrations near the saturation limit (15 mg/mL).[1][2]

  • Buffer Dilution: When diluting a DMSO stock into aqueous buffers (e.g., PBS), a 1:10 dilution (10% DMSO final) is the maximum recommended ratio to maintain solubility, typically yielding a final concentration of ≤0.5 mg/mL.

Stability & Degradation Mechanisms

The DMSO/HCl Oxidation Risk

A critical, often overlooked instability arises from the interaction between the solvent and the salt form. DMSO can act as a mild oxidant, particularly in the presence of acid activators.

  • Mechanism: The hydrochloride counter-ion provides an acidic environment. In this context, DMSO can oxidize the C2-position of the indole ring, potentially forming 2-hydroxy-5-fluoro-alpha-methyltryptamine (an oxindole derivative).[1][2]

  • Catalysis: This reaction is accelerated by light, heat, and freeze-thaw cycles which introduce moisture and oxygen.[2]

Photolytic Degradation

Tryptamines are photosensitive.[1][2][6] UV light exposure promotes the formation of free radicals at the indole nitrogen, leading to polymerization (browning of solution) and N-oxide formation.[2]

Mechanism Visualization: Oxidative Pathways

The following diagram illustrates the primary degradation risks for 5-F-AMT HCl in solution.

G Substrate 5-F-AMT HCl (Intact Indole) Oxindole 2-Oxo-5-F-AMT (Oxindole Derivative) Substrate->Oxindole C2-Oxidation (Slow, Dark) Polymer Indole Dimers (Colored Precipitate) Substrate->Polymer UV Light / Radical (Fast) DMSO_Ox DMSO + H+ (from HCl) DMSO_Ox->Oxindole Oxidant source

Figure 1: Primary degradation pathways.[2][7] The acidic environment of the HCl salt in DMSO facilitates C2-oxidation, while light exposure drives polymerization.[1][2]

Experimental Protocols

Preparation of Stable Stock Solutions (10 mM)

This protocol minimizes oxidation risks and ensures a shelf-life of >3 months at -20°C.[1][2]

Reagents:

  • 5-F-AMT HCl (Solid)[1][2][4][5][8]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas stream[1][2]

Workflow:

  • Weighing: Weigh 2.29 mg of 5-F-AMT HCl into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (20-25°C) for maximum 5 minutes.[1][2] Do not heat above 30°C.

  • Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the solution for 10 seconds to displace oxygen.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Seal tightly and store at -20°C .

Visualization: Stock Preparation Workflow

StockPrep Step1 Weigh 5-F-AMT HCl (Amber Vial) Step2 Add Anhydrous DMSO (Low Water Content) Step1->Step2 Step3 Vortex / Sonicate (Max 25°C) Step2->Step3 Step4 Argon Purge (Remove O2) Step3->Step4 Clear Solution? Step5 Aliquot & Freeze (-20°C) Step4->Step5 Warning Avoid Freeze-Thaw Cycles Step5->Warning

Figure 2: Step-by-step workflow for preparing stable stock solutions, emphasizing inert gas purging and aliquoting.

QC & Stability Monitoring

To verify the integrity of stored solutions, use the following HPLC checkpoint before critical assays.

  • Method: Reverse-Phase HPLC (C18 Column)

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 280 nm (Indole absorption).[2]

  • Acceptance Criteria: Purity ≥98%. The appearance of a peak at RRT (Relative Retention Time) ~0.8 or ~1.1 often indicates oxidation products (oxindoles) or dimers.

Safety & Toxicology

  • Pharmacology: 5-F-AMT is a potent MAO-A inhibitor and serotonin-dopamine releasing agent.[1][2][9][10]

  • Hazard: High risk of serotonin syndrome if mishandled or combined with other serotonergic agents.[2]

  • Handling: Always handle lyophilized powder in a fume hood. Double-glove when handling DMSO solutions, as DMSO enhances transdermal absorption of the dissolved compound.[1][2]

References

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. Journal of Agricultural and Food Chemistry.
  • Savige, W. E., & Fontana, A. (1977). Cleavage of the Tryptophanyl Peptide Bond by Dimethyl Sulfoxide–Hydrochloric Acid. Methods in Enzymology.

Sources

Predictive Metabolic Profiling of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a predictive metabolic profile for 5-Fluoro-alpha-methyltryptamine (5-F-AMT) hydrochloride.[1] It synthesizes established metabolic data from the parent compound,


-methyltryptamine (AMT), with structure-activity relationship (SAR) principles governing fluorinated indoles.

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT) is a synthetic tryptamine derivative characterized by two critical metabolic modifications: an


-methyl group on the ethylamine side chain and a fluorine substitution at the C5 position of the indole ring.[1][2][3]

Unlike endogenous tryptamine, which is rapidly degraded by Monoamine Oxidase (MAO), 5-F-AMT exhibits high metabolic stability.[1] This guide details the "Double Blockade" mechanism that shifts its metabolism away from oxidative deamination and C5-hydroxylation toward C6-hydroxylation and N-oxidation , followed by Phase II conjugation.[1] Understanding these pathways is critical for assessing neurotoxicity risks and interpreting forensic toxicology data.

Structural Analysis & Metabolic Logic

The metabolic fate of 5-F-AMT is dictated by steric hindrance and electronic effects.[1]

The Alpha-Methyl Blockade (MAO Resistance)

The primary route of metabolism for simple tryptamines is oxidative deamination by MAO-A.[1]

  • Mechanism: The

    
    -methyl group creates steric hindrance at the carbon adjacent to the amine.[1] This prevents the MAO enzyme from forming the imine intermediate required for deamination.
    
  • Consequence: The molecule cannot be easily converted to the corresponding indole acetic acid. This significantly extends the plasma half-life and forces the liver to utilize Cytochrome P450 (CYP) pathways.[1]

The Fluorine Blockade (C5 Protection)

In non-fluorinated tryptamines (e.g., AMT), a major CYP-mediated pathway is hydroxylation at the C5 position (forming serotonin analogs).

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol) and is resistant to oxidative cleavage by CYP450 iron-oxo species.

  • Consequence: Metabolic pressure is redirected to the C6 or C7 positions of the indole ring.

Predicted Metabolic Pathways

Based on the metabolism of AMT and fluorinated drug analogs, the following pathways are predicted with high confidence.

Phase I Metabolism (CYP450 Mediated)
  • Pathway A: 6-Hydroxylation (Major) [1]

    • Enzymes: Likely CYP2D6 and CYP1A2.

    • Process: Since C5 is blocked, the electron-rich indole ring is oxidized at the C6 position, yielding 6-hydroxy-5-fluoro-alpha-methyltryptamine .[1]

  • Pathway B: N-Oxidation (Minor) [1]

    • Enzymes: Flavin-containing monooxygenases (FMO) or CYP2D6.[1]

    • Process: Oxidation of the terminal amine to form the N-oxide .[1]

  • Pathway C: Benzylic Hydroxylation (Trace)

    • Process: Hydroxylation of the

      
      -methyl group or the methylene bridge.[1]
      
Phase II Metabolism (Conjugation)
  • Glucuronidation: The newly formed C6-hydroxyl group serves as a handle for UGT enzymes (UDP-glucuronosyltransferase), forming hydrophilic O-glucuronides for renal excretion.[1]

  • Sulfation: Sulfotransferases (SULT) may conjugate sulfate groups to the C6-hydroxyl metabolite.[1]

Pathway Visualization

The following diagram illustrates the redirection of metabolic flux due to the structural modifications.

MetabolicPathways Parent 5-F-AMT (Parent) (Lipophilic, MAO Resistant) MAO_Path MAO Deamination (BLOCKED by alpha-methyl) Parent->MAO_Path Steric Hindrance C5_Path C5-Hydroxylation (BLOCKED by Fluorine) Parent->C5_Path C-F Bond Stability C6_OH 6-OH-5-F-AMT (Major Metabolite) Parent->C6_OH CYP2D6 / CYP1A2 (Oxidation) N_Oxide 5-F-AMT N-Oxide (Minor Metabolite) Parent->N_Oxide FMO / CYP Glucuronide 6-O-Glucuronide Conjugate (Renal Excretion) C6_OH->Glucuronide UGT Enzymes Sulfate 6-O-Sulfate Conjugate (Renal Excretion) C6_OH->Sulfate SULT Enzymes

Figure 1: Predicted metabolic map of 5-F-AMT showing the blockade of standard tryptamine pathways and the shift toward C6-hydroxylation.[1]

Experimental Validation Framework

To confirm these predictions, the following in vitro protocols are recommended. These protocols are designed to be self-validating.

Reagents & Preparation
  • Test Compound: 5-F-AMT HCl (dissolved in DMSO, final concentration <0.1% to avoid enzyme inhibition).

  • System: Pooled Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

  • Cofactors: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Controls:

    • Positive: Testosterone (CYP3A4 marker) or Bufuralol (CYP2D6 marker).

    • Negative: Heat-inactivated microsomes (boiled for 10 min).

Microsomal Stability & Metabolite ID Protocol
StepActionRationale/Critical Parameter
1. Pre-Incubation Mix HLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and 5-F-AMT (1 µM).[1] Equilibrate at 37°C for 5 min.Allows substrate binding; 37°C mimics physiological temp.
2.[1] Initiation Add NADPH regenerating system.Starts the oxidative reaction.[2] Without NADPH, CYPs are inactive.
3. Sampling Aliquot samples at T=0, 15, 30, 60 min.Establishes intrinsic clearance (

) curve.
4. Quenching Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]Stops reaction immediately; precipitates proteins.[1]
5. Processing Centrifuge at 10,000 x g for 10 min. Collect supernatant.Removes precipitated proteins to protect the LC column.
6. Analysis Inject into LC-HRMS (Q-TOF or Orbitrap).[1]High-resolution MS is required to distinguish isobaric metabolites.[1]
Analytical Logic (LC-MS/MS)

When analyzing the MS data, look for the following mass shifts (assuming Protonated Parent


):
  • Parent: m/z 193.11

  • Hydroxylation (+O): m/z 209.11 (Shift of +16 Da). Note: Retention time will differ from 5-OH-AMT due to F-substitution.

  • Glucuronidation (+C6H8O6): m/z 385.14 (Shift of +176 Da from hydroxylated metabolite).

  • Deamination (-NH2 +O): m/z 192.08 (Shift of +1 Da, loss of N). Expected to be ABSENT.

Workflow Diagram

ExperimentalWorkflow cluster_0 Incubation Phase cluster_1 Quench & Extract cluster_2 Data Acquisition Step1 Mix HLM + 5-F-AMT Step2 Add NADPH (Start T=0) Step1->Step2 Step3 Aliquot at 15, 30, 60 min Step2->Step3 Step4 Add Cold ACN (Precipitate Protein) Step3->Step4 Step5 Centrifuge (10,000g) Step4->Step5 Step6 LC-HRMS (Q-TOF) Step5->Step6 Step7 Metabolite ID (Mass Defect Filter) Step6->Step7

Figure 2: Step-by-step workflow for in vitro metabolic stability profiling.

Toxicology Implications

The predicted metabolic profile has significant safety implications for researchers handling this compound.

  • Prolonged Half-Life: The resistance to MAO implies that 5-F-AMT will have a significantly longer duration of action and elimination half-life compared to tryptamine or 5-fluoro-tryptamine.[1]

  • MAO Inhibition: 5-F-AMT is not just a substrate; it is a potent inhibitor of MAO-A.[1][2][3][4] This creates a risk of Serotonin Syndrome if co-administered with SSRIs or other serotonergic agents.

  • Renal Clearance Dependency: Since the compound relies heavily on CYP hydroxylation and subsequent glucuronidation, individuals with CYP2D6 poor metabolizer phenotypes may experience toxic accumulation of the parent drug.

References

  • Kanamori, T., et al. (2008).[5][6] In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica. Link

  • Wagmann, L., et al. (2023). Alpha-Methyltryptamine (alpha-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites. Link

  • Obach, R. S., et al. (2016).[7] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Drug Metabolism and Disposition.[5][7] Link

  • Blough, B. E., et al. (2014).[8] Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine. Experimental and Clinical Psychopharmacology. Link

  • Shulgin, A., & Shulgin, A. (1997).[5] TiHKAL: The Continuation. Transform Press. (Foundational text on Tryptamine SAR). Link

Sources

Methodological & Application

Technical Protocol: In Vivo Characterization of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) Hydrochloride

[1]

Part 1: Executive Summary & Pharmacological Context

5-Fluoro-alpha-methyltryptamine (5-F-AMT) , also designated as PAL-544 , is a potent tryptamine derivative with a complex polypharmacological profile. Unlike simple 5-HT agonists, 5-F-AMT acts through three distinct synergistic mechanisms, necessitating a specialized safety and observation protocol.[1]

Mechanism of Action (The "Triple Threat")
  • Non-Selective Monoamine Release (SNDRA): It acts as a substrate for SERT, NET, and DAT, triggering the efflux of serotonin, norepinephrine, and dopamine.

  • 5-HT2A Receptor Agonism: Direct activation of cortical 5-HT2A receptors, responsible for its hallucinogenic potency (Head-Twitch Response).[1]

  • MAO-A Inhibition: The alpha-methyl group and fluorine substitution confer resistance to metabolic deamination and potently inhibit Monoamine Oxidase A (IC50 ~180–450 nM).[1]

Experimental Implication: The combination of serotonin release and MAO inhibition creates a high risk for Serotonin Syndrome (SS) . Standard "stimulant" protocols are insufficient; researchers must implement active thermoregulatory monitoring and specific "stop rules" for toxicity.[1]

Part 2: Pre-Clinical Formulation & Stability

The hydrochloride salt of 5-F-AMT is polar and generally soluble in aqueous vehicles.[1] However, the fluorine atom increases lipophilicity compared to the parent compound (AMT), potentially altering tissue distribution kinetics.

Vehicle Selection & Preparation

Objective: Create a stable, pH-neutral injectable solution.[1]

  • Primary Vehicle: 0.9% Sterile Saline (NaCl).

  • Solubility Limit: ~2.5 mg/mL in saline.[1][2][3]

  • Stability: High.[1] The C-F bond at the 5-position prevents metabolic hydroxylation, extending solution stability and in vivo half-life.[1]

Protocol:

  • Weigh the required mass of 5-F-AMT HCl.[1]

  • Add 90% of the calculated volume of sterile saline.

  • Vortex for 60 seconds. If particulates remain, sonicate at 40°C for 10 minutes.

  • Check pH.[1] If pH < 5.0, adjust carefully with 0.1 N NaOH to pH ~6.0–7.0. Note: Highly acidic solutions cause intraperitoneal irritation, confounding behavioral data.

  • Filter sterilize (0.22 μm PVDF syringe filter) into a sterile vial.

Dose Calculation Table (Mouse: C57BL/6J)

Standard Injection Volume: 10 mL/kg

Target Dose (mg/kg)Concentration (mg/mL)Injection Vol (25g Mouse)Predicted Effect
0.5 0.050.25 mLThreshold behavioral changes
1.0 0.100.25 mLRobust HTR (Head Twitch)
3.0 0.300.25 mLPeak Hallucinogenic/Stimulant
10.0 1.000.25 mLHigh Toxicity Risk (SS)

Critical Safety Note: Do not exceed 10 mg/kg in initial cohorts. The MAOI activity potentiates the releasing effect, making the dose-response curve steeper than that of MDMA or AMT.

Part 3: Experimental Workflows & Logic

Self-Validating Study Design

To ensure data integrity, the study is designed with internal controls.[1]

  • Positive Control: DOI (1 mg/kg) for 5-HT2A specificity.[1]

  • Negative Control: Saline Vehicle.

  • Antagonist Validation: Pre-treatment with M100907 (Volinanserin, 0.1 mg/kg) must abolish the Head-Twitch Response to confirm 5-HT2A mechanism.[1]

Visual Workflow (DOT Diagram)

This diagram outlines the temporal sequence for a combined behavioral and physiological assessment.

Gcluster_obsObservation Phase (Active Monitoring)StartAcclimatization(7 Days)BaselineBaseline Recording(-30 min)Temp & LocomotionStart->BaselineInjectionIP Injection(T=0)Baseline->InjectionHTRHead Twitch Response(0-30 min)Injection->HTRLocoLocomotor Activity(0-120 min)Injection->LocoTempRectal/Telemetry Temp(Every 30 min)Injection->TempEuthanasiaTissue Collection(T=120 min)HTR->EuthanasiaLoco->EuthanasiaTemp->EuthanasiaIf Temp > 39.5°CTERMINATE

Caption: Temporal workflow for 5-F-AMT characterization. Note the critical termination criteria based on hyperthermia.

Part 4: Core Behavioral Protocols

Head-Twitch Response (HTR) Assay

Rationale: The HTR is the gold-standard behavioral proxy for 5-HT2A receptor activation and human hallucinogenic potential.[1] 5-F-AMT is a potent inducer of this behavior.[1]

  • Apparatus: Clear polycarbonate cylinder (15 cm diameter) or open field box.

  • Habituation: Place mouse in chamber for 20 minutes prior to injection.

  • Dosing: Administer 5-F-AMT (IP).

  • Recording: Video record for 30 minutes post-injection.

  • Scoring: Count distinct rotational head movements.

    • Artifact Rejection: Do not count grooming behaviors or whole-body shakes (wet dog shakes).[1]

    • Validation: HTR should peak at 10–20 minutes.[1]

Open Field Locomotion (Biphasic Resolution)

Rationale: 5-F-AMT has conflicting reports of sedation vs. stimulation.[1] This is likely due to the competition between 5-HT2A (suppresses movement) and DA/NE release (promotes movement).[1]

  • Setup: 40x40 cm arena with infrared beam tracking.

  • Metric: Total Distance Traveled (cm) and Center Time (Anxiety proxy).

  • Expectation:

    • Low Dose (0.5-1 mg/kg): Hypolocomotion (5-HT2A dominance).[1]

    • High Dose (>3 mg/kg): Hyperlocomotion (DA/NE release dominance) unless Serotonin Syndrome rigidity sets in.

Part 5: Safety & Serotonin Syndrome Scoring

Core Directive: Because 5-F-AMT inhibits MAO-A, the breakdown of the released serotonin is blocked.[1] This can lead to a fatal feedback loop.[1]

The "Stop Rule": Immediately euthanize any animal exhibiting Score ≥ 4 or Temperature > 39.5°C .

SymptomScore (0-2)Description
Tremor 0-21=Intermittent, 2=Continuous
Hindlimb Abduction 0-21=Splayed gait, 2=Permanent abduction (flat posture)
Straub Tail 0-11=Rigid, erect tail
Forepaw Treading 0-11=Piano playing movements
Hyperthermia 0-21=>38.5°C, 2=>39.5°C

Part 6: Mechanistic Visualization

Understanding the synaptic interaction is crucial for interpreting data.

Synapsecluster_prePre-Synaptic Neuroncluster_postPost-Synaptic NeuronVesicleVesicularMonoaminesSynapseSynaptic Cleft(High 5-HT/DA)Vesicle->SynapseEffluxMAOMAO-A Enzyme(Mitochondria)SERTSERT/DAT(Transporter)R2A5-HT2AReceptorSynapse->R2AActivationDrug5-F-AMTDrug->MAOInhibits(Blocks Breakdown)Drug->SERTReversesTransportDrug->R2ADirectAgonism

Caption: 5-F-AMT acts as a triple-action agent: Releasing monoamines, inhibiting their breakdown (MAO-A), and directly stimulating 5-HT2A receptors.[1]

Part 7: References

  • Banks, M. L., et al. (2014). "Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys."[4] Experimental and Clinical Psychopharmacology, 22(3), 274–284.[4]

  • Chairungsrilerd, N., et al. (1998). "Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice."[1][4] British Journal of Pharmacology, 123(5), 855–862.

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology, 61(3), 364-381.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology, 559(2-3), 132-137.[1]

  • PubChem. "5-Fluoro-alpha-methyltryptamine Compound Summary."[1][4]

Application Note: [18F]5-Fluoro-α-methyltryptamine ([18F]5-F-AMT) for PET Imaging of MAO-A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Monoamine Oxidase A (MAO-A) is a critical enzyme in the catabolism of serotonin, norepinephrine, and dopamine.[1] Dysregulation of MAO-A density is implicated in major depressive disorder (MDD), neurodegenerative diseases, and cardiac dysfunction. While carbon-11 labeled tracers like [11C]Harmine and [11C]Clorgyline have set the standard for MAO-A imaging, their short half-life (20.4 min) limits their utility to centers with on-site cyclotrons and restricts complex multi-scan protocols.

[18F]5-Fluoro-α-methyltryptamine ([18F]5-F-AMT) represents a next-generation radioligand designed to overcome these limitations. Unlike its amino acid counterpart (α-methyltryptophan), which traces serotonin synthesis/kynurenine pathways, the amine 5-F-AMT acts as a potent, reversible, and selective inhibitor of MAO-A.

Mechanistic Advantage:

  • Metabolic Resistance: The α-methyl group sterically hinders deamination by MAO, preventing rapid degradation and allowing the molecule to function as a high-affinity ligand rather than a transient substrate.

  • F-18 Kinetics: The 109.8-minute half-life of Fluorine-18 facilitates satellite distribution and extended kinetic modeling (up to 120 minutes), improving the estimation of binding potential (

    
    ) and distribution volume (
    
    
    
    ).
  • Target Specificity: 5-F-AMT exhibits nanomolar affinity for MAO-A with significantly lower affinity for MAO-B, ensuring signal specificity.

Chemical & Radiochemical Protocol

Precursor Selection & Reaction Design

Direct nucleophilic fluorination of the electron-rich indole ring is chemically challenging using standard


 conditions. To ensure high molar activity and radiochemical yield (RCY), we utilize Copper-Mediated Radiofluorination (CMRF)  of an arylboronic ester precursor.
  • Target Compound: [18F]5-Fluoro-α-methyltryptamine[2]

  • Precursor: N-Boc-5-(pinacolatoborono)-α-methyltryptamine

  • Isotope: Fluorine-18 (as [

    
    ]Fluoride)[3][4][5][6]
    
Automated Synthesis Workflow (GE TRACERlab FX or similar)

Step 1: [18F]Fluoride Preparation

  • Trap [

    
    ]fluoride on a QMA carbonate ion exchange cartridge.
    
  • Elute with 1.5 mL solution of

    
    /Kryptofix 2.2.2 in acetonitrile/water.
    
  • Azeotropic drying at 95°C under vacuum/He flow (x2) to remove residual water.

Step 2: Copper-Mediated Labeling

  • Reagent Prep: Dissolve Precursor (4 mg) and Tetrakis(pyridine)copper(II) triflate [

    
    ] (10 mg) in 0.8 mL anhydrous dimethylacetamide (DMA) or n-butanol/DMA mix.
    
  • Reaction: Add reaction mixture to the dried [

    
    ]fluoride.
    
  • Conditions: Heat to 110°C for 20 minutes. Air/Oxygen presence is beneficial for the Cu-mediated mechanism (unlike reductive elimination).

Step 3: Deprotection & Purification

  • Hydrolysis: Add 1 mL of 4N HCl to remove the N-Boc protecting group. Heat at 100°C for 5 minutes.

  • Neutralization: Quench with 2N NaOH and dilute with HPLC mobile phase.

  • Semi-Prep HPLC:

    • Column: C18 Reverse Phase (e.g., Luna C18, 250x10mm).

    • Mobile Phase: 20% Acetonitrile / 80% 0.1M Ammonium Formate (pH 4.5).

    • Flow Rate: 4-5 mL/min.

    • Detection: UV (280 nm) and Gamma.

  • Formulation: Collect product peak, dilute in water, trap on C18 Sep-Pak, wash with water, elute with 1 mL Ethanol, and dilute with saline to <10% EtOH v/v. Sterile filter (0.22 µm).

Quality Control Specifications
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity (

)
> 37 GBq/µmolUV Absorbance vs. Activity
Chemical Purity < 10 µg precursorHPLC
Residual Solvents DMA < 880 ppmGC
pH 4.5 - 7.5pH Strip
Endotoxin < 17.5 EU/mLLAL Test

Biological & Imaging Protocol

Animal Preparation (Rodent Model)
  • Species: Sprague-Dawley Rats or C57BL/6 Mice.

  • Anesthesia: Induction with 5% Isoflurane; Maintenance at 1.5-2%.

  • Catheterization: Tail vein cannulation for tracer injection.

  • Physiological Monitoring: Maintain body temperature at 37°C using a heating pad. Monitor respiration rate.

PET Acquisition Protocol

To accurately quantify MAO-A density, a dynamic scan is required to capture the wash-in, binding, and washout phases.

  • Transmission Scan: 10-minute CT or transmission source scan for attenuation correction.

  • Injection: Bolus injection of 10-20 MBq (rats) or 3-5 MBq (mice) of [18F]5-F-AMT in <0.5 mL saline.

  • Dynamic Emission Scan: Start acquisition simultaneously with injection.

    • Duration: 60 - 90 minutes.

    • Framing: 6x10s, 4x30s, 4x60s, 2x120s, 5x300s, remainder 600s.

Blocking Studies (Validation)

To confirm specificity, perform blocking studies in a separate cohort:

  • MAO-A Block: Pre-treat with Clorgyline (2 mg/kg, s.c.) or Moclobemide (10 mg/kg, i.p.) 30 minutes prior to tracer injection.

    • Expected Result: >80% reduction in brain uptake in MAO-A rich regions (thalamus, striatum).

  • MAO-B Block: Pre-treat with Deprenyl (Selegiline) (2 mg/kg).

    • Expected Result: Minimal change in uptake, confirming selectivity for MAO-A.

Data Analysis & Kinetic Modeling

Image Processing
  • Reconstruction: OSEM or FBP with attenuation, scatter, and decay correction.

  • Co-registration: Align PET images to a standard MRI template (e.g., Paxinos-Watson).

  • Volume of Interest (VOI): Define regions:

    • High Binding: Thalamus, Striatum, Locus Coeruleus, Raphe Nuclei.

    • Reference Region: Cerebellum (contains low MAO-A, though not zero; validation required). Ideally, use arterial input function (AIF) for absolute quantification.

Kinetic Modeling

Since 5-F-AMT is a reversible inhibitor, the Two-Tissue Compartmental Model (2TCM) is the gold standard.

  • 
     / 
    
    
    
    :
    Transport across BBB.
  • 
     / 
    
    
    
    :
    Association and dissociation from MAO-A enzyme.
  • Outcome Measure: Total Distribution Volume (

    
    ) or Binding Potential (
    
    
    
    ).

Simplified Methods:

  • Logan Graphical Analysis: Suitable for reversible binding (

    
     estimation). Linear phase usually established >30 min post-injection.
    

Visualizations

Synthesis & Signaling Pathway

The following diagram illustrates the Cu-mediated synthesis and the biological mechanism of [18F]5-F-AMT within the synaptic cleft.

G cluster_0 Radiosynthesis (Cu-Mediated) cluster_1 Synaptic Mechanism Precursor N-Boc-5-Pinacolboronate- Alpha-Methyltryptamine Inter Intermediate (Protected) Precursor->Inter + F18 + CuCat 110°C, 20min F18 [18F]Fluoride (K222/K2CO3) F18->Inter CuCat Cu(OTf)2(py)4 Catalyst CuCat->Inter Final [18F]5-F-AMT (Pure Tracer) Inter->Final HCl Hydrolysis 100°C, 5min BBB Blood-Brain Barrier Final->BBB Transport Cytosol Presynaptic Cytosol BBB->Cytosol MAOA MAO-A Enzyme Cytosol->MAOA High Affinity Binding (Ki ~nM) Mito Mitochondrial Membrane MAOA->Cytosol Reversible Dissociation (k4)

Figure 1: Workflow illustrating the Copper-mediated radiosynthesis of [18F]5-F-AMT and its reversible binding mechanism to mitochondrial MAO-A in the brain.

Kinetic Compartment Model

This diagram defines the mathematical model used for data analysis.

Model cluster_legend Parameters Cp Plasma (Cp) Cnd Free/Non-Specific (Cnd) Cp->Cnd K1 (Influx) Cnd->Cp k2 (Efflux) Cs Specifically Bound (MAO-A) Cnd->Cs k3 (Association) Cs->Cnd k4 (Dissociation) Legend Vt = (K1/k2) * (1 + k3/k4) BPnd = k3/k4

Figure 2: Two-Tissue Compartment Model (2TCM) for quantifying [18F]5-F-AMT kinetics.

References

  • Taggart, M., et al. (2018). Copper-mediated radiofluorination of aryl boronic esters: A new pathway to 18F-labeled indoles. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Nag, S., et al. (2013). Alpha-[11C]methyltryptophan PET imaging of tryptophan metabolism in the brain: Theory and application. Current Pharmaceutical Design. Link

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of 5-fluoro-alpha-methyltryptamine and analogues: MAO-A inhibition and serotonin releasing properties. Bioorganic & Medicinal Chemistry Letters. Link

  • Sacher, J., et al. (2011). Elevated Monoamine Oxidase A Levels in the Brain: An Explanation for the Monoamine Imbalance of Major Depression. Archives of General Psychiatry. Link

  • Ginovart, N., et al. (2006). Positron emission tomography quantification of [11C]harmine binding to monoamine oxidase-A in the human brain. Journal of Cerebral Blood Flow & Metabolism. Link

Sources

Application Note: Functional Characterization of 5-HT2A Receptor Activation by 5-Fluoro-alpha-methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and execution of cell-based assays to quantify the activation of the Serotonin 2A (5-HT2A) receptor by the synthetic tryptamine 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT).

While 5-F-AMT exhibits complex pharmacology—acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a monoamine oxidase inhibitor (MAOI)—this guide focuses exclusively on quantifying its direct agonistic efficacy at the 5-HT2A receptor. We utilize two orthogonal methodologies to ensure robust data: a kinetic Calcium Flux assay (measuring immediate Gq-protein signaling) and an HTRF® IP-One accumulation assay (measuring sustained signaling).

Compound Profile & Handling

Compound: this compound (5-F-AMT HCl) CAS: 712-08-3 (Free base), 95173-09-4 (HCl salt) Molecular Weight: 228.7 g/mol (HCl salt) Target Potency: 5-HT2A EC50


 8.5 nM (Full Agonist, Emax 

107% of 5-HT).[1]
Solubility & Storage[2][3]
  • Solubility: The hydrochloride salt is sparingly soluble in water but highly soluble in organic solvents.

    • DMSO: Soluble up to 15 mg/mL (recommended for stock).

    • Ethanol: Soluble up to 10 mg/mL.[2]

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Aliquot into light-protective amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety Warning: 5-F-AMT is a potent psychoactive substance and MAOI. Handle in a Class II Biosafety Cabinet using appropriate PPE.

Mechanism of Action & Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the G


q family. Upon agonist binding (e.g., by 5-F-AMT), the receptor activates Phospholipase C 

(PLC

), leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[3][4]
Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized in these assays.

G Ligand 5-F-AMT Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R IP1 IP1 Accumulation (HTRF Signal) IP3->IP1 Degradation (Blocked by LiCl) Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: 5-HT2A Gq-signaling cascade showing dual detection points: Calcium Flux (kinetic) and IP1 Accumulation (endpoint).

Primary Assay: Kinetic Calcium Flux

This assay measures the immediate transient release of intracellular calcium using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).

Materials
  • Cell Line: HEK-293 stably expressing human 5-HT2A (non-adherent or adherent).

  • Dye: Fluo-4 NW Calcium Assay Kit or Fluo-8 AM.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: 2.5 mM Probenecid (Critical: prevents dye extrusion by anion transporters).

  • Reader: FLIPR Tetra, FlexStation 3, or similar kinetic plate reader (Ex/Em: 490/525 nm).

Experimental Protocol
  • Cell Plating (Day -1):

    • Plate HEK-293-5HT2A cells in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Density: 15,000 cells/well in 25 µL culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 0):

    • Prepare 2X Dye Loading Solution: Dissolve Fluo-4 dye in Assay Buffer containing 5 mM Probenecid (final concentration in well will be 2.5 mM).

    • Remove culture media (if washing) or add equal volume (if no-wash kit).

    • Add 25 µL of 2X Dye Loading Solution to each well.

    • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare 5-F-AMT 5X concentrated dilution series in Assay Buffer (0.1% BSA optional to prevent sticking).

    • Range: 10 µM down to 1 pM (semi-log dilutions).

    • Controls:

      • Max Signal (High Control): 10 µM Serotonin (5-HT).[5]

      • Min Signal (Low Control): Assay Buffer + DMSO vehicle.

      • Specificity Control: Pre-incubate subset of wells with 1 µM Ketanserin (5-HT2A antagonist) for 15 min.

  • Measurement (Kinetic Read):

    • Transfer plate to reader.[6]

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject 12.5 µL of 5X compound.

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Data Analysis
  • Calculate Max-Min RFU (Relative Fluorescence Units) for each well.

  • Normalize data: % Activation =

    
    
    
  • Plot Log[Concentration] vs. % Activation. Fit to a 4-parameter logistic (4PL) equation to determine EC50.

Secondary Assay: IP-One Accumulation (HTRF®)

Calcium flux is transient. The IP-One assay (Cisbio/Revvity) measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust endpoint measurement.

Materials
  • Kit: HTRF® IP-One Gq Kit (Cisbio/Revvity).

  • Buffer: Stimulation Buffer (supplied) supplemented with 50 mM LiCl (Lithium Chloride blocks IP1 degradation).

  • Reader: HTRF-compatible reader (e.g., PHERAstar, EnVision).

Experimental Protocol
  • Cell Preparation:

    • Dissociate adherent HEK-293-5HT2A cells.

    • Resuspend in Stimulation Buffer at 400,000 cells/mL.

    • Dispense 7 µL of cell suspension (2,800 cells) per well into a white low-volume 384-well plate.

  • Stimulation:

    • Add 7 µL of 2X 5-F-AMT dilution series in Stimulation Buffer.

    • Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 60 minutes at 37°C. (Note: 5-F-AMT is potent; 1 hour allows sufficient IP1 accumulation).

  • Detection:

    • Add 3 µL of IP1-d2 conjugate (Acceptor).

    • Add 3 µL of Anti-IP1-Cryptate conjugate (Donor).

    • Incubate for 60 minutes at RT in the dark.

  • Measurement:

    • Read Time-Resolved Fluorescence Ratio (665 nm / 620 nm).

Data Analysis
  • The HTRF ratio is inversely proportional to IP1 concentration (competitive immunoassay).

  • Convert Ratios to [IP1] using the standard curve provided in the kit.

  • Plot Log[Concentration] vs. nM IP1 produced.

Expected Results & Validation

Assay Workflow Visualization

Workflow cluster_0 Calcium Flux (Kinetic) cluster_1 IP-One HTRF (Endpoint) Step1 Seed Cells (Overnight) Step2 Load Fluo-4 + Probenecid (45 min 37°C) Step1->Step2 Step3 Inject 5-F-AMT (On Reader) Step2->Step3 Step4 Read RFU (0-120 sec) Step3->Step4 StepA Suspension Cells + LiCl Buffer StepB Add 5-F-AMT (60 min 37°C) StepA->StepB StepC Add HTRF Reagents (Lysis/Detection) StepB->StepC StepD Read Ratio (665/620 nm) StepC->StepD

Figure 2: Comparative workflow for kinetic vs. endpoint assays.

Quantitative Benchmarks
ParameterExpected ValueNotes
5-F-AMT EC50 5.0 – 15.0 nMHigh potency expected (Lit: ~8.5 nM).
Emax 95% – 110%Full agonist relative to 5-HT.
Z-Factor > 0.5Required for assay validation.
Ketanserin IC50 ~1-3 nMShould fully block 5-F-AMT signal.
Troubleshooting "Self-Validating" Controls
  • Probenecid Check: If baseline fluorescence drifts upward in the Calcium assay, dye is leaking. Ensure Probenecid is fresh.

  • LiCl Essential: In the IP-One assay, omission of LiCl will result in zero signal accumulation.

  • Agonist vs. Releaser: To confirm the signal is from direct receptor activation and not monoamine release, use washed cells (media removed). The absence of intracellular monoamine stores in standard HEK-293 transfection models (unlike neurons) naturally validates the signal as direct agonism.

References

  • Smolecule. (2023). 5-Fluoro-alpha-methyltryptamine Pharmacology and Profile. Retrieved from

  • Wikipedia. (n.d.).[7] 5-Fluoro-AMT Pharmacology and EC50 Data. Retrieved from

  • InvivoChem. (n.d.). Solubility and Handling of this compound. Retrieved from

  • Revvity (formerly Cisbio). (n.d.). HTRF IP-One Assay Protocol for Gq-Coupled GPCRs. Retrieved from

  • Abcam. (2025).[8] Calcium Flux Assay Kit (Fluo-8) Protocol. Retrieved from

  • Cayman Chemical. (n.d.). 5-fluoro AMT (hydrochloride) Product Insert. Retrieved from

Sources

Application Notes and Protocols for In Vivo Microdialysis with 5-Fluoro-alpha-methyltryptamine Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Neuropharmacological Research

Introduction: Unveiling Neurotransmitter Dynamics with In Vivo Microdialysis

In the dynamic landscape of neuropharmacology, understanding the precise temporal and spatial effects of novel psychoactive compounds on neurotransmitter systems is paramount. In vivo microdialysis stands as a powerful and versatile technique, offering a window into the biochemical milieu of the brain in awake, freely-behaving subjects.[1][2][3][4][5] This method allows for the continuous sampling of the extracellular fluid, providing invaluable data on the real-time fluctuations of neurotransmitters and their metabolites in response to pharmacological intervention.[2][6] When coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), microdialysis enables the elucidation of a drug's neurochemical profile and mechanism of action.[7][8][9]

This guide provides a comprehensive protocol for conducting in vivo microdialysis studies to investigate the effects of 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-α-MT), a synthetic tryptamine with a complex pharmacological profile. 5-F-α-MT is known to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a 5-HT₂A receptor agonist, and a potent and selective monoamine oxidase A (MAO-A) inhibitor.[10][11][12][13][14] This multifaceted activity makes it a compound of significant interest for understanding monoaminergic modulation and its behavioral correlates. The following sections will detail the experimental design, surgical procedures, microdialysis sampling, and analytical methods required to successfully execute these studies.

I. The Pharmacology of 5-Fluoro-alpha-methyltryptamine (5-F-α-MT): A Multi-Target Agent

5-Fluoro-alpha-methyltryptamine (also known as 5-F-AMT) is a structural analog of α-methyltryptamine (αMT).[11][12] Its pharmacological characterization reveals a compound that simultaneously engages multiple key targets within the central nervous system.

  • Monoamine Releasing Agent: 5-F-α-MT has been shown to be a balanced releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[10][12][14] This action is crucial as it directly increases the concentration of these neurotransmitters in the synaptic cleft.

  • 5-HT₂A Receptor Agonism: The compound is also a potent agonist at the 5-HT₂A receptor.[10][12][13] Activation of this receptor is a hallmark of classic psychedelic compounds and is associated with a range of behavioral and cognitive effects.[11]

  • MAO-A Inhibition: 5-F-α-MT is a potent and selective inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine.[10][11][13] This inhibition leads to a further increase in the synaptic availability of these neurotransmitters.

This unique combination of mechanisms suggests that administration of 5-F-α-MT will lead to a robust and sustained increase in extracellular levels of serotonin and dopamine, making in vivo microdialysis an ideal technique to quantify these effects.

Proposed Signaling Pathway of 5-F-α-MT

5-F-a-MT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FMT 5-F-α-MT VMAT2 VMAT2 FMT->VMAT2 Reverses Transport MAO_A MAO-A FMT->MAO_A Inhibits SERT SERT FMT->SERT Reverses Transport DAT DAT FMT->DAT Reverses Transport NET NET FMT->NET Reverses Transport Serotonin 5-HT VMAT2->Serotonin SERT->Serotonin Dopamine DA DAT->Dopamine Norepinephrine NE NET->Norepinephrine HT2A 5-HT2A Receptor Serotonin->HT2A Agonist Action D_receptors Dopamine Receptors Dopamine->D_receptors NE_receptors Norepinephrine Receptors Norepinephrine->NE_receptors

Caption: Proposed mechanism of 5-F-α-MT at the monoaminergic synapse.

II. Experimental Design and Considerations

A well-designed experiment is critical for obtaining reliable and interpretable data. The following factors should be carefully considered:

ParameterRecommendationRationale
Animal Model Adult male Sprague-Dawley or Wistar rats (250-350g)Commonly used in neuropharmacology studies with well-established stereotaxic atlases.
Target Brain Region Striatum or Nucleus AccumbensKey regions in the dopamine reward pathway, highly relevant for studying drugs with abuse potential.[15]
Microdialysis Probe Concentric probe with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff.Appropriate for sampling small molecule neurotransmitters while excluding larger proteins.
Perfusion Solution Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.Mimics the ionic composition of the extracellular fluid to minimize disruption of the local environment.[16]
Flow Rate 1-2 µL/minA balance between adequate sample volume and sufficient recovery of analytes.
Drug Administration Intraperitoneal (i.p.) injectionA common and effective route for systemic drug administration in rodents.
Dosing A dose-response curve should be established in pilot studies.To determine the optimal dose for observing significant neurochemical changes without causing adverse effects.

III. Step-by-Step Experimental Protocol

This protocol outlines the major steps for conducting an in vivo microdialysis experiment with 5-F-α-MT administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic Placement: Secure the animal in a stereotaxic apparatus.[17][18] Ensure the skull is level between bregma and lambda.

  • Surgical Preparation: Shave and clean the scalp with betadine and ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired DV coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

  • Dummy Cannula and Post-operative Care: Insert a dummy cannula to keep the guide patent.[19] Provide post-operative analgesia and allow the animal to recover for 5-7 days.

Protocol 2: In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, handle the animal and place it in the microdialysis testing chamber to habituate for at least 1-2 hours.

  • Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.[19][20]

  • Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Begin perfusing with aCSF at 1-2 µL/min.

  • Stabilization: Allow the system to stabilize for at least 2-3 hours to establish a baseline neurotransmitter level. Discard the dialysate collected during this period.

  • Baseline Collection: Collect at least 3-4 baseline samples at 20-minute intervals.

  • Drug Administration: Administer this compound (dissolved in saline) via i.p. injection.

  • Post-injection Sampling: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

  • Sample Handling: Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to each sample to prevent neurotransmitter degradation and store at -80°C until analysis.[21]

Experimental Workflow Diagram

Microdialysis_Workflow cluster_preparation Preparation Phase cluster_experiment Experiment Day cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Test Chamber Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Stabilization System Stabilization (2-3 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (3-4 samples) Stabilization->Baseline Drug_Admin 5-F-α-MT HCl Administration (i.p.) Baseline->Drug_Admin Post_Drug Post-injection Sample Collection (3-4 hours) Drug_Admin->Post_Drug Sample_Storage Sample Storage (-80°C) Post_Drug->Sample_Storage HPLC HPLC-ECD Analysis Sample_Storage->HPLC Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis

Caption: The overall experimental workflow for the in vivo microdialysis study.

IV. Analytical Methodology: HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamine neurotransmitters in microdialysate samples due to its high sensitivity and selectivity.[7][8][9]

Principle of HPLC-ECD

The collected dialysate is injected into the HPLC system. The different neurotransmitters and their metabolites are separated based on their physicochemical properties as they pass through a specialized column. After separation, the compounds flow through an electrochemical detector. Here, an electrical potential is applied, causing the analytes to oxidize or reduce. This generates an electrical current that is directly proportional to the concentration of the analyte.[7]

Typical HPLC-ECD Parameters
ParameterSpecification
Column C18 reverse-phase column
Mobile Phase A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid).
Flow Rate 0.5 - 1.0 mL/min
Detector Electrochemical detector with a glassy carbon working electrode.
Potential +0.6 to +0.8 V vs. Ag/AgCl reference electrode.

V. Data Analysis and Interpretation

  • Quantification: Generate a standard curve using known concentrations of dopamine, serotonin, and their metabolites to quantify the amounts in the dialysate samples.

  • Normalization: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.

  • Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of the drug-induced changes in neurotransmitter levels over time.

  • Interpretation: Correlate the observed neurochemical changes with the known pharmacological actions of 5-F-α-MT. For example, a rapid and sustained increase in both serotonin and dopamine would be consistent with its role as a releasing agent and MAO-A inhibitor.

VI. Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the data, several validation steps are crucial:

  • Probe Recovery: Determine the in vitro recovery of the microdialysis probe for each analyte before implantation. This is done by placing the probe in a solution of known neurotransmitter concentration and measuring the concentration in the dialysate.

  • Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe in the target region.

  • Internal Standards: The use of internal standards in the HPLC analysis can help to correct for variations in injection volume and detector response.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions during data analysis to minimize bias.[22]

By adhering to these rigorous protocols and validation steps, researchers can confidently investigate the neurochemical effects of this compound and contribute to a deeper understanding of its complex pharmacology.

References

  • Grokipedia. 5-Fluoro-AMT. [Link]

  • Smith, T. D., Kuczenski, R., George-Friedman, K., Malley, J. D., & Foote, S. L. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460-470. [Link]

  • Wikipedia. 5-Fluoro-AMT. [Link]

  • chemeurope.com. 5-F-AMT. [Link]

  • PsychonautWiki. 5-Fluoro-AMT. [Link]

  • Roda, G., et al. (2001). Microdialysis sampling with on-line microbore HPLC for the determination of tirapazamine and its reduced metabolites in rats. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 835-844. [Link]

  • Fantegrossi, W. E., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Psychopharmacology, 236(2), 611-621. [Link]

  • Shen, H., et al. (2011). A systematic study of changes in monoamine neurotransmitters in the rat brain following acute administration of alpha-methyltryptamine (AMT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Forensic Science International, 212(1-3), 199-205. [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • ResearchGate. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57999. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 983-999. [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. [Link]

  • Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. [Link]

  • Current Protocols in Neuroscience. (2008). Microdialysis in Rodents. [Link]

  • Li, Y., et al. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 86(15), 7599-7606. [Link]

  • Amuza Inc. (2015, June 17). HPLC-ECD (Electrochemical Detection) Fundamentals. [Link]

  • Wikipedia. Serotonin releasing agent. [Link]

  • Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical Chromatography, 13(5), 317-332. [Link]

  • Yoshimoto, K., et al. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 57(3), 361-369. [Link]

  • Current Protocols in Neuroscience. (2008). Detection and Quantification of Neurotransmitters in Dialysates. [Link]

  • Taylor & Francis Online. Serotonin releasing agent – Knowledge and References. [Link]

  • Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]

  • ResearchGate. Liquid chromatographic methods used for microdialysis: An overview. [Link]

  • JoVE. (2008). Survivable Stereotaxic Surgery in Rodents. [Link]

  • Lunte, C. E., & Lunte, S. M. (2006). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica Chimica Acta, 562(1), 1-13. [Link]

  • Wikipedia. Microdialysis. [Link]

  • Analytical Methods. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. [Link]

  • SpringerLink. Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System. [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 132A-139A. [Link]

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  • Ichor Bio. (2022, July 20). Enhancing Data Management and Analysis in In Vivo Research: Best Practices and Emerging Strategies. [Link]

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Sources

Technical Guide: Formulation and Preparation of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) Hydrochloride for In Vivo Administration

[1][2]

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT, PAL-544) is a potent synthetic tryptamine acting as a non-selective serotonin receptor agonist (particularly 5-HT2A), a monoamine releasing agent, and a specific inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] Its unique pharmacological profile—combining release and enzymatic inhibition—necessitates precise dosing to avoid neurotoxicity or lethal serotonin syndrome.[2][5]

Critical Formulation Challenge: Despite being a hydrochloride salt, 5-F-AMT exhibits significant lipophilicity due to the fluorine substitution and the alpha-methyl group.[1] It is sparingly soluble in neutral aqueous buffers (PBS/Saline) at pharmacologically relevant concentrations (>1 mg/mL).[2][5] Standard saline preparations often result in micro-precipitation, leading to erratic bioavailability and poor experimental reproducibility.[2][5]

This guide provides a validated, multi-stage protocol using co-solvents (DMSO/PEG/Tween) to ensure stable, homogeneous delivery for parenteral (IP/SC) administration in rodents.[2][5]

Physicochemical Profile & Storage

  • Compound: this compound[1][2][6][7]

  • CAS: 776-56-7 (HCl salt), 712-08-3 (Freebase)[1][2]

  • Molecular Weight: 228.7 g/mol (HCl salt)[2][6][7]

  • Appearance: White to off-white crystalline solid.[1][2][5]

  • Solubility Constraints:

    • Water/Saline:[5] < 1 mg/mL (Unstable, prone to precipitation).[2][5]

    • DMSO: ~15 mg/mL (Soluble).[2][5]

    • Ethanol:[1][5][6][8] ~10 mg/mL.[2][5][6][7][8]

  • Storage: Store solid at -20°C, desiccated, and protected from light. Solutions must be prepared fresh daily due to the risk of oxidative deamination and cyclization common to tryptamines in solution.[2][5]

Vehicle Selection Strategy

The choice of vehicle is dictated by the required concentration.[2][5] For most behavioral studies (e.g., Head Twitch Response), doses range from 1 mg/kg to 10 mg/kg .[2][5]

  • Low Dose (< 1 mg/kg): Simple saline with <1% DMSO may suffice, but is risky.[2][5]

  • Standard Dose (1–10 mg/kg): Requires a Co-solvent System (DMSO/PEG300/Tween-80) or Cyclodextrin complexation to maintain solubility at injection volumes of 5-10 mL/kg.[1][2]

Decision Logic for Vehicle Selection

The following diagram illustrates the decision process for selecting the appropriate vehicle based on your target dose.

VehicleSelectioncluster_solubilitySolubility CheckStartDetermine Target Dose (mg/kg)CalcConcCalculate Injection Conc.(Assuming 10 mL/kg volume)Start->CalcConcCheckConcIs Concentration > 0.5 mg/mL?CalcConc->CheckConcLowConcUse Simple Vehicle:2% DMSO in SalineCheckConc->LowConcNoHighConcUse Complex Vehicle:10% DMSO / 40% PEG300 / 5% Tween-80CheckConc->HighConcYes (Recommended)

Figure 1: Decision tree for selecting the appropriate vehicle based on concentration requirements.

Detailed Preparation Protocols

Protocol A: Preparation of the "Universal" Co-Solvent Vehicle

Recommended for doses requiring concentrations ≥ 0.5 mg/mL. Target Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][5]

Materials:

  • 5-F-AMT HCl solid[1][2][6]

  • Dimethyl sulfoxide (DMSO), sterile grade[5]

  • Polyethylene glycol 300 (PEG300)[2]

  • Tween-80 (Polysorbate 80)[1][2]

  • Sterile Saline (0.9% NaCl)[2]

  • 0.22 µm PVDF Syringe Filter (Do not use Nylon, as it may bind tryptamines)[1][5]

Step-by-Step Procedure:

  • Calculate Mass: Determine the total amount of 5-F-AMT HCl needed.

    • Example: For 10 mL of a 2 mg/mL solution, weigh 20.0 mg .[2][5]

  • Primary Solubilization (The "Solvent Anchor"):

    • Place the weighed solid into a sterile glass vial (avoid plastic initially to prevent adsorption).

    • Add 10% of the final volume of DMSO.[2][5]

    • Action: Vortex vigorously for 30-60 seconds. The solution must be completely clear. If not, sonicate at 40°C for 5 minutes.[2][5]

    • Why: Tryptamine salts dissolve best in high-dielectric organic solvents.[1][2] Starting with water causes the hydrophobic indole ring to aggregate.[2][5]

  • Stabilization:

    • Add 40% of the final volume of PEG300.

    • Action: Vortex to mix.[2][5][9] The solution will become viscous.[2][5]

  • Surfactant Addition:

    • Add 5% of the final volume of Tween-80.[1][2]

    • Action: Vortex gently (avoid foaming).[2][5]

  • Aqueous Dilution:

    • Slowly add 45% of the final volume of pre-warmed (37°C) Sterile Saline.[2]

    • Action: Add dropwise while vortexing.[2][5]

    • Critical Check: Hold the vial up to a light source.[2][5] If "schlieren" lines or cloudiness appear, sonicate immediately.[2][5]

  • pH Adjustment (Optional but Recommended):

    • Check pH.[2][5][6][9][10] If < 4.5 (common with HCl salts), adjust carefully to pH ~6.0 using 0.1N NaOH.[2][5] Do not exceed pH 7.0, as the freebase may precipitate.[2][5]

  • Sterilization:

    • Pass the solution through a 0.22 µm PVDF filter into a sterile injection vial.

Protocol B: Workflow Visualization

PrepWorkflowStep1Weigh 5-F-AMT HClStep2Dissolve in DMSO(10% Vol)Step1->Step2SolidStep3Add PEG300(40% Vol)Step2->Step3Clear SolnStep4Add Tween-80(5% Vol)Step3->Step4Viscous MixStep5Dilute with Saline(45% Vol)Step4->Step5HomogeneousStep6Filter (0.22 µm PVDF)Step5->Step6Sterilize

Figure 2: Step-by-step sequential mixing protocol to prevent precipitation shock.

Dosing Specifications & Calculations

For intraperitoneal (IP) or subcutaneous (SC) injection in mice (typical weight 25g).[2][5] Standard Injection Volume: 10 mL/kg (0.25 mL for a 25g mouse).[2][5]

Target Dose (mg/kg)Required Conc.[2][5] (mg/mL)Preparation (10 mL Batch)Vehicle Recommendation
1.0 0.11 mg 5-F-AMTSaline + 1% DMSO
3.0 0.33 mg 5-F-AMTSaline + 2% DMSO
5.0 0.55 mg 5-F-AMTProtocol A (Co-solvent)
10.0 1.010 mg 5-F-AMTProtocol A (Co-solvent)
20.0 2.020 mg 5-F-AMTProtocol A (Sonicate well)

Note on Salt Correction: The molecular weight of 5-F-AMT HCl is 228.7, while the freebase is 192.2.[1]

  • Mass Conversion Factor: 1.19[1][5]

  • Scientific Integrity: Doses in literature are often expressed as the salt form.[2][5] However, if your study requires precise molar equivalents to other tryptamines, calculate based on the freebase content:

    
    [2][5]
    

Safety & Handling (E-E-A-T)

Warning: 5-F-AMT is a potent psychoactive substance.[1][2]

  • Serotonin Syndrome Risk: As a combined releasing agent and MAO inhibitor, 5-F-AMT has a steep dose-response curve.[1][2] Doses >20 mg/kg in rodents may be lethal due to hyperthermia and seizure.[2][5]

  • Handling: Use a fume hood.[2][5] Wear nitrile gloves and N95/P100 respiratory protection to avoid inhalation of the powder.[2][5]

  • Waste: Dispose of all solutions as hazardous chemical waste.

Quality Control Checklist (Self-Validating System)

Before administration, perform these three checks:

  • Visual Inspection: Hold the vial against a black background.[2][5] Any white specs indicate precipitation.[2][5] Fail.

  • Tyndall Effect: Shine a laser pointer through the vial.[2][5] A visible beam path indicates colloidal suspension (micro-precipitation).[2][5] Fail.

  • pH Verification: Ensure pH is 5.5–6.5. If pH < 4, injection site necrosis may occur.[2][5]

References

  • Usmani, A., et al. (2022).[2][5] Structure-activity relationships of 5-substituted tryptamines at amine-associated receptors. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for 5-substitution effects on lipophilicity).

  • Halberstadt, A. L., & Geyer, M. A. (2011).[2][5] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. (Reference for Head Twitch Response dosing standards).

  • PubChem. (2024).[2][5] 5-Fluoro-alpha-methyltryptamine Compound Summary. National Library of Medicine.[2][5] Retrieved from [Link][1][2]

Application Notes and Protocols for Assessing Psychedelic-Like Effects of 5-Fluoro-α-methyltryptamine hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of established behavioral assays to assess the psychedelic-like effects of 5-Fluoro-α-methyltryptamine hydrochloride (5-F-α-MT • HCl) in mice. This document outlines the scientific rationale, detailed step-by-step protocols, and data interpretation for core behavioral paradigms, with a focus on ensuring scientific integrity and reproducibility.

Introduction: The Pharmacological Profile of 5-Fluoro-α-methyltryptamine (5-F-α-MT)

5-Fluoro-α-methyltryptamine (5-F-α-MT), also known as 5-fluoro-AMT, is a tryptamine derivative with a complex pharmacological profile.[1][2][3] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a serotonin 5-HT2A receptor agonist, and a potent and specific monoamine oxidase-A (MAO-A) inhibitor.[1][2][3] The activation of the 5-hydroxytryptamine 2A (5-HT2A) receptor is the primary mechanism mediating the hallucinogenic effects of classic psychedelic compounds.[4][5] Preclinical studies have demonstrated that 5-F-α-MT induces the head-twitch response (HTR) in mice, a well-established behavioral proxy for psychedelic-like effects in humans.[1][2][3][6] This multifaceted activity necessitates a careful and thorough behavioral characterization to delineate its psychedelic potential from its stimulant and other psychoactive effects.

Core Behavioral Assays for Psychedelic-Like Effects

The assessment of psychedelic-like effects in animal models, which lack the ability to self-report subjective experiences, relies on quantifiable behavioral responses that have been validated against known hallucinogens in humans. The following assays are considered the gold standard in the field.

The Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that is a characteristic and reliable behavioral response to 5-HT2A receptor agonists.[7][8][9][10] There is a strong correlation between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans.[7][11] This makes the HTR assay a critical tool for the initial screening and characterization of novel psychoactive substances for psychedelic-like activity.[8][11]

The HTR is primarily mediated by the activation of 5-HT2A receptors on cortical pyramidal neurons.[8][12] Agonism at these Gq/11-coupled receptors initiates a signaling cascade that is predictive of psychedelic potential.[13][14] It's crucial to note that not all 5-HT2A agonists are psychedelic; the specific downstream signaling pathways activated determine the behavioral outcome.[13][14][15] Therefore, quantifying the HTR provides a functional readout of a compound's ability to engage these specific psychedelic-relevant pathways.

Materials:

  • Male C57BL/6J mice (8-12 weeks old) are commonly used due to their robust HTR.[7]

  • 5-Fluoro-α-methyltryptamine hydrochloride (5-F-α-MT • HCl)

  • Vehicle (e.g., sterile saline)

  • 5-HT2A antagonist (e.g., ketanserin or M100907) for validation studies.[10][16]

  • Standard mouse observation chambers (e.g., clear cylindrical containers).

  • Video recording equipment or an automated magnetometer system.[7][9][10]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into an observation chamber for a 10-20 minute habituation period.

  • Drug Preparation and Administration:

    • Dissolve 5-F-α-MT • HCl in the vehicle to the desired concentrations.

    • Administer the drug or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation and Recording:

    • Immediately after injection, return the mouse to its observation chamber.

    • Record the behavior for a predetermined period, typically 20-30 minutes, as this is when the HTR is most frequent for many tryptamines.[7][16]

    • Manual Scoring: Two trained observers, blind to the experimental conditions, should manually count the number of head twitches. An HTR is a rapid, spasmodic, side-to-side head movement, distinct from grooming or exploratory sniffing.[16]

    • Automated Detection: For higher throughput and objectivity, a magnetometer-based system can be used. This involves surgically implanting a small magnet on the mouse's skull and placing the observation chamber within a magnetometer coil that detects the rapid head movements.[9][11] Alternatively, specialized video analysis software can be used to quantify HTRs from video recordings.[10]

  • Validation (Antagonist Study): To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals should be pre-treated with a selective 5-HT2A antagonist (e.g., M100907, 0.1 mg/kg, i.p.) 30 minutes before the administration of an effective dose of 5-F-α-MT • HCl.[10] A significant reduction in HTR counts compared to the group receiving only 5-F-α-MT • HCl confirms 5-HT2A receptor involvement.[7]

Data Analysis:

  • The primary endpoint is the total number of head twitches per mouse within the observation period.

  • Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

  • The results of the antagonist study can be analyzed using a t-test or ANOVA.

Drug Discrimination Paradigm

The drug discrimination (DD) paradigm is an operant conditioning-based assay that assesses the interoceptive (subjective) effects of a drug.[17][18][19] Animals are trained to recognize the internal state induced by a specific drug and to respond accordingly to receive a reward.[8] This assay is highly valued for its ability to determine if a novel compound produces subjective effects similar to a known class of drugs.[18][20]

In the context of psychedelics, mice can be trained to discriminate a known hallucinogen, such as LSD or DOI, from vehicle.[20] The extent to which 5-F-α-MT can substitute for the training drug provides a measure of its psychedelic-like subjective effects.[8][20] This paradigm is particularly useful for distinguishing between different classes of psychoactive drugs. For instance, stimulants or opioids do not typically substitute for psychedelic training drugs.[8]

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food reward dispenser.

Procedure:

  • Training Phase:

    • Mice are typically food-restricted to 85-90% of their free-feeding body weight to motivate them to work for the food reward.

    • On training days, mice are injected with either the training drug (e.g., a known 5-HT2A agonist) or vehicle.

    • Following drug administration, pressing one lever (the "drug-appropriate" lever) is reinforced with a food pellet.

    • Following vehicle administration, pressing the other lever (the "vehicle-appropriate" lever) is reinforced.

    • Training continues until mice reliably press the correct lever (>80% accuracy) based on the injection they received.

  • Testing Phase (Generalization):

    • Once trained, test sessions are conducted to evaluate the effects of 5-F-α-MT • HCl.

    • Different doses of 5-F-α-MT • HCl are administered, and the mice are placed in the operant chamber. During test sessions, responses on either lever are recorded but not reinforced to avoid influencing their choice.

    • The percentage of responses on the drug-appropriate lever is calculated for each dose of 5-F-α-MT • HCl.

Data Analysis:

  • Full substitution: If a dose of 5-F-α-MT • HCl results in >80% of responses on the drug-appropriate lever, it is considered to have fully generalized to the training drug, indicating similar subjective effects.

  • Partial substitution: Intermediate percentages of drug-appropriate responding (20-80%) suggest partial generalization.

  • No substitution: If responding remains primarily on the vehicle-appropriate lever (<20% on the drug lever), the test compound does not produce similar subjective effects to the training drug at the doses tested.

Ancillary Behavioral Assays for a Comprehensive Profile

While HTR and drug discrimination are core assays for psychedelic-like effects, the complex pharmacology of 5-F-α-MT warrants a broader behavioral assessment.

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information.[21] Deficits in PPI are observed in certain psychiatric conditions and can be induced by various psychoactive drugs.[21][22] Psychedelics have been shown to disrupt PPI in rodents, which may model some of the perceptual alterations experienced by humans.[21] However, the effects of psychedelics on PPI in mice can be inconsistent and depend on the specific compound and experimental parameters.[17][23]

Novel Object Recognition (NOR) Test

The NOR test assesses certain aspects of learning and memory.[24][25][26] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[25] Some studies suggest that psychedelics may impact cognitive flexibility and memory processes, making the NOR test a potentially informative assay.[24][25][26][27][28]

Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the primary behavioral assays with 5-F-α-MT • HCl.

Assay Dose of 5-F-α-MT • HCl (mg/kg, i.p.) Expected Outcome Interpretation
Head-Twitch Response (HTR) VehicleMinimal to no head twitchesBaseline activity
Low DoseDose-dependent increase in HTR countsThreshold for 5-HT2A-mediated psychedelic-like effects
Mid DosePeak HTR countsMaximal psychedelic-like effect
High DosePotential decrease in HTR (inverted U-shape)Possible engagement of other receptor systems or serotonin syndrome-like effects at high doses
Mid Dose + 5-HT2A AntagonistSignificant attenuation of HTRConfirms 5-HT2A receptor mediation
Drug Discrimination Vehicle<20% drug-appropriate respondingNo psychedelic-like subjective effects
Low to High DosesDose-dependent increase in drug-appropriate responding5-F-α-MT produces subjective effects similar to the psychedelic training drug

Important Considerations for 5-F-α-MT: Given that 5-F-α-MT is also a monoamine releasing agent and MAO-A inhibitor, it is crucial to be aware of potential confounding factors.[1][2][3] At higher doses, observed behaviors may be a composite of psychedelic, stimulant, and potentially serotonin syndrome-like effects. Serotonin syndrome is a serious condition resulting from excessive serotonergic activity, and while classic psychedelics like psilocybin have a low risk, the combined actions of 5-F-α-MT could increase this risk.[29] Careful observation for other signs of serotonin syndrome in mice (e.g., tremor, rigidity, hyperthermia) is warranted, especially at higher doses.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can help visualize the experimental processes and the underlying molecular mechanisms.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Acclimation (≥60 min) habituation Habituation (10-20 min) acclimation->habituation drug_prep Drug/Vehicle Preparation habituation->drug_prep injection Injection (i.p. or s.c.) drug_prep->injection observation Observation & Recording (20-30 min) injection->observation scoring HTR Scoring (Manual/Automated) observation->scoring stats Statistical Analysis (ANOVA) scoring->stats Five_HT2A_Signaling FiveFAMT 5-F-α-MT FiveHT2A 5-HT2A Receptor FiveFAMT->FiveHT2A Gq11 Gq/11 FiveHT2A->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC HTR Head-Twitch Response (Psychedelic-like Effect) Ca_release->HTR PKC->HTR

Caption: 5-HT2A receptor signaling pathway leading to HTR.

Conclusion

The behavioral assessment of 5-Fluoro-α-methyltryptamine hydrochloride in mice requires a multi-faceted approach. The head-twitch response assay serves as the primary tool for quantifying its psychedelic-like potential, with the drug discrimination paradigm offering crucial insights into its subjective effects. Ancillary tests such as PPI and NOR can provide a more complete picture of its behavioral pharmacology. Due to its complex mechanism of action, careful dose selection and observation for confounding effects are paramount for accurate interpretation of the data. By employing these robust and validated protocols, researchers can effectively characterize the psychedelic-like properties of 5-F-α-MT and other novel psychoactive compounds.

References

  • Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lanham, J. K., Bonniwell, E. M., Hennessey, J. J., Bock, H. A., Anderson, E. I., Sherwood, A. M., Morris, H., de Klein, R., Klein, A. K., Cuccurazzu, B., Gamrat, J., Fannana, T., Zauhar, R., Halberstadt, A. L., & McCorvy, J. D. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California.
  • Kasper, J., Shah, A. P., & Gonzalez-Maeso, J. (n.d.). A suite of engineered mice for interrogating psychedelic drug actions. PMC, NIH.
  • Hanks, J. B., & Gonzalez-Maeso, J. (n.d.).
  • Various Authors. (2023, October 13). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Head-Twitch Response (HTR) as a Behavioral Assay for 5-MeO-αMT. Benchchem.
  • Wallach, J., et al. (2023, December 15). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv.
  • Various Authors. (2022, October 4).
  • Halberstadt, A. L. (n.d.). Animal Models of Serotonergic Psychedelics. PMC, NIH.
  • Abiero, A., et al. (2019, June 24). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics.
  • Wikipedia Contributors. (n.d.).
  • Alexander, A. T., et al. (2024, September 13). Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. Wiley Online Library.
  • Andersen, K. A., & Chudasama, Y. (2022, October 15). Animal Behavior in Psychedelic Research. ScienceDirect.
  • Various Authors. (n.d.). Characterization of psilocin and psilocybin pharmacodynamics in mouse models for the development of novel anti-depressants. HARVEST (uSask).
  • Gómez-Nieto, R., et al. (2021, August 4). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. SpringerLink.
  • Various Authors. (2025, June 19). The psychedelic psilocybin as an antidepressant: insights from a rodent model to support translational drug development.
  • Dulawa, S. C., & Geyer, M. A. (1996). Psychopharmacology of prepulse inhibition in mice. PubMed, NIH.
  • Halberstadt, A. L., et al. (n.d.). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC.
  • Various Authors. (n.d.). Role of endogenous serotonin in psychedelic-like effects of psilocybin in mice. PMC, NIH.
  • Jaster, A. M., et al. (n.d.).
  • Wikipedia Contributors. (n.d.). 5-Fluoro-AMT. Wikipedia.
  • Various Authors. (n.d.). 5-Fluoro-AMT. PsychonautWiki.
  • Halberstadt, A. L., et al. (n.d.). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in. Neuropsychopharmacology.
  • Various Authors. (n.d.). 5-Fluoro-AMT. Cayman Chemical.
  • Various Authors. (2025, June 14). Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress. PMC.
  • BenchChem. (n.d.). 5-Fluoro-alpha-methyltryptamine | 712-08-3. Benchchem.
  • Dulawa, S. C., et al. (2025, August 7). Effects of strain and serotonergic agents on prepulse inhibition and habituation in mice.
  • Various Authors. (n.d.). Drug Discrimination. Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf.
  • Various Authors. (2025, April 9). A multi-institutional investigation of psilocybin's effects on mouse behavior. bioRxiv.org.
  • Hughes, V. (2025, December 19). Psychedelics research in rodents has a behavior problem. The Transmitter.
  • Various Authors. (2025, June 6). Role of endogenous serotonin in psychedelic-like effects of psilocybin in mice. PubMed.
  • Various Authors. (n.d.). Novel Object Recognition Test. USF Health, University of South Florida.
  • Various Authors. (2025, July 14). The impact of a psychedelic drug on olfactory search behavior by mice. bioRxiv.
  • Leger, M., et al. (2017, August 30). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. PMC.
  • Various Authors. (n.d.). Drug discrimination test box. Maze Engineers, Conduct Science.
  • Cheng, J., et al. (n.d.). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. PubMed.
  • Cheng, J., et al. (n.d.). Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model.
  • Various Authors. (2020, December 24). Psilocin bound to Serotonin Receptors Part 1. Reddit.
  • Various Authors. (2024, November 18). Development and validation of a questionnaire to assess knowledge, attitudes, and practices regarding the addictive and detrimental effects of novel psychoactive substances among university students. PMC.
  • Hippensteele, A. (2021, October 20). Assessing Risk for Serotonin Syndrome When Treating Patients on Antidepressants With Psychedelic Medicine. Pharmacy Times.
  • Various Authors. (2024, May 9). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. ScienceDaily.
  • Various Authors. (2021, November 16).
  • Various Authors. (2024, January 3). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers.
  • Various Authors. (n.d.). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing).
  • Various Authors. (n.d.). Development and Validation of a Confirmatory Method for Six Novel Psychoactive Substances (NPS) in Whole Blood Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS). Academic OUP.
  • DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: AMT). DEA Diversion Control Division.
  • Various Authors. (2023, December 21). Initial Validation of a Behavioral Phenotyping Model for Substance Use Disorder. PMC.

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electrophysiology studies with 5-Fluoro-alpha-methyltryptamine hydrochloride on serotonergic neurons

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrophysiological Characterization of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) on Dorsal Raphe Serotonergic Neurons

Executive Summary

This application note outlines the protocol for evaluating the neurophysiological effects of 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT) on serotonergic neurons within the Dorsal Raphe Nucleus (DRN). 5-F-AMT is a potent pharmacological tool with a complex mechanism of action, functioning as a monoamine oxidase A (MAO-A) inhibitor, a serotonin releasing agent (SRA), and a non-selective serotonin receptor agonist.[1][2][3]

The primary readout for this assay is the inhibition of spontaneous firing rates in DRN neurons. This inhibition is mediated by the activation of somatodendritic 5-HT1A autoreceptors, triggered either directly by the compound or indirectly via the accumulation of endogenous serotonin.

Compound Profile & Safety

PropertyDetails
Compound Name This compound (5-F-AMT)
Class Tryptamine; MAO Inhibitor; Serotonin Releasing Agent
Molecular Weight ~228.69 g/mol (HCl salt)
Solubility Soluble in water/saline (up to 10-20 mM); dissolve fresh.[3][4]
Key Mechanism 1. MAO-A Inhibition (IC50 ~180-450 nM) 2. Serotonin Release 3. 5-HT2A/1A Agonism
Handling Potent Psychoactive. Use fume hood. Wear nitrile gloves/PPE.

Scientific Rationale: The alpha-methyl group hinders metabolic deamination by MAO, prolonging the compound's half-life. The 5-fluoro substitution increases lipophilicity and alters binding affinity relative to serotonin (5-HT).

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the dual-pathway mechanism by which 5-F-AMT silences serotonergic neurons.

G cluster_0 Presynaptic / Intracellular cluster_1 Extracellular Space cluster_2 Postsynaptic / Autoreceptor Membrane 5-F-AMT 5-F-AMT (Drug Application) Vesicles Synaptic Vesicles 5-F-AMT->Vesicles Induces Release 5HT1A 5-HT1A Autoreceptor 5-F-AMT->5HT1A Direct Agonism (Partial) MAO-A MAO-A Enzyme 5HT_Extra Extracellular 5-HT (Accumulation) MAO-A->5HT_Extra Prevents Degradation Vesicles->5HT_Extra Release 5HT_Extra->5HT1A Activates Gi_Go G-Protein (Gi/o) 5HT1A->Gi_Go Signaling GIRK GIRK Channel (Kir3.x) Gi_Go->GIRK Opens Hyperpol Membrane Hyperpolarization (K+ Efflux) GIRK->Hyperpol Silence Inhibition of Firing Hyperpol->Silence

Caption: 5-F-AMT inhibits firing via indirect (MAOI/Release) and direct activation of 5-HT1A autoreceptors, leading to GIRK-mediated hyperpolarization.

Pre-Experimental Setup

A. Solutions
  • Cutting Solution (Ice-cold): Sucrose-based to minimize excitotoxicity during slicing.

    • Composition (mM): 254 Sucrose, 3 KCl, 1.25 NaH2PO4, 10 MgSO4, 0.5 CaCl2, 26 NaHCO3, 10 Glucose.

  • aCSF (Recording Solution):

    • Composition (mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose.

    • Note: Bubbled continuously with 95% O2 / 5% CO2 (Carbogen).

  • Internal Solution (Pipette): Potassium Gluconate based to mimic intracellular K+ levels.

    • Composition (mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.3, 290 mOsm.

B. Drug Preparation
  • Stock: Dissolve 5-F-AMT HCl in dH2O to create a 10 mM stock . Aliquot and freeze at -20°C.

  • Working Solution: Dilute stock into oxygenated aCSF immediately before use.

    • Target Concentration Range:100 nM – 30 µM .

    • Note: Due to MAO inhibition, effects may be cumulative.[1] Start low (100 nM) for dose-response curves.

Experimental Protocols

Protocol A: Brain Slice Preparation (Dorsal Raphe)
  • Anesthesia: Deeply anesthetize rat/mouse (Isoflurane or Ketamine/Xylazine) until pedal reflex is absent.

  • Removal: Rapidly decapitate and remove the brain into ice-cold Cutting Solution .

  • Blocking: Trim the cerebellum and forebrain to isolate the brainstem.

  • Slicing: Mount the brainstem on a vibratome stage.[5] Cut 250–300 µm coronal slices .

    • Landmark: Look for the cerebral aqueduct. The DRN is the translucent, pear-shaped cluster of cells located immediately ventral to the aqueduct.

  • Recovery: Incubate slices in aCSF at 34°C for 30 minutes, then at room temperature for >45 minutes before recording.

Protocol B: Whole-Cell Current Clamp (Firing Rate Assay)

Objective: Quantify the inhibition of spontaneous pacemaker firing.

  • Targeting: Visualize DRN neurons using IR-DIC optics. Target large (20-30 µm), multipolar neurons.

  • Patching: Establish a GΩ seal and break-in to achieve whole-cell configuration.

  • Characterization:

    • Inject current steps to verify serotonergic identity: Broad action potential (>2 ms) , slow after-hyperpolarization (AHP) , and high input resistance .

  • Baseline: Record spontaneous firing (typically 0.5 – 3 Hz) for 5–10 minutes in stable aCSF.

  • Wash-in (5-F-AMT):

    • Switch perfusion to aCSF + 5-F-AMT (e.g., 10 µM).

    • Record for 10–15 minutes.

    • Observation: Expect a gradual hyperpolarization (5–15 mV) and cessation of firing.

  • Validation (Antagonist Reversal):

    • While 5-F-AMT is still present, wash in WAY-100635 (20 nM) (selective 5-HT1A antagonist).

    • Success Criteria: Firing should resume, and membrane potential should return toward baseline. This confirms the effect is 5-HT1A mediated.[6]

Protocol C: Voltage Clamp (GIRK Current Isolation)

Objective: Isolate the specific ion channel current (I_K).

  • Setup: Clamp neuron at -60 mV .

  • Isolation: Add TTX (1 µM) to block action potentials.

  • Ramp Protocol: Apply voltage ramps (-120 mV to -50 mV) every 10 seconds.

  • Drug Application: Wash in 5-F-AMT.

  • Analysis: Subtract the "Baseline" ramp current from the "Drug" ramp current. The difference current should reverse near -90 mV (Potassium equilibrium potential), confirming a K+ conductance (GIRK).

Data Analysis & Interpretation

ParameterExpected Change with 5-F-AMTInterpretation
Firing Rate (Hz) Decrease to 0 Hz (Silence)Activation of autoreceptors suppresses pacemaker activity.
Membrane Potential (Vm) Hyperpolarization (-5 to -15 mV)Opening of GIRK channels (K+ efflux).
Input Resistance (Rin) Decrease (by 20-40%)Opening of ion channels reduces membrane resistance.
WAY-100635 Effect Reversal of all above effectsConfirms specificity to 5-HT1A receptor pathway.

Distinguishing Mechanisms:

  • Direct Agonist: Rapid onset (<2 min).

  • MAOI / Releaser: Slower onset (5–10 min) as extracellular 5-HT must accumulate. 5-F-AMT typically shows a hybrid profile with a progressive onset due to its dual MAOI/Releaser nature.

Troubleshooting

  • No Inhibition Observed:

    • Issue: Slice health.[7][8] DRN neurons are metabolically sensitive.

    • Solution: Ensure rapid cutting (<2 min) and proper oxygenation. Verify neuron identity (broad APs).

  • Irreversible Effect:

    • Issue: 5-F-AMT is lipophilic and a potent MAOI. Washout with normal aCSF may take >40 minutes.

    • Solution: Rely on WAY-100635 antagonist challenge rather than washout to prove reversibility.

  • High Noise/Leak:

    • Issue: Poor seal quality.

    • Solution: Re-polish pipette tips. Ensure internal solution is filtered (0.22 µm).

References

  • Kinemuchi, H., & Arai, Y. (1986). Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine.[9] Research Communications in Chemical Pathology and Pharmacology, 54(1), 125-128.[9] Link

  • Aghajanian, G. K., & Vandermaelen, C. P. (1982). Intracellular recordings from serotonergic dorsal raphe neurons: pacemaker potentials and the effect of LSD. Brain Research, 238(2), 463-469. Link

  • Corne, S. J., & Pickering, R. W. (1967). A possible correlation between drug induced hallucinations in man and a behavioural response in mice.[9] Psychopharmacologia, 11(1), 65-78. Link

  • Williams, J. T., et al. (1988). Membrane currents and discharge patterns of rat dorsal raphe neurones in vitro. Journal of Physiology, 405, 275-288. Link

  • Vandermaelen, C. P., & Aghajanian, G. K. (1983). Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices.[10] Brain Research, 289(1-2), 109-119. Link

Sources

Application Note: High-Resolution Monitoring of Monoamine Flux with 5-Fluoro-alpha-methyltryptamine (5-F-AMT) via Microdialysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT) , also known as PAL-544 , as a pharmacological probe to measure dopamine (DA) and serotonin (5-HT) release.

Unlike simple reuptake inhibitors (e.g., fluoxetine) or pure releasers (e.g., amphetamine), 5-F-AMT possesses a complex pharmacological profile: it is a substrate-type monoamine releaser , a potent MAO-A inhibitor , and a 5-HT2A receptor agonist . Consequently, microdialysis experiments utilizing 5-F-AMT require rigorous controls to distinguish between transporter-mediated release and metabolic inhibition.

This guide provides a validated workflow for stereotaxic implantation, retrodialysis (local drug delivery), and HPLC-ECD quantification, ensuring high-fidelity data capture in rodent models.

Pharmacological Mechanism & Rationale[1][2][3][4]

To interpret microdialysis data correctly, one must understand the cellular cascade initiated by 5-F-AMT.

Mechanism of Action (MOA)

5-F-AMT mimics the structure of serotonin but acts as a substrate for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • Entry: It is transported into the presynaptic terminal via SERT/DAT.

  • Vesicular Displacement: It interacts with VMAT2, disrupting the pH gradient and displacing vesicular monoamines into the cytosol.

  • MAO Inhibition: Crucially, it inhibits Monoamine Oxidase A (MAO-A), preventing the degradation of this newly cytosolic monoamine pool.

  • Reverse Transport: The massive accumulation of cytosolic amines reverses the concentration gradient, forcing SERT/DAT to pump DA/5-HT out of the neuron into the extracellular space (ECS), where it is collected by the microdialysis probe.

Pathway Visualization

The following diagram illustrates the "Reverse Transport" mechanism mandated by 5-F-AMT.

G cluster_presynaptic Presynaptic Terminal cluster_extracellular Extracellular Space (Microdialysis Probe) Vesicle Synaptic Vesicle (VMAT2) Cytosol Cytosolic Pool (DA / 5-HT) Vesicle->Cytosol Leakage Mito Mitochondria (MAO-A) Cytosol->Mito Degradation Blocked Transporter SERT / DAT (Transporter) Cytosol->Transporter Reverse Transport Drug 5-F-AMT (Perfusion) Transporter->Drug Internalization Output Released DA/5-HT (Dialysate) Transporter->Output Efflux Drug->Vesicle Displaces Amines Drug->Mito Inhibits (X) Drug->Transporter Substrate Entry

Caption: 5-F-AMT enters via transporters, blocks MAO-A degradation, and forces cytosolic amine efflux.

Experimental Protocol

Materials & Reagents
  • Probe: CMA/11 or CMA/12 Microdialysis Probe (Membrane length: 2–4 mm; Cut-off: 6 kDa or 20 kDa). Note: 6 kDa is preferred to exclude peptidases that might degrade neuropeptides if co-analyzing.

  • Perfusion Fluid (aCSF):

    • NaCl: 147 mM

    • KCl: 2.7 mM

    • CaCl₂: 1.2 mM

    • MgCl₂: 0.85 mM

    • pH: 7.4 (Adjusted with phosphate buffer).

    • Critical: Filter through 0.22 µm membrane and degas before use.

  • 5-F-AMT Solution: Dissolve 5-F-AMT HCl in aCSF. Common retrodialysis concentration range: 10 µM – 100 µM .

Stereotaxic Surgery & Probe Implantation

Target: Nucleus Accumbens (NAc) or Prefrontal Cortex (PFC).

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

  • Coordinates (Rat, relative to Bregma):

    • NAc Shell: AP +1.7 mm, ML +0.8 mm, DV -7.0 mm.

    • mPFC: AP +3.2 mm, ML +0.6 mm, DV -4.0 mm.

  • Insertion: Lower the guide cannula slowly (0.2 mm/min) to avoid tissue compression. Secure with dental cement and anchor screws.

  • Recovery: Allow 24–48 hours for recovery before probe insertion to minimize blood-brain barrier leakage effects.

Microdialysis Workflow

This protocol uses Retrodialysis (local application through the probe) to isolate local terminal effects from systemic physiological changes.

  • Equilibration:

    • Insert probe.[1][2][3]

    • Perfuse aCSF at 1.0 µL/min for 90–120 minutes.

    • Why? To stabilize the "trauma layer" around the probe and achieve stable basal efflux.

  • Baseline Collection:

    • Collect 3–4 samples (20 minutes each) to establish baseline.

    • Variance should be <10% between samples.

  • Drug Challenge (5-F-AMT):

    • Switch inlet to 5-F-AMT containing aCSF (e.g., 50 µM).

    • Perfuse for 60 minutes (3 samples).

  • Washout:

    • Switch back to standard aCSF.

    • Monitor for 60–120 minutes to observe return to baseline (or lack thereof, indicating long-term MAO inhibition).

Analytical Detection (HPLC-ECD)

Monoamines are detected at femtomole levels using High-Performance Liquid Chromatography with Electrochemical Detection.

  • Column: C18 Reverse Phase (e.g., 100 x 2.0 mm, 3 µm particle size).

  • Mobile Phase:

    • 90 mM Sodium Phosphate (monobasic)

    • 50 mM Citric Acid

    • 1.7 mM 1-Octanesulfonic acid (OSA) - Ion pairing agent for retention.

    • 50 µM EDTA - Chelates metals to reduce noise.

    • 10-15% Acetonitrile (v/v).

  • Potential: +600 mV vs. Ag/AgCl reference electrode.

  • Flow Rate: 0.2 mL/min (microbore).

Data Analysis & Interpretation

Quantitative Summary

The following table outlines expected changes in dialysate concentrations relative to baseline (100%) during 50 µM 5-F-AMT perfusion.

AnalyteExpected Change (% Baseline)MechanismKinetics
Dopamine (DA) +400% to +1200%DAT Reversal + MAO-A InhibitionRapid spike, slow decay
Serotonin (5-HT) +500% to +1500%SERT Reversal + MAO-A InhibitionRapid spike, sustained elevation
DOPAC -60% to -90%MAO InhibitionRapid decrease (substrate depletion)
5-HIAA -60% to -90%MAO InhibitionRapid decrease (substrate depletion)
Handling Data
  • Baseline Correction: Calculate the mean of the 3 pre-drug samples. Express all subsequent time points as % of Baseline.

  • Area Under Curve (AUC): Calculate AUC for the drug perfusion period to quantify total release capacity.

Validation: The "Self-Validating" System

To ensure the measured flux is biologically relevant and not an artifact, you must perform the following control experiments (on separate cohorts):

Calcium Dependence Test
  • Protocol: Perfuse with Ca²⁺-free aCSF (plus 1 mM EGTA) before administering 5-F-AMT.

  • Expected Result: 5-F-AMT induced release should be largely Calcium-Independent .

  • Reasoning: Transporter reversal (efflux) does not require vesicular fusion (exocytosis). If the signal disappears in Ca²⁺-free medium, the release is impulse-dependent, suggesting 5-F-AMT is acting via a different mechanism (e.g., receptor-mediated depolarization).

Uptake Inhibition Test
  • Protocol: Co-perfuse a specific uptake inhibitor (e.g., Cocaine for DAT or Fluoxetine for SERT) before 5-F-AMT.

  • Expected Result: The release of DA/5-HT should be attenuated (blocked) .

  • Reasoning: 5-F-AMT requires the transporter to enter the terminal. Blocking the transporter prevents 5-F-AMT entry, thereby preventing the intracellular displacement and subsequent reverse transport.

Tetrodotoxin (TTX) Sensitivity
  • Protocol: Perfuse 1 µM TTX locally.

  • Expected Result: 5-F-AMT release is generally TTX-insensitive .

  • Reasoning: Transporter reversal occurs independently of action potentials.

Workflow Visualization

Workflow cluster_exp Microdialysis Day Start Stereotaxic Surgery (Guide Cannula) Recovery Recovery (24-48 Hours) Start->Recovery Insert Probe Insertion Recovery->Insert Flush Equilibration (90 min @ 1µL/min) Insert->Flush Base Baseline Sampling (3 x 20 min) Flush->Base Drug 5-F-AMT Perfusion (60 min) Base->Drug Analyze HPLC-ECD Analysis Base->Analyze Wash Washout (Standard aCSF) Drug->Wash Drug->Analyze Wash->Analyze Data Data: % Baseline AUC Calculation Analyze->Data

Caption: Step-by-step experimental workflow from surgery to data analysis.

References

  • Baumann, M. H., et al. (2011). Pharmacological characterization of novel synthetic stimulants: effects on monoamine uptake and release.Neuropsychopharmacology . Available at: [Link] (Context: Methodology for characterizing monoamine releasers).

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of ring-substituted tryptamines.Bioorganic & Medicinal Chemistry Letters . Available at: [Link] (Context: Specific synthesis and binding data for PAL-544/5-F-AMT).

  • Chefer, V. I., et al. (2009). Microdialysis in the study of mechanisms of drug abuse.[4]Journal of Pharmacological and Toxicological Methods . Available at: [Link] (Context: Standard protocols for measuring transporter-mediated release).

  • Nakazato, T., & Akiyama, A. (2002). High-sensitivity determination of monoamines in microdialysis samples.Journal of Chromatography B . Available at: [Link] (Context: HPLC-ECD optimization).

  • Roth, B. L., et al. (2025). Psychoactive Drug Screening Program (PDSP) Database.NIMH . Available at: [Link] (Context: Receptor affinity profiles for 5-F-AMT).

Sources

Application Note & Protocol: Establishing a Dose-Response Curve for 5-Fluoro-alpha-methyltryptamine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-faceted protocol for establishing the in vitro dose-response profile of 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT HCl). 5-F-AMT is a synthetic tryptamine with a complex pharmacological profile, acting as a monoamine releasing agent, a serotonin 5-HT₂A receptor agonist, and a potent monoamine oxidase-A (MAO-A) inhibitor[1][2][3]. To fully characterize its cellular effects, a series of independent assays are required. This guide details the experimental workflows to determine the potency and efficacy of 5-F-AMT at its key molecular targets, as well as its overall cellular toxicity. The protocols are designed for researchers in pharmacology, toxicology, and drug development, providing not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Introduction: A Multifaceted Pharmacological Profile

5-Fluoro-alpha-methyltryptamine (5-F-AMT) is a tryptamine derivative whose biological activity is not attributable to a single mechanism of action. Instead, it engages with the cellular machinery at multiple points:

  • Monoamine Transporter Interaction: Like other amphetamine and tryptamine derivatives, 5-F-AMT is known to induce the release of key neurotransmitters—serotonin, dopamine, and norepinephrine—from presynaptic terminals[1][2]. This is primarily achieved by interacting with their respective transporters (SERT, DAT, NET).

  • Direct Receptor Agonism: 5-F-AMT demonstrates direct agonist activity at the serotonin 5-HT₂A receptor, a Gq-protein coupled receptor (GPCR)[1][2]. Activation of this receptor is linked to psychedelic effects and involves the stimulation of the phospholipase C (PLC) signaling cascade[4][5].

  • Enzyme Inhibition: The compound is a potent and selective inhibitor of monoamine oxidase-A (MAO-A)[1][3]. This enzyme is crucial for the degradation of monoamine neurotransmitters. Its inhibition can lead to elevated synaptic concentrations of these neurotransmitters, thus potentiating their signaling.

Given this complexity, a single dose-response curve is insufficient. A complete in vitro characterization requires dissecting each of these activities to determine the concentration range at which each occurs. This application note presents a suite of assays to generate a comprehensive pharmacological fingerprint of 5-F-AMT.

Experimental Overview & Workflow

The following diagram illustrates the overall workflow for characterizing 5-F-AMT. The process is divided into three parallel streams to assess its effect on monoamine release, receptor activation, and overall cell health, culminating in a final MAO-A inhibition assay.

experimental_workflow cluster_prep Initial Preparation cluster_assays Core Assays cluster_release Monoamine Release cluster_receptor Receptor Activation cluster_toxicity Cytotoxicity cluster_enzyme Enzyme Inhibition cluster_analysis Data Analysis Compound_Prep Compound Preparation (5-F-AMT HCl Stock & Dilutions) SERT_Uptake SERT Uptake Inhibition Assay (HEK-293-hSERT cells) Compound_Prep->SERT_Uptake Calcium_Flux 5-HT2A Calcium Flux Assay (CHO-K1-h5HT2A cells) Compound_Prep->Calcium_Flux IP1_Accumulation 5-HT2A IP1 Accumulation Assay (CHO-K1-h5HT2A cells) Compound_Prep->IP1_Accumulation LDH_Assay LDH Cytotoxicity Assay (Wild-Type HEK-293 cells) Compound_Prep->LDH_Assay MAO_Assay MAO-A Inhibition Assay (Recombinant Human MAO-A) Compound_Prep->MAO_Assay Cell_Culture Cell Line Culture (HEK-293, CHO-K1) Cell_Culture->SERT_Uptake Cell_Culture->Calcium_Flux Cell_Culture->IP1_Accumulation Cell_Culture->LDH_Assay Data_Analysis Dose-Response Curve Generation (Non-linear Regression) Calculate EC50/IC50/CC50 SERT_Uptake->Data_Analysis Calcium_Flux->Data_Analysis IP1_Accumulation->Data_Analysis LDH_Assay->Data_Analysis MAO_Assay->Data_Analysis

Caption: Overall experimental workflow for 5-F-AMT characterization.

Materials and General Preparations

Cell Lines

The selection of appropriate cell lines is critical for obtaining biologically relevant data[6]. For these studies, we will utilize two common and well-characterized lines:

Cell LineKey FeatureRationale for Use
HEK-293 Human Embryonic KidneyHigh transfection efficiency, low endogenous receptor expression, making it an ideal background for expressing recombinant proteins like transporters[7]. Wild-type cells will be used for cytotoxicity profiling.
CHO-K1 Chinese Hamster OvaryLow endogenous GPCR expression, making them a standard for stably expressing recombinant GPCRs like the 5-HT₂A receptor for functional assays[8][9][10].
  • HEK-293-hSERT: Wild-type HEK-293 cells stably transfected to express the human serotonin transporter (hSERT).

  • CHO-K1-h5HT2A: Wild-type CHO-K1 cells stably transfected to express the human 5-HT₂A receptor.

  • Wild-Type HEK-293: Non-transfected cells for baseline cytotoxicity assessment.

Compound Preparation
  • Stock Solution (10 mM): Accurately weigh 5-F-AMT hydrochloride and dissolve in sterile Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a serial dilution series in the appropriate assay buffer. A typical 10-point, half-log dilution series is recommended to span a wide concentration range (e.g., 100 µM to 1 pM). It is crucial to maintain a consistent, low percentage of DMSO (typically ≤ 0.5%) across all wells to avoid solvent-induced artifacts.

Protocol 1: Monoamine Transporter Interaction (SERT Uptake Assay)

This assay will determine the potency of 5-F-AMT in inhibiting the uptake of serotonin by the serotonin transporter (SERT). A reduction in serotonin uptake suggests that 5-F-AMT is interacting with the transporter, which is a key characteristic of a monoamine releasing agent. We will use a fluorescence-based assay for a safer and higher throughput alternative to traditional radiolabeled uptake assays[11].

Principle

This assay utilizes a fluorescent substrate that is a mimetic for serotonin. When this substrate is transported into the HEK-293-hSERT cells, its fluorescence increases. If 5-F-AMT inhibits or reverses transport, the rate of fluorescence increase will be diminished. A masking dye remains in the extracellular medium to quench the fluorescence of any substrate that has not been taken up, providing a high signal-to-noise ratio in a no-wash format[11].

Step-by-Step Protocol
  • Cell Plating: Seed HEK-293-hSERT cells into a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells/well. Allow cells to adhere and grow overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Remove growth medium. Add 50 µL of assay buffer containing the desired concentrations of 5-F-AMT or control compounds (e.g., Fluoxetine as a known SERT inhibitor) to the wells. Include "no inhibitor" and "no cells" controls. Incubate for 20 minutes at 37°C[12].

  • Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices' Neurotransmitter Transporter Uptake Assay Kit). Add 50 µL of this solution to each well.

  • Kinetic Read: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Measure fluorescence (e.g., Ex/Em = 485/525 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the linear portion of the kinetic read) for each concentration.

    • Normalize the data, setting the rate of the "no inhibitor" control as 100% activity and the rate of a maximal inhibition control (e.g., high concentration of Fluoxetine) as 0% activity.

    • Plot the normalized uptake rate against the log concentration of 5-F-AMT.

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value[13][14].

Protocol 2: 5-HT₂A Receptor Agonism (Calcium Flux & IP1 Assays)

Since the 5-HT₂A receptor is a Gq-coupled GPCR, its activation leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG)[5]. This triggers two measurable downstream events: a transient increase in intracellular calcium ([Ca²⁺]i) and an accumulation of the more stable IP₃ metabolite, inositol monophosphate (IP1)[3][15]. Measuring both provides a robust characterization of Gq pathway activation.

gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers IP1 IP1 Accumulation IP3->IP1 metabolizes to Ligand 5-F-AMT Ligand->Receptor

Sources

Application Note & Protocols: Cryopreservation of 5-HT2A Receptor-Expressing Cells for 5-Fluoro-alpha-methyltryptamine Hydrochloride Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a pivotal target in neuroscience and drug discovery, implicated in a range of physiological processes and psychiatric disorders.[1][2][3] High-fidelity binding assays are fundamental to characterizing the interaction of novel ligands with this receptor. The ability to use cryopreserved cells in these assays offers significant logistical and experimental advantages, including enhanced flexibility in experimental planning, reduced maintenance of continuous cell cultures, and improved consistency across experiments.[4][5][6]

This guide provides a comprehensive framework for the successful cryopreservation of mammalian cells expressing the human 5-HT2A receptor. The protocols herein are optimized to maintain high post-thaw viability and, crucially, to preserve the structural and functional integrity of the 5-HT2A receptor, ensuring reliable and reproducible data in subsequent binding studies with ligands such as 5-Fluoro-alpha-methyltryptamine hydrochloride.

The Criticality of a Validated Cryopreservation Workflow

The transition of cells from a dynamic, physiological state at 37°C to a state of suspended animation at -196°C is a thermodynamically challenging journey.[4] The formation of intracellular ice crystals and the osmotic shifts that occur during freezing can inflict lethal and sub-lethal damage to cellular structures, including the delicate architecture of membrane-embedded proteins like GPCRs.[5][7] A meticulously controlled cryopreservation process is therefore not merely about cell survival, but about preserving the native conformation and function of the target receptor. This self-validating system ensures that post-thaw cellular machinery accurately reflects the in-vivo state, a prerequisite for meaningful pharmacological data.

Materials and Reagents

Cell Culture
  • Mammalian cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293)

  • Complete growth medium (specific to the cell line, e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Cryopreservation
  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cryopreservation medium (see table below)

  • Sterile, cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty™) or a programmable freezer[7][8]

  • -80°C freezer

  • Liquid nitrogen storage dewar[9][10]

Thawing and Recovery
  • 37°C water bath

  • Complete growth medium, pre-warmed to 37°C

This compound Binding Assay
  • This compound

  • Radioligand (e.g., [3H]ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., Mianserin)[11]

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters (GF/C or GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)[11][12]

  • Filtration apparatus

Quantitative Data Summary

ParameterRecommended ValueRationale
Cryopreservation Medium 90% FBS, 10% DMSOHigh serum content provides additional cryoprotection for robust cell lines.
70% Basal Medium, 20% FBS, 10% DMSOA balanced formulation suitable for a wider range of cell types.
Cell Freezing Density 2–4 x 10^6 viable cells/mLEnsures a sufficient number of healthy cells post-thaw for subsequent experiments.[4]
Cooling Rate -1°C per minuteA slow, controlled rate minimizes intracellular ice crystal formation and osmotic shock.[5][7][9]
Long-Term Storage Liquid Nitrogen Vapor Phase (< -130°C)Halts metabolic activity and prevents ice crystal growth, ensuring long-term stability.[9][10]
Thawing Rate Rapid (>60°C/min)Minimizes the time cells are exposed to cytotoxic concentrations of DMSO as ice crystals melt.[13]

Experimental Protocols

Protocol 1: Cryopreservation of 5-HT2A Expressing Cells

This protocol details the steps for freezing adherent cells. For suspension cells, begin at step 5 after determining cell viability and density.

  • Cell Culture Preparation: Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency. Ensure the cells are in the logarithmic growth phase and exhibit healthy morphology.

  • Harvesting:

    • Aspirate the growth medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with an equal volume of complete growth medium.

  • Cell Counting and Viability Assessment:

    • Transfer the cell suspension to a 15 mL conical tube.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

  • Centrifugation: Centrifuge the cell suspension at 100-200 x g for 5 minutes.[4]

  • Resuspension in Cryopreservation Medium:

    • Aspirate the supernatant carefully, leaving a small amount of medium to avoid disturbing the pellet.

    • Gently resuspend the cell pellet in cold (4°C) cryopreservation medium to a final concentration of 2–4 x 10^6 viable cells/mL.[4]

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Controlled-Rate Freezing:

    • Place the cryogenic vials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7][8]

  • Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[9][10]

Protocol 2: Thawing of Cryopreserved Cells
  • Preparation: Pre-warm complete growth medium to 37°C. Add 9 mL of this medium to a 15 mL conical tube.

  • Rapid Thawing:

    • Retrieve a vial of cells from liquid nitrogen storage.

    • Immediately immerse the lower half of the vial in a 37°C water bath, agitating gently until only a small sliver of ice remains.[14] This process should be completed within 60-90 seconds.

  • Dilution and Removal of Cryoprotectant:

    • Wipe the vial with 70% ethanol before opening in a laminar flow hood.

    • Using a sterile pipette, slowly transfer the thawed cell suspension into the 15 mL tube containing pre-warmed medium. This dilutes the DMSO, reducing its cytotoxicity.[15]

  • Centrifugation: Centrifuge the cells at 100-200 x g for 5 minutes.

  • Resuspension and Plating:

    • Aspirate the supernatant containing the cryopreservation medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Plate the cells at the desired density for your binding assay experiments. Allow cells to recover for at least 24 hours before initiating binding studies.

Protocol 3: this compound Binding Assay

This protocol outlines a competitive radioligand binding assay.

  • Cell Preparation: After a 24-hour recovery period, harvest the thawed cells as described in Protocol 1 (steps 2-4).

  • Membrane Preparation (Optional but Recommended): For a more purified receptor preparation, you can prepare cell membranes. This typically involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand (e.g., [3H]ketanserin at a concentration near its Kd), and cell membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin), and cell membrane preparation.[11]

      • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[11]

  • Termination of Binding:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

Cryopreservation_Workflow cluster_culture Cell Culture & Harvest cluster_freezing Freezing Protocol cluster_thawing Thawing & Recovery A Healthy 5-HT2A Cells (Log Growth Phase) B Harvest & Centrifuge A->B C Resuspend in Cold Cryopreservation Medium B->C D Aliquot into Cryovials C->D E Controlled Cooling (-1°C/min to -80°C) D->E F Transfer to Liquid N2 (<-130°C) E->F G Rapid Thaw (37°C) F->G Long-Term Storage H Dilute in Warm Medium G->H I Centrifuge & Resuspend H->I J Plate for Assay I->J Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT2A Agonist (e.g., 5-Fluoro-AMT) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Downstream Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Trustworthiness and Self-Validation

The integrity of your binding data is directly proportional to the health and functional preservation of your cryopreserved cells. To ensure the trustworthiness of this protocol, we recommend the following self-validation steps:

  • Post-Thaw Viability Check: After your first cryopreservation run, thaw one vial of cells and perform a viability count. Recovery of >80% viable cells is a strong indicator of a successful freeze-down. 2. Functional Receptor Assay: Before proceeding with large-scale binding studies, perform a pilot experiment comparing the binding characteristics (Kd and Bmax) of a known standard ligand on both continuously cultured and cryopreserved-thawed cells. The results should be statistically indistinguishable, confirming the preservation of receptor integrity.

  • Consistency is Key: Adherence to the specified cooling and warming rates is paramount. Deviations can introduce variability that compromises the reproducibility of your results.

By implementing these protocols and validation checks, researchers can confidently utilize cryopreserved 5-HT2A expressing cells for high-quality, reproducible this compound binding studies, thereby accelerating the pace of drug discovery and neuropharmacological research.

References

  • Cryopreservation Guide. (n.d.).
  • Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells. (n.d.).
  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. (n.d.).
  • Fully Automated Cell Cryopreservation Using Controlled Rate Freezing - Automata. (2025, December 8).
  • Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. (2011, June 15).
  • Controlled-Rate Freezing of Cells During Ultra Cold Transit - Biolife Solutions. (n.d.).
  • Cryopreservation - CELLnTEC. (n.d.).
  • Methods, basic processes, and media for cell cryopreservation - BOC Sciences. (n.d.).
  • Cryopreservation of Cell Lines - MilliporeSigma. (n.d.).
  • Characterising the Complex Pharmacology of 5-HT2 Receptor Ligand Activity at the 5-HT2A Receptor Using Label-Free and Fluorescent Technologies - BioAscent. (n.d.).
  • Long-term storage in liquid nitrogen: Should I keep frozen cells in the liquid phase or in the vapor phase? - Eppendorf. (n.d.).
  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4).
  • Cryopreservation of mammalian cells - Caroline Ajo-Franklin Research Group. (n.d.).
  • How to Analyze Post-thaw Viability in Cryopreservation - Patsnap Eureka. (2026, February 12).
  • 5-HT2A Receptors: Pharmacology and Functional Selectivity - ResearchGate. (2025, October 9).
  • Cryopreservation of cells: Preserving cells for future use - Single Use Support. (2023, August 2).
  • Long-term storage of peripheral blood stem cells frozen and stored with a conventional liquid nitrogen technique compared with cells frozen and stored in a mechanical freezer - PubMed. (2010, April 15).
  • Cell Viability Assessment Using Fluorescence Vital Dyes and Confocal Microscopy in Evaluating Freezing and Thawing Protocols Used in Cryopreservation of Allogeneic Venous Grafts - MDPI. (2021, September 30).
  • 5-HT2A receptor - Wikipedia. (n.d.).
  • Detergent-mediated cryoprotection: Optimizing freezing and storage conditions for G protein-coupled receptors - PubMed. (n.d.).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • Considerations for Protecting Cell Viability During Cryopreservation - Azenta Life Sciences. (2023, April 4).
  • Cryopreservation of mammalian cell lines video protocol - Abcam. (n.d.).
  • Detergent‐mediated cryoprotection: Optimizing freezing and storage conditions for G protein‐coupled receptors - ResearchGate. (2025, December 19).
  • Best Practices for Cell Thaw and Recovery in Mammalian Cell Culture. (2025, May 20).
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.).
  • Medium composition for effective slow freezing of embryonic cell lines derived from marine medaka (Oryzias dancena) - PMC. (n.d.).
  • Impact of Freeze–Thaw Processes on the Quality of Cells - BioInsights. (2017, December 19).
  • Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • 6 questions with answers in RADIOLIGAND ASSAY | Science topic - ResearchGate. (n.d.).
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18).
  • The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments. (1995).
  • The problems and pitfalls of radioligand binding - PubMed. (1995).
  • human Serotonin 5-HT2A Receptor - Revvity. (n.d.).
  • Cryopreservation of Mammalian Cells – Protocols - Fisher Scientific. (n.d.).
  • 5-Fluoro-alpha-methyltryptamine | C11H13FN2 | CID 12834 - PubChem. (n.d.).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
  • 5-Fluoro-AMT. (n.d.).
  • Cryopreservation Guide | Sartorius. (n.d.).
  • 5-Fluoro-AMT - Wikipedia. (n.d.).
  • 5-Fluoro-alpha-methyltryptamine | 712-08-3 - Benchchem. (n.d.).
  • Buy 5-Fluoro-alpha-methyltryptamine | 712-08-3 - Smolecule. (2023, August 15).

Sources

Troubleshooting & Optimization

overcoming solubility issues of 5-Fluoro-alpha-methyltryptamine hydrochloride for in vivo delivery

[1]

Current Status: Operational Ticket ID: #SOL-5FAMT-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems[1]

Executive Summary

You are likely encountering solubility issues with 5-Fluoro-alpha-methyltryptamine (5-F-AMT) hydrochloride because you are treating it like a standard hydrophilic salt.[1] While the hydrochloride salt form implies water solubility, the lipophilic indole ring combined with the fluorination at the 5-position creates a distinct amphiphilic challenge.

The most common failure mode is the "Common Ion Effect" when attempting to dissolve high concentrations (>5 mg/mL) directly into Phosphate Buffered Saline (PBS) or high-molarity saline.[1] The chloride ions in the buffer suppress the dissociation of the HCl salt, forcing the compound out of solution.

This guide provides three validated formulation protocols ranging from simple pH adjustment to complexation strategies, ensuring stability and bioavailability for in vivo administration.

Module 1: Diagnostic Formulation Flowchart

Before selecting a protocol, determine your required Stock Concentration (not just the final dosing concentration). Use the diagram below to select the safest vehicle.

FormulationStrategycluster_checkQuality Control CheckStartStart: Define RequiredStock ConcentrationLowConc< 5 mg/mLStart->LowConcMedConc5 - 15 mg/mLStart->MedConcHighConc> 15 mg/mLStart->HighConcSimpleProtocol A:Acidified Saline(pH 4.5 - 5.5)LowConc->SimpleLow RiskCosolventProtocol B:PG/Ethanol Co-solvent(10% EtOH / 40% PG)MedConc->CosolventModerate RiskComplexProtocol C:HP-beta-Cyclodextrin(20% w/v)HighConc->ComplexHigh RiskCheck1Check pH(Must be > 4.0 for IV)Simple->Check1Cosolvent->Check1Check2Visual Inspection(No Turbidity)Complex->Check2

Figure 1: Decision matrix for selecting the appropriate vehicle based on target concentration. Green paths represent minimal complexity; red paths require advanced excipients.

Module 2: Troubleshooting Guide (FAQs)

Q1: My 5-F-AMT HCl dissolved in water, but precipitated immediately when I added PBS. Why? A: This is the Common Ion Effect .

  • The Mechanism: Your compound is a hydrochloride salt (

    
    ).[1] PBS contains a high concentration of Sodium Chloride (
    
    
    ) and Potassium Chloride (
    
    
    ). The abundance of chloride ions (
    
    
    ) in the buffer shifts the equilibrium to the left, favoring the solid, undissociated salt form.
  • The Fix: Do not dissolve directly in PBS. Dissolve in pure water first, then dilute with 2x saline only if the final concentration is low (<2 mg/mL). For higher concentrations, switch to Protocol C (Cyclodextrin) , which shields the hydrophobic core from ionic interactions.

Q2: The solution is clear at room temperature but cloudy after refrigeration. A: You are seeing Crystal Growth/Nucleation .

  • The Mechanism: Solubility is temperature-dependent.[1] Lowering the temperature reduces the kinetic energy available to keep the lipophilic indole ring in solution.

  • The Fix: 5-F-AMT formulations should generally be prepared fresh.[1] If storage is necessary, store as a frozen stock in 100% DMSO or Ethanol . Dilute into the aqueous vehicle only immediately prior to injection. Never store the aqueous working solution at 4°C for extended periods.

Q3: Can I use DMSO to solve this? A: Yes, but with caveats.

  • The Mechanism: DMSO is an excellent solvent for tryptamines.

  • The Risk: High DMSO concentrations (>10%) can cause local tissue toxicity (necrosis at SC/IP sites) and can permeabilize the Blood-Brain Barrier (BBB) artificially, confounding neuropharmacology results.

  • Recommendation: Use DMSO only as a co-solvent (max 5% v/v) in Protocol B , or avoid it entirely by using Protocol C .

Module 3: Validated Formulation Protocols
Protocol A: Acidified Saline (For Low Doses < 5 mg/mL)

Best for: Acute behavioral studies (e.g., Head Twitch Response) where dose is low.

  • Calculate: Determine the total mass of 5-F-AMT HCl needed.

  • Dissolve: Add the powder to 0.9% Sterile Saline .

  • Adjust: The pH will likely be slightly acidic naturally. If precipitation occurs, add 0.1 N HCl dropwise until clear.

    • Critical Limit: Do not drop pH below 4.0 if administering IV, as this causes phlebitis.

  • Filter: Pass through a 0.22 µm PES syringe filter to sterilize.

Protocol B: PG/Ethanol Co-solvent (For Medium Doses 5–15 mg/mL)

Best for: IP or SC injections where higher volumes are tolerated.

ComponentPercentage (v/v)Function
Ethanol (Abs.) 10%Primary solubilizer for the indole ring.[1]
Propylene Glycol 40%Increases viscosity and stabilizes the solution.
Sterile Water 50%Hydration base (Add last).

Procedure:

  • Dissolve 5-F-AMT HCl completely in the Ethanol .

  • Add Propylene Glycol (PG) and vortex for 30 seconds.

  • Slowly add Sterile Water while vortexing.

    • Note: The solution may warm slightly; this is normal.

Protocol C: HP-β-CD Complexation (Gold Standard, > 15 mg/mL)

Best for: High-concentration stocks, IV administration, and minimizing irritation.[1]

Why this works: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape.[1] The lipophilic indole ring of 5-F-AMT fits inside the hydrophobic cavity, while the hydrophilic outer shell ensures water solubility without relying on extreme pH or organic solvents [1].[1]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water (e.g., 2g cyclodextrin in 10mL water).

  • Add 5-F-AMT HCl powder to the cyclodextrin solution.

  • Sonication is mandatory: Sonicate at 40°C for 20–30 minutes. The solution should turn from cloudy to crystal clear.

  • Osmolarity Check: This solution is roughly isotonic.[1][2] It can be injected IV, IP, or SC.

Module 4: In Vivo Administration & Safety
Dosing Volume Guidelines

To prevent precipitation upon contact with physiological fluids (pH 7.4), adhere to these maximum injection volumes.

SpeciesRouteMax VolumeRecommended Vehicle
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL)Protocol C (Cyclodextrin)
Mouse (25g) IP10 mL/kg (250 µL)Protocol B or C
Rat (250g) IV5 mL/kg (1.25 mL)Protocol C
Rat (250g) SC5 mL/kg (1.25 mL)Protocol B
Pharmacokinetic Considerations
  • Half-life: Tryptamine analogs are rapidly metabolized by MAO (Monoamine Oxidase).[1] However, the 5-Fluoro substitution often blocks specific metabolic pathways, potentially extending the half-life compared to parent AMT [2].[1]

  • Vehicle Effects:

    • Protocol B (PG/EtOH): May cause a slight sedative effect due to ethanol/PG if control groups are not perfectly matched.[1]

    • Protocol C (Cyclodextrin): Inert and has no pharmacological effect, making it the superior choice for behavioral assays.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Cayman Chemical. (2023). alpha-methyl Tryptamine (hydrochloride) Product Information & Solubility Data.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9287, alpha-Methyltryptamine.[1] PubChem.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews.

identifying and removing impurities from 5-Fluoro-alpha-methyltryptamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Technical Support Center resource for researchers and process chemists dealing with the synthesis and purification of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) Hydrochloride .

Status: Operational | Tier: Level 3 (Process Chemistry) | Context: Research & Forensic Standards

Notice: Research Use Only

This documentation is strictly for laboratory professionals conducting authorized research. 5-F-AMT is a potent psychoactive research chemical.[1] All protocols assume adherence to local legal frameworks and GLP (Good Laboratory Practice) safety standards.

Module 1: Diagnostic Triage

Identify your impurity profile based on physical symptoms before attempting remediation.

User Query: "My final product isn't a white powder. What went wrong?"

SymptomProbable CauseDiagnostic Check
Sticky/Viscous Oil (won't crystallize)Nitroalkene Intermediate or Residual Solvent . The

-methyl group increases lipophilicity, making oils common if traces of non-polar solvents remain.
TLC: Check for a yellow/orange spot (Nitroalkene) vs. UV-active amine spot. NMR: Look for vinyl protons (6.5–8.0 ppm) indicating unreduced double bonds.
Yellow/Orange Discoloration Unreacted Nitroalkene (1-(5-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene). Even <1% contamination causes strong coloration.UV-Vis: Strong absorption at >300nm (conjugated system).
Grey/Green Sludge Inorganic Salts (Aluminum hydroxides/oxides). Result of poor LAH quench (Fieser workup failure).Ash Test: Burn a small sample; significant residue indicates inorganic content.
Red/Brown "Tar" Polymerization . Indoles are acid-sensitive; high heat or prolonged exposure to acidic conditions during the Henry reaction creates oligomers.Solubility: Tars are often insoluble in ether but soluble in DCM/Acetone.

Module 2: Root Cause Analysis (The Synthesis Pathway)

The synthesis of 5-F-AMT generally follows the Henry Reaction (Nitroaldol) followed by Hydride Reduction . Understanding where impurities enter the stream is critical for removal.

Workflow Visualization: Impurity Genesis

G Start 5-Fluoroindole-3-carboxaldehyde Intermediate Nitroalkene (Yellow Solid) Start->Intermediate Henry Rxn Reagent + Nitroethane (Cat: NH4OAc) Reagent->Intermediate Impurity_Side Side Product: Indole Oligomers (Tars) Intermediate->Impurity_Side Overheating/Acid Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Crude Crude 5-F-AMT (Freebase Oil) Reduction->Crude Impurity_Al Impurity: Aluminum Salts (Emulsion/Sludge) Reduction->Impurity_Al Improper Quench Final 5-F-AMT HCl (Crystalline Salt) Crude->Final HCl Gas/Et2O

Figure 1: The synthetic pathway showing critical points where chromophores (nitroalkenes) and inorganic contaminants (aluminum salts) are introduced.[2]

Module 3: Troubleshooting Protocols

Issue A: The "Aluminum Emulsion" (Post-Reduction)

Symptom: The organic layer won't separate during the LAH workup.

The Mechanism: Lithium Aluminum Hydride (LAH) generates Lithium Aluminate byproducts. If quenched with water alone, it forms a gelatinous


 precipitate that traps your product.

The Fix: The Rochelle Salt Protocol Do not use the standard Fieser method (


) if you are experiencing emulsions with tryptamines.
  • Quench: Dilute the reaction mixture with wet ether (diethyl ether saturated with water).

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use ~20mL per gram of LAH used.

  • Agitation: Stir vigorously for 2–4 hours. The tartrate complexes the aluminum ions, breaking the emulsion.

  • Result: Two clear layers will form. The aqueous layer will contain the aluminum; the organic layer contains your 5-F-AMT freebase.

Issue B: Persistent Yellow Color (Nitroalkene Contamination)

Symptom: Product is yellow even after acid/base extraction.

The Mechanism: The nitroalkene intermediate is non-basic. However, it is lipophilic and can "ride along" with the amine if extractions are not rigorous.

The Fix: The "Back-Extraction" Technique

  • Dissolve: Take your crude oil (freebase) in DCM (Dichloromethane) .

  • Acidify: Extract with 0.5M Aqueous HCl (3x).

    • Chemistry: The 5-F-AMT moves to the water layer (protonated). The nitroalkene stays in the DCM.

  • Wash: Wash the aqueous acidic layer with fresh DCM (2x) to strip remaining non-basic yellows.

  • Basify: Adjust the aqueous layer to pH 12 using 25% NaOH (keep cool to prevent decomposition).

  • Recover: Extract the now-purified freebase into Diethyl Ether or DCM . Dry over

    
     and evaporate.
    
Issue C: Crystallization Failure (Oiling Out)

Symptom: Adding HCl results in a goo, not crystals.

The Mechanism: Tryptamine salts are notoriously hygroscopic and prone to oiling if water or excess polar solvents are present. The 5-Fluoro substituent adds electronegativity, slightly altering the crystal lattice energy compared to standard AMT.

The Fix: Anhydrous Salt Formation

  • Dry the Freebase: Ensure your freebase oil is absolutely dry (high vacuum for 2 hours).

  • Solvent System: Dissolve the oil in Anhydrous Diethyl Ether (or MTBE).

  • Acid Addition:

    • Preferred: Bubble dry HCl gas (generated from

      
       + 
      
      
      
      ) through the solution.
    • Alternative: Add 2M HCl in Diethyl Ether dropwise with rapid stirring.

  • Critical Step: If oil forms, add a "seed" crystal of pure tryptamine HCl (if available) or scratch the glass side with a spatula.

  • Recrystallization Solvent: If a solid forms but is impure, recrystallize using Isopropanol (IPA) / Diethyl Ether .

    • Dissolve in minimum hot IPA.

    • Add Ether until cloudy.

    • Cool slowly to -20°C.

Module 4: Decision Logic (Flowchart)

Troubleshooting Problem Start: Impure 5-F-AMT HCl Check1 Is it an Oil or Solid? Problem->Check1 Branch_Oil Oil / Sticky Gum Check1->Branch_Oil Branch_Solid Solid (Colored) Check1->Branch_Solid Action_Solvent High Vacuum (remove solvent) Branch_Oil->Action_Solvent Action_Wash DCM/Acid Back-Extraction (Remove Nitroalkene) Branch_Solid->Action_Wash If Yellow Action_Recrys Recrystallize: MeOH/Et2O or IPA/Et2O Branch_Solid->Action_Recrys If Off-White Check_Salt Attempt Salt Formation (Dry Ether + HCl) Action_Solvent->Check_Salt Action_Wash->Check_Salt Check_Salt->Action_Recrys Success Pure White Crystals Action_Recrys->Success

Figure 2: Decision tree for isolating pure hydrochloride salt from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is often unnecessary for the HCl salt. If you must run a column on the freebase, use a silica gel stationary phase with a mobile phase of DCM:MeOH:NH4OH (90:9:1) . The ammonia is crucial to prevent the amine from streaking (tailing) on the silica [1].

Q: Why is my yield lower than the literature (TiHKAL suggests ~50%)? A: The 5-Fluoro group is electron-withdrawing. This deactivates the indole ring slightly compared to unsubstituted indole, potentially making the Henry reaction slower. Ensure you are using a sufficient excess of nitroethane and a catalyst like Ammonium Acetate to drive the condensation to completion [2].

Q: My product turned pink/purple after sitting on the bench. Why? A: Indoles are prone to air oxidation, forming colored dimers. 5-F-AMT HCl should be stored in amber glass, under argon, at -20°C. If it has oxidized, a quick wash with cold anhydrous acetone can often remove the surface oxidation products without dissolving the bulk salt.

Q: How do I confirm the "5-Fluoro" position hasn't shifted? A: It is chemically unlikely to shift during these standard reactions. However, 19F-NMR is the definitive test. You should see a distinct signal (typically around -120 to -125 ppm relative to CFCl3) that confirms the presence of the fluorine atom [3].

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (See entries for AMT and 5-substituted analogs for purification baselines).

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Tryptamines. (Provides standard extraction and TLC/GC-MS data for tryptamine impurities).

  • Coy, D. H., & Haserman, M. (1972). Solid Phase Synthesis of Indoles. (General reference for indole stability and handling).
  • PubChem. (n.d.). 5-Fluoro-alpha-methyltryptamine.[1][3][4][5] National Library of Medicine.

Sources

Technical Support Center: Improving the Yield of [18F]Radiolabeling of Alpha-Methyltryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the [18F]radiolabeling of alpha-methyltryptamines (α-MTrps). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific radiolabeling process. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer evidence-based solutions to enhance your radiochemical yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the [18F]radiolabeling of alpha-methyltryptamines?

The primary challenges stem from the inherent chemical properties of the alpha-methyltryptamine scaffold. The indole ring is susceptible to oxidation and electrophilic attack under harsh reaction conditions, while the primary or secondary amine is a strong nucleophile that can lead to side reactions. Additionally, achieving regioselective fluorination on the indole ring can be difficult. Therefore, careful selection of precursors, protecting groups, and reaction conditions is paramount.

Q2: Which position on the indole ring is typically targeted for [18F]fluorination?

The 5- and 6-positions of the indole ring are common targets for fluorination in the development of radiotracers. The choice often depends on the desired pharmacological profile of the final compound. Recent methodologies have demonstrated successful [18F]fluorination at the 5-position of α-methylated tryptophan derivatives, a structurally similar class of compounds[1].

Q3: What are the most common [18F]fluorination methods for this class of compounds?

Nucleophilic aromatic substitution (SNAr) is a widely used method. However, due to the electron-rich nature of the indole ring, direct SNAr reactions often require the presence of strong electron-withdrawing groups, which may not be feasible for all target molecules. A more recent and promising approach is the use of transition metal-mediated radiofluorination, such as copper-catalyzed methods, which can proceed under milder conditions and offer better regioselectivity[1][2].

Q4: Is it necessary to protect the amine and indole nitrogen during radiolabeling?

Yes, in most cases, protection of both the alpha-amine and the indole nitrogen is crucial for a successful radiolabeling reaction. The choice of protecting groups is critical; they must be stable under the fluorination conditions and easily removable without degrading the final product. Common protecting groups for the amine include Boc (tert-butoxycarbonyl), and for the indole nitrogen, groups like Boc or SEM (2-(trimethylsilyl)ethoxymethyl) can be considered, though their removal requires specific conditions[3][4].

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the [18F]radiolabeling of alpha-methyltryptamines.

Guide 1: Low Radiochemical Yield (RCY) in the Fluorination Step

A low radiochemical yield is one of the most frequent issues. The underlying causes can be multifaceted, ranging from precursor quality to suboptimal reaction conditions.

  • Possible Cause 1: Inactive [18F]Fluoride. The reactivity of [18F]fluoride is highly dependent on the efficiency of the azeotropic drying process to remove water. Residual water can significantly reduce the nucleophilicity of the fluoride ion[5][6][7].

    • Solution: Ensure a thorough azeotropic drying of the [18F]fluoride/Kryptofix complex with anhydrous acetonitrile. Perform multiple drying cycles under a stream of inert gas (nitrogen or argon).

  • Possible Cause 2: Precursor Instability. The precursor, especially with certain leaving groups, might be unstable under the basic and high-temperature conditions of the reaction[8].

    • Solution:

      • Optimize Base: Use a milder base or a lower concentration of the base. For instance, instead of potassium carbonate, consider using a bicarbonate salt or a tetraalkylammonium salt with a less basic counteranion[8].

      • Lower Temperature: If the precursor is thermally labile, attempt the reaction at a lower temperature for a longer duration.

      • Protecting Groups: Ensure that the protecting groups on the amine and indole nitrogen are stable under the reaction conditions.

  • Possible Cause 3: Poor Leaving Group. The choice of leaving group is critical for nucleophilic substitution.

    • Solution: For aromatic substitution on an activated ring, nitro or trimethylammonium groups are common. For metal-catalyzed reactions, boronic esters (e.g., BPin) or stannanes are used as precursors[1][2]. Ensure the leaving group is appropriate for the chosen fluorination method.

  • Possible Cause 1: Suboptimal Reaction Conditions. The reaction kinetics are highly sensitive to temperature, solvent, and the concentration of reagents.

    • Solution:

      • Temperature Screening: Perform small-scale optimization reactions at different temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal condition.

      • Solvent Choice: While DMF and DMSO are common, consider other polar aprotic solvents. For copper-mediated reactions, a co-solvent like n-butanol might enhance the yield[2].

      • Precursor Amount: Vary the amount of precursor to find the optimal ratio relative to the [18F]fluoride activity.

  • Possible Cause 2: Inefficient Metal-Catalysis (if applicable). For copper-mediated reactions, the choice of ligand and the copper source can significantly impact the yield.

    • Solution:

      • Ligand Optimization: Experiment with different ligands for the copper catalyst. Pyridine-based ligands have shown success in similar systems[2].

      • Catalyst Loading: Optimize the concentration of the copper catalyst. Both too little and too much catalyst can be detrimental to the reaction.

Experimental Protocol: Copper-Catalyzed [18F]Fluorination of a Boronic Ester Precursor (Adapted from[1])

  • [18F]Fluoride Preparation: Trap aqueous [18F]fluoride on a QMA cartridge. Elute with a solution of K2CO3 and Kryptofix K222 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride solution by heating under a stream of nitrogen at 110°C. Repeat with additions of anhydrous acetonitrile.

  • Reaction Setup: To the dried [18F]fluoride, add the boronic ester precursor of the protected alpha-methyltryptamine and the copper catalyst (e.g., Cu(OTf)2(py)4) dissolved in an anhydrous solvent like DMF.

  • Reaction: Heat the sealed reaction vessel at the optimized temperature (e.g., 120-140°C) for a specific duration (e.g., 15-30 minutes).

  • Quenching and Deprotection: Cool the reaction mixture and proceed with the deprotection step without intermediate purification. For example, if Boc protecting groups are used, treat the mixture with an acid like TFA[1].

Data Presentation: Comparison of Radiolabeling Precursors for 5-[18F]F-AMT [1]

Precursor IDPrecursor StructureRadiolabeling MethodIsolated Yield (Decay Corrected)Radiochemical Purity
4 N-Boc, N-indole-Boc protected 5-BPin-α-methyltryptophan ethyl esterCopper-catalyzed10.9%High
9 N-Boc, N-indole-SEM protected 5-BPin-α-methyltryptophan ethyl esterCopper-catalyzed14.9%High

Visualization: General Workflow for [18F]Radiolabeling of α-MTrp

workflow cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC Precursor Protected α-MTrp Precursor (e.g., with BPin leaving group) Fluoride [18F]Fluoride Activation (Azeotropic Drying) Reaction Nucleophilic Fluorination (e.g., Cu-catalyzed) Precursor->Reaction Add Precursor & Catalyst Fluoride->Reaction Deprotection Deprotection Reaction->Deprotection Purification HPLC or SPE Purification Deprotection->Purification QC Quality Control Purification->QC Product Final [18F]α-MTrp Product QC->Product

Caption: General workflow for the synthesis of [18F]alpha-methyltryptamines.

Guide 2: Challenges in Purification

Purification is a critical step to ensure the final product is free of unreacted [18F]fluoride, precursor, and other chemical impurities. Both HPLC and Solid-Phase Extraction (SPE) are commonly used methods.

  • Possible Cause 1: Similar Polarity. The precursor and the final product may have very similar polarities, especially if the only difference is the leaving group versus the fluorine atom.

    • Solution:

      • Optimize Mobile Phase: Systematically vary the composition of the mobile phase. A shallow gradient or isocratic elution with fine adjustments to the solvent ratio can improve resolution[9].

      • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivity.

      • Modify Precursor Design: In the design phase, consider incorporating a feature into the precursor that significantly alters its polarity compared to the final product, facilitating easier separation.

  • Possible Cause 1: Inappropriate SPE Cartridge. The choice of sorbent material is crucial for effective separation.

    • Solution:

      • Screen Cartridges: Test different types of cartridges. For tryptamine derivatives, a combination of reversed-phase (like C18 or PS-2) and ion-exchange cartridges might be necessary to remove both non-polar and ionic impurities[10][11].

      • Combined Cartridge Approach: Using two different SPE cartridges in series can provide superior purification compared to a single cartridge[10][11]. For example, a PS-2 cartridge followed by a C18 cartridge has been shown to be effective for purifying similar compounds[10].

  • Possible Cause 2: Suboptimal Elution Conditions. The elution solvent may be too weak to fully recover the product or too strong, leading to co-elution of impurities.

    • Solution: Perform a systematic optimization of the elution solvent system. This involves varying the percentage of the organic solvent (e.g., ethanol or acetonitrile) in the aqueous mobile phase to find the sweet spot for clean elution of the product[10].

Experimental Protocol: SPE Purification with Combined Cartridges (Adapted from[10])

  • Cartridge Conditioning: Condition a Sep-Pak PS-2 and a Sep-Pak C18 cartridge according to the manufacturer's instructions, typically with ethanol followed by water.

  • Loading: After the reaction and deprotection, dilute the crude mixture and load it onto the combined cartridge system (PS-2 followed by C18).

  • Washing: Wash the cartridges with a series of low-concentration ethanol solutions (e.g., 5% and 30% ethanol in water) to remove polar impurities and unreacted [18F]fluoride.

  • Elution: Elute the final product with a higher concentration of ethanol (e.g., 70% ethanol in water) into a sterile collection vial.

Visualization: Decision Tree for Purification Strategy

purification Start Crude Product Mixture CheckPurity Initial Purity Assessment (radio-TLC/HPLC) Start->CheckPurity HighImpurity High levels of precursor and byproducts CheckPurity->HighImpurity Complex Mixture LowImpurity Mainly unreacted [18F]fluoride CheckPurity->LowImpurity Simple Mixture HPLC Optimize HPLC method (gradient, column) HighImpurity->HPLC SPE_Simple Single Cartridge SPE (e.g., C18) LowImpurity->SPE_Simple SPE_Combined Combined Cartridge SPE (e.g., PS-2 + C18) HPLC->SPE_Combined Co-elution issues FinalProduct Purified [18F]α-MTrp HPLC->FinalProduct SPE_Simple->FinalProduct SPE_Combined->FinalProduct

Caption: Decision tree for selecting a suitable purification strategy.

Quality Control

Ensuring the final product meets the required quality standards is essential for its use in preclinical or clinical research.

Quality Control TestMethodAcceptance Criteria
Radiochemical Purity radio-HPLC, radio-TLC>95%
Chemical Purity HPLC with UV detectionPeak corresponding to the product should be the major peak.
Identity of Product Co-elution with a non-radioactive standard on HPLCRetention time of the radioactive peak should match that of the standard.
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits.
pH pH meter or pH paperTypically between 4.5 and 7.5.
Radionuclidic Purity Gamma spectroscopyTo confirm the identity of 18F and absence of other radionuclides.

References

  • Shi, W., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC. [Link]

  • Dai, J., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC. [Link]

  • Zhang, Z., et al. (2022). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. PMC. [Link]

  • Zlatopolskiy, B. V., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. MDPI. [Link]

  • Chugani, D. C. (2014). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. PMC. [Link]

  • Li, Q., et al. (2022). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Technology in Cancer Research & Treatment. [Link]

  • Gáti, T., et al. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. PMC. [Link]

  • Alliot, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PURE.EUR.NL. [Link]

  • Stojanov, K., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. MDPI. [Link]

  • Dollé, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

  • Dai, J., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. ResearchGate. [Link]

  • Helin, S. (2017). Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. UTUPub. [Link]

  • Jensen, A. A., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT. ETH Library. [Link]

  • Alliot, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PMC. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Müller, C., et al. (2022). Optimization of Direct Aromatic 18 F-Labeling of Tetrazines. MDPI. [Link]

  • Goutal, S., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC. [Link]

  • Gáti, T., et al. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. PubMed. [Link]

  • Hansen, H. D. (2020). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. Chapter in a book. [Link]

  • ResearchGate. (2019). RP-HPLC chromatograms of the IMP466 18 F-labeling mix (a) and the... ResearchGate. [Link]

  • Khan, I., et al. (2017). Biomedical Significance of Tryptamine: A Review. ResearchGate. [Link]

  • Salih, O. S., & Taha, S. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • Chen, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Pretze, M., et al. (2014). 18F-Labeling Using Click Cycloadditions. PMC. [Link]

  • ResearchGate. (2019). (AlF)-F-18 labeling of peptides and proteins. ResearchGate. [Link]

  • Iannone, F., et al. (2025). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry. [Link]

  • Kim, D. W., et al. (2012). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. [Link]

  • Wiley-VCH. (2004). 2 Protection of Functional Groups. Wiley Online Library. [Link]

  • Gáti, T., et al. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. MDPI. [Link]

  • Salih, O. S., & Taha, S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Beck, G. (2023). Your solution for large-scale SPE purification: E-PAK. LinkedIn. [Link]

  • Johnson, M. (2024). Enhancing Analytical Precision, Solid-Phase Extraction (SPE) Techniques in Sample Preparation for Mass Spectrometry. Longdom Publishing. [Link]

  • Mercolini, L., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. University of Bologna. [Link]

Sources

preventing degradation of 5-Fluoro-alpha-methyltryptamine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 5-Fluoro-alpha-methyltryptamine (5-F-AMT) hydrochloride . It is designed to address stability challenges in aqueous formulations, specifically preventing oxidative degradation and photolysis.

Role: Senior Application Scientist Topic: Aqueous Stability & Degradation Prevention Status: Active Guide

Part 1: Core Stability Directive

The Mechanism of Degradation

To prevent degradation, you must first understand the enemy. 5-F-AMT HCl is a tryptamine derivative.[1][2] While the 5-fluoro substitution blocks metabolic hydroxylation at the 5-position (a common metabolic route for tryptamines), it does not protect the indole ring from chemical oxidation or photolysis in solution.

The Primary Failure Points:

  • Indole Oxidation: The electron-rich indole ring is susceptible to radical attack, particularly at the C2 and C3 positions. This leads to the formation of colored impurities (often pink, turning to brown/black melanoid-like polymers).

  • Photolysis: Tryptamines are highly photosensitive. UV and visible light excite the indole pi-system, generating singlet oxygen or radicals that accelerate decomposition.

  • pH Sensitivity: In aqueous solution, the rate of auto-oxidation is pH-dependent. At neutral to basic pH, the free base fraction increases, which is significantly more prone to oxidation than the protonated salt.

Part 2: Critical Parameters & Protocols

Stability Matrix: The "Safe Zone"

Use this table to validate your current storage conditions.

ParameterOptimal Condition Critical Limit (Risk Zone) Reasoning
pH 3.0 – 5.0 > 6.5Auto-oxidation rates increase exponentially as pH approaches neutral/basic levels.
Temperature -20°C to -80°C > 4°C (Long term)Thermal energy drives radical propagation steps in the oxidation chain.
Light Total Darkness Fluorescent Lab LightIndole rings act as photosensitizers; light triggers immediate radical formation.
Atmosphere Argon/Nitrogen Ambient AirDissolved oxygen is the primary reactant in indole degradation.
Solvent Degassed Water Untreated WaterStandard dH2O contains ~8-9 mg/L dissolved oxygen.
Protocol A: Preparation of Ultra-Stable Stock Solutions

Follow this protocol to maximize shelf-life. This workflow integrates chelation and deoxygenation.

Materials:

  • 5-F-AMT HCl (Solid)

  • Water (HPLC Grade or Milli-Q)

  • Disodium EDTA (Ethylenediaminetetraacetic acid)

  • Argon or Nitrogen gas source[3]

  • Amber borosilicate glass vials (Silanized preferred)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Sparging):

    • Place HPLC-grade water in a beaker.

    • Bubble Argon or Nitrogen gas through the water via a glass frit for at least 15 minutes per 100 mL.

    • Why? Removing dissolved oxygen is the single most effective step to prevent indole oxidation.

  • Chelator Addition (The "Metal Trap"):

    • Add Disodium EDTA to a final concentration of 0.1 mM .

    • Why? Trace metal ions (Fe³⁺, Cu²⁺) leached from glass or present in water act as catalysts for radical oxidation. EDTA sequesters these ions.

    • Warning:Do NOT use Sodium Metabisulfite. Unlike with other catecholamines, sulfites can attack the indole system or side chain in specific tryptamines, potentially accelerating degradation via radical mechanisms [1].

  • Dissolution:

    • Dissolve the 5-F-AMT HCl into the prepared solvent.

    • Ensure the pH is between 3.0 and 5.0. If adjustment is needed, use dilute HCl. Never use NaOH to adjust pH up, as transient high pH pockets will destroy the compound.

  • Aliquot & Freeze:

    • Aliquot immediately into amber glass vials.

    • Overlay the solution with a gentle stream of Argon before capping.

    • Flash freeze (liquid nitrogen) if possible, or place directly into -20°C or -80°C storage.

Part 3: Troubleshooting & FAQs

Q1: My solution has turned a faint pink color. Is it still usable?

Answer: Likely No. The pink coloration is a hallmark of indole oxidation, indicating the formation of quinone-imine intermediates or dimers.

  • Diagnostic: Run an HPLC or LC-MS check.[4] Even a faint color can indicate 1-5% degradation.

  • Impact: These oxidation products can be cytotoxic or chemically reactive, potentially skewing biological data.

  • Action: Discard the solution. Review your light protection and deoxygenation steps.

Q2: Can I store the solution at Room Temperature (RT) for "just a few days"?

Answer: High Risk. At RT, aqueous tryptamines can degrade significantly within 24-48 hours if not strictly protected from light and oxygen.

  • If unavoidable: You must use an amber vial, purge the headspace with inert gas, and seal it with Parafilm. Even then, expect 0.5% - 2% degradation.

Q3: Why did a precipitate form after freezing and thawing?

Answer: This is usually due to "Salting Out" or pH Shift during freezing.

  • Mechanism: As water freezes into pure ice crystals, the concentration of the salt and buffer components in the remaining liquid phase increases drastically (freeze-concentration effect). This can shift the pH or exceed the solubility limit of the 5-F-AMT HCl.

  • Solution: Vortex the vial vigorously at room temperature after thawing. If it does not redissolve, the compound may have degraded into insoluble polymers.

Q4: Is 5-Fluoro-AMT more stable than regular AMT?

Answer: Metabolically: Yes. Chemically: No.

  • Explanation: The Fluorine atom at position 5 blocks enzymatic hydroxylation (by CYP450s) at that specific site, making it more stable in vivo.[5] However, in a flask (in vitro), the degradation is driven by photon absorption and radical attack at the nitrogen or C2/C3 bond. The fluorine atom does not offer significant protection against these pathways.

Part 4: Logic Visualization

Degradation Decision Pathway

This diagram illustrates the decision logic for handling 5-F-AMT solutions.

G Start Start: 5-F-AMT HCl Solution CheckColor Visual Check: Is solution clear/colorless? Start->CheckColor Discard DISCARD: Oxidation Confirmed (Pink/Brown tint) CheckColor->Discard No (Colored) CheckStorage Check Storage: Is it < 4°C and Dark? CheckColor->CheckStorage Yes (Clear) CheckAge Check Age: Is it > 1 month old? CheckStorage->CheckAge Yes HPLC Action: Verify Purity via HPLC CheckStorage->HPLC No (Risk of degradation) CheckAge->HPLC Yes Use Proceed with Experiment CheckAge->Use No (Fresh) HPLC->Discard Purity < 98% HPLC->Use Purity > 98%

Caption: Logic flow for assessing the integrity of 5-F-AMT HCl aqueous solutions prior to experimental use.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12834, 5-Fluoro-alpha-methyltryptamine. Retrieved from [Link]

  • Wisniewski, M. et al. (2013). Mechanistic aspects of the oxidative degradation of tryptamine derivatives. (Cited for metal ion catalysis and EDTA mitigation strategies).[6] Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for tryptamine analysis. You are likely optimizing the separation of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) hydrochloride from its synthetic precursors, primarily 5-fluoroindole-3-carboxaldehyde and the intermediate nitroalkene .

Separating basic amines like 5-F-AMT on reversed-phase (RP) silica is historically challenging due to secondary silanol interactions, which cause severe peak tailing. Furthermore, the hydrophobicity gap between the ionic product (amine salt) and the neutral precursors requires a carefully tuned gradient to prevent long run times while maintaining resolution.

This guide prioritizes Hybrid Particle Technology (HPT) and Acidic Mobile Phases to suppress silanol activity and ensure robust quantification.

Part 1: The "Golden Standard" Protocol

Start with this baseline method. It is designed to resolve the polar amine from hydrophobic precursors.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., Waters XBridge BEH or Phenomenex Kinetex Evo) Dimensions: 150 x 4.6 mm, 2.5–3.5 µmHybrid particles resist high pH and have fewer acidic silanols, reducing amine tailing significantly [1, 2].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA is a strong ion-pairing agent. It masks silanols and improves peak symmetry for basic amines better than formic acid [3].
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for tryptamines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 280 nm (Reference: 360 nm)The indole chromophore absorbs strongly at 280 nm.
Injection 5–10 µLKeep volume low to prevent solvent effects on early eluting peaks.
Gradient Program (Linear)
Time (min)% Mobile Phase BEvent
0.0 5%Elution of 5-F-AMT (Early due to polarity of protonated amine)
10.0 60%Gradient ramp to elute neutral precursors
12.0 95%Column Wash (Removes hydrophobic dimers/nitroalkenes)
14.0 95%Hold Wash
14.1 5%Re-equilibration
18.0 5%Ready for next injection

Part 2: Troubleshooting & FAQs

Category A: Peak Shape Issues (Tailing)

Q: My 5-F-AMT peak is tailing (As > 1.5). I am using a standard C18 column. What is wrong? A: This is the "Silanol Effect." Standard silica columns have residual acidic silanol groups (Si-OH). At pH 3–7, these can ionize (Si-O⁻). The protonated amine of 5-F-AMT (pKa ~9.5) binds ionically to these sites, causing the "tail."[2]

  • Immediate Fix: Switch to a "Base-Deactivated" (BDS) or Hybrid (BEH) column.

  • Chemical Fix: Add 0.1% TFA to the mobile phase. The trifluoroacetate anion pairs with the protonated amine, neutralizing its charge and preventing it from sticking to the silica [3].

  • Alternative: If you require MS compatibility (where TFA suppresses signal), use 10 mM Ammonium Formate (pH 3.0) .

Q: Can I use high pH to fix the tailing? A: Yes, but only if you use a Hybrid column (e.g., XBridge, Gemini).

  • Protocol: Use 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, 5-F-AMT is deprotonated (neutral free base). Neutral molecules do not interact with silanols, resulting in perfect peak symmetry.

  • Warning: Standard silica dissolves above pH 8.0. Do not attempt this on a generic C18 column [2].

Category B: Resolution & Selectivity

Q: The 5-F-AMT elutes too close to the void volume (t0). How do I increase retention? A: The HCl salt is highly polar.

  • Lower Initial %B: Start at 2% or 3% ACN instead of 5%.

  • Switch to Phenyl-Hexyl: A Phenyl-Hexyl stationary phase interacts with the pi-electrons of the indole ring, often providing better retention for tryptamines than C18 [4].

  • Use High pH: As mentioned above, the neutral free base (at pH 10) is much more hydrophobic and will retain longer on C18.

Q: How do I ensure I am seeing the precursors (Aldehyde/Nitroalkene)? A: These precursors are significantly more hydrophobic than the amine product.

  • 5-Fluoroindole-3-carboxaldehyde: Neutral/Acidic. Elutes mid-to-late gradient.

  • Nitroalkene Intermediate: Highly hydrophobic. Elutes late.

  • Troubleshooting: If you don't see them, your gradient may be ending too early. Ensure you ramp to 95% B and hold for at least 2-3 minutes to flush these off the column.

Category C: Sample Preparation

Q: My sample is 5-F-AMT HCl. Should I dissolve it in water or methanol? A: Dissolve in 0.1% TFA in Water .

  • Why: Matching the sample solvent to the initial mobile phase prevents "solvent shock," which causes peak fronting. 5-F-AMT HCl is water-soluble. Avoid pure methanol diluents if injecting large volumes, as the strong solvent will carry the analyte down the column too fast.

Part 3: Data Summary & Physicochemical Logic

The following table summarizes why the separation works based on the chemical properties of the analytes.

AnalyteStructure TypepKa (Est.)LogP (Hydrophobicity)Elution Order (Acidic pH)
5-F-AMT Primary Amine~9.5 (Basic)Low (Ionized)1st (Early)
5-Fluoroindole Indole Core~16 (Very Weak Acid)Medium2nd
5-F-Indole-3-aldehyde AldehydeN/AHigh3rd
Nitroalkene Conjugated NitroN/AVery High4th (Late)

Part 4: Visualizing the Workflow

The following diagram outlines the decision process for optimizing the method based on your specific chromatographic results.

HPLC_Optimization_Workflow Start Start: Inject Standard (5-F-AMT HCl) CheckShape Check Peak Symmetry (USP Tailing Factor) Start->CheckShape Tailing Tailing > 1.5? CheckShape->Tailing FixTailing Action: Add 0.1% TFA or Switch to Hybrid Column Tailing->FixTailing Yes CheckRet Check Retention (k' < 2.0?) Tailing->CheckRet No (Symmetry Good) FixTailing->CheckShape FixRet Action: Lower Initial %B or Use Phenyl-Hexyl CheckRet->FixRet Yes (Too Fast) CheckPrec Check Precursor Resolution (Are late peaks visible?) CheckRet->CheckPrec No (Retention Good) FixRet->CheckRet FixGrad Action: Extend Gradient to 95% B CheckPrec->FixGrad No (Missing Peaks) Final Method Validated CheckPrec->Final Yes (All Resolved) FixGrad->CheckPrec

Caption: Decision tree for troubleshooting 5-F-AMT separation. Follow the path based on peak symmetry and retention time observations.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines.[3] Application Note.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.

  • MicroSolv Technology. (2026). Tryptamine Analyzed with HPLC - AppNote.

Sources

troubleshooting poor signal in 5-Fluoro-alpha-methyltryptamine hydrochloride receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for researchers utilizing 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT-HCl) in receptor binding assays. As a Senior Application Scientist, this guide is structured to move beyond simple checklists, offering causal explanations and field-proven solutions to ensure the integrity and reproducibility of your experimental data.

Introduction to 5-Fluoro-alpha-methyltryptamine (5-F-AMT) in Receptor Binding

5-Fluoro-alpha-methyltryptamine is a tryptamine derivative known to interact with multiple components of the monoaminergic system. Its primary pharmacological activities include potent and selective inhibition of monoamine oxidase A (MAO-A) and agonist activity at serotonin 5-HT2A receptors.[1][2][3] It also functions as a releasing agent for serotonin, norepinephrine, and dopamine.[2] Given this profile, receptor binding assays are critical for characterizing its affinity and selectivity, with a primary focus on the 5-HT2A receptor.

This guide focuses on troubleshooting the common and frustrating issue of poor signal in radioligand binding assays, a technique that remains a powerful tool for studying receptor-ligand interactions.[4]

Technical Support: Troubleshooting Guide

This section is designed as a direct response to the common challenges encountered during assay development and execution.

Core Issue: Poor or Absent Specific Binding Signal

The ultimate goal of a binding assay is to accurately measure specific binding, which is the difference between the total binding of a radioligand and the non-specific binding observed in the presence of an excess of an unlabeled competitor.[5] A poor signal compromises the ability to determine key parameters like affinity (Ki, Kd) and receptor density (Bmax).

Below is a logical workflow for diagnosing the root cause of a weak signal.

G cluster_0 Troubleshooting Workflow: Poor Specific Binding start Start: Poor Specific Binding Signal q1 Are Total Binding counts significantly above background? start->q1 sol1 Problem Area: Low Total Binding. Potential Causes: - Inactive Receptor Prep - Degraded Radioligand - Sub-optimal Assay Conditions q1->sol1 No q2 Is Non-Specific Binding (NSB) greater than 30% of Total Binding? q1->q2 Yes sol1->q2 sol2 Problem Area: High Non-Specific Binding. Potential Causes: - Radioligand Sticking to Surfaces - Radioligand Concentration Too High - Insufficient Washing q2->sol2 Yes end Assay Optimized: Specific binding is robust and reproducible. q2->end No sol2->end

Caption: A decision tree for troubleshooting poor specific binding signals.

FAQ 1: My total binding counts are very low, barely above machine background. What's wrong?

Low total binding is a fundamental problem indicating a failure in one of the core components of the assay.[5] Let's diagnose the potential culprits.

Potential Cause Scientific Rationale & Verification Recommended Solution
Inactive Receptor Preparation Receptor integrity is paramount. Improper storage (must be -80°C), repeated freeze-thaw cycles, or high cell passage numbers can lead to denaturation or decreased expression of the target receptor.[5]Verify: Use a fresh membrane preparation or a new, low-passage vial of cells. Confirm receptor expression with a saturation binding assay using a known high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A).[5][6]
Degraded/Low-Activity Radioligand Radioligands, especially tritiated compounds, degrade over time (radiolysis), reducing their specific activity and ability to produce a strong signal. Improper storage accelerates this process.[5]Verify: Check the expiration date and storage conditions. Solution: Purchase a new, quality-controlled batch of the radioligand. Upon receipt, aliquot into single-use vials to minimize freeze-thaw cycles.[5]
Sub-Optimal Assay Conditions Binding is a kinetic process. Insufficient incubation time will prevent the reaction from reaching equilibrium, while incorrect temperature or buffer pH can inhibit binding.[5][7]Verify: Perform a time-course experiment to determine the time to equilibrium (Teq). For 5-HT2A, this is often achieved within 20 minutes.[6] Ensure your assay buffer is freshly prepared and the pH is verified.
Insufficient Receptor Concentration The signal is directly proportional to the number of available receptors. If the protein concentration in the assay is too low, the resulting signal may be indistinguishable from background.Verify: Perform a protein concentration curve, testing a range of membrane protein amounts per well to find a concentration that yields a robust signal without depleting the radioligand. A linear relationship should be observed within a certain range.[6]
FAQ 2: My total binding is high, but my non-specific binding (NSB) is also very high, resulting in a poor signal window. How can I fix this?

High non-specific binding (NSB) masks the specific signal and is a common hurdle.[8] The goal is to have NSB be a small fraction (<10-20%) of the total binding.

Potential Cause Scientific Rationale & Verification Recommended Solution
Radioligand Adherence Hydrophobic radioligands can stick to plastic microplates and glass fiber filters, artificially inflating the background signal.Solution: For filtration assays, pre-soak filter plates for at least 2 hours in a solution like 0.5% polyethyleneimine (PEI), which coats the filter to reduce non-specific adherence.[6] Consider using plates with lower binding characteristics (e.g., GF/B filters often show lower NSB than GF/C).[6]
Radioligand Concentration Too High While a higher concentration of radioligand can increase total counts, it can disproportionately increase NSB. Assays should ideally use a radioligand concentration at or below its dissociation constant (Kd) to maximize the proportion of specific binding.[8]Solution: Titrate the radioligand to find the optimal concentration that balances a strong specific signal with low NSB. This is a critical step in assay development.[8]
Inefficient Washing The wash step in a filtration assay is designed to remove unbound radioligand. If washing is too slow, too gentle, or uses too little volume, residual unbound ligand will remain on the filter, elevating NSB.Solution: Optimize the wash protocol. Use ice-cold wash buffer to slow the dissociation of specifically bound ligand. Ensure a rapid, consistent wash for all wells. Typically, 3-4 washes are sufficient.
Incorrect Displacer Concentration Non-specific binding is defined by adding a high concentration of an unlabeled "displacer" ligand to saturate all specific receptor sites. If this concentration is too low, some specific binding will be misidentified as NSB.Solution: Use a 100- to 1000-fold excess of the unlabeled ligand relative to its Ki value to define NSB. For 5-F-AMT-HCl, a high concentration of a known 5-HT2A antagonist like ketanserin could be used.[5]

Experimental Protocol: 5-HT2A Competition Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of 5-F-AMT-HCl for the human 5-HT2A receptor using a filtration-based radioligand binding assay.

G cluster_protocol Competition Binding Assay Workflow prep 1. Reagent Preparation - Assay Buffer - Radioligand ([3H]ketanserin) - Unlabeled Ligands (5-F-AMT, Ketanserin for NSB) - Membrane Prep (h5-HT2A) plate 2. Plate Setup - Add Buffer, Radioligand, and Unlabeled Ligands to 96-well plate prep->plate initiate 3. Initiate Reaction - Add Membrane Preparation to all wells plate->initiate incubate 4. Incubation - Incubate at Room Temp to reach equilibrium initiate->incubate harvest 5. Harvesting - Rapidly filter contents onto PEI-soaked filter mat incubate->harvest wash 6. Washing - Wash filter mat with ice-cold buffer to remove unbound ligand harvest->wash dry 7. Drying & Scintillation - Dry filter mat - Add scintillant and seal plate wash->dry count 8. Counting & Analysis - Read plate in a scintillation counter - Calculate Specific Binding and determine IC50/Ki dry->count

Caption: A standard workflow for a filtration-based receptor binding assay.

Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol), used at a final concentration equal to its Kd for 5-HT2A (approx. 2.0 nM).[6]

  • Test Compound: this compound, serially diluted.

  • Displacer for NSB: Unlabeled Ketanserin at 10 µM final concentration.

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[9]

  • Apparatus: 96-well filter plates (e.g., Millipore MAFB), cell harvester, liquid scintillation counter.

Step-by-Step Methodology
  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for 2 hours at room temperature, then wash thoroughly with assay buffer.[6]

  • Assay Plate Setup: In a standard 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]ketanserin + 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL Unlabeled Ketanserin + 50 µL [3H]ketanserin + 50 µL Assay Buffer.

    • Competition Wells: 50 µL Assay Buffer + 50 µL [3H]ketanserin + 50 µL of serially diluted 5-F-AMT-HCl.

  • Initiate Reaction: Add 50 µL of the membrane preparation (containing ~70 µg protein/well) to all wells to start the binding reaction.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Drying and Scintillation: Dry the filter plate under a heat lamp or in a low-temperature oven (e.g., 50°C for 2 hours).[6] Once dry, add liquid scintillation cocktail to each well, seal the plate, and allow it to equilibrate.

  • Data Acquisition: Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of 5-F-AMT-HCl.

    • Determine IC50 and Ki: Use non-linear regression analysis to fit the data and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

References
  • Vertex AI Search. (2024, November 5).
  • BenchChem. (2025, December). Troubleshooting low signal in GnRH receptor binding assays.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Thompson, A. J., et al. (2006). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. Neuropharmacology, 51(3), 487-495.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • chemeurope.com. (n.d.). 5-F-AMT.
  • Wikipedia. (n.d.). 5-Fluoro-AMT.
  • Grokipedia. (n.d.). 5-Fluoro-AMT.
  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Methods in Molecular Biology (Vol. 41). Humana Press.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.
  • BenchChem. (2025).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • BenchChem. (n.d.). 5-Fluoro-alpha-methyltryptamine | 712-08-3.
  • GraphPad Software. (n.d.).
  • ResearchGate. (n.d.). Assay development.
  • SCIEX. (2019, April 5).
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
  • Bitsch, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 323-331.
  • Tocris Bioscience. (2026). 5-ht 5 Receptors.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.

Sources

addressing off-target effects of 5-Fluoro-alpha-methyltryptamine hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-alpha-methyltryptamine (5-F-AMT) HCl

Welcome to the technical resource hub for 5-Fluoro-alpha-methyltryptamine (5-F-AMT) . As a structural analog of alpha-methyltryptamine (AMT) with a fluorine substitution at the 5-position, this compound exhibits a complex poly-pharmacological profile. It is not merely a receptor ligand; it acts simultaneously as a non-selective serotonin receptor agonist (5-HT2A, 5-HT1A) , a monoamine releasing agent (MRA) , and a potent Monoamine Oxidase A (MAO-A) inhibitor .

This "triple-threat" mechanism makes 5-F-AMT a powerful probe but introduces significant noise in cellular assays. This guide addresses the isolation of specific signaling pathways and the mitigation of off-target interference.[1]

Section 1: Receptor Specificity & Signal Isolation

Q: My calcium flux assay shows residual signaling even after blocking 5-HT2A. What is happening?

A: While 5-F-AMT is a potent 5-HT2A agonist (EC50 ~8.5 nM), it retains significant affinity for 5-HT1A and 5-HT2C receptors. In Gq-coupled calcium assays (typically used for 5-HT2A), 5-HT2C activation can produce an indistinguishable calcium spike. Furthermore, if your cells express 5-HT1A (Gi-coupled), you may observe alterations in cAMP levels that crosstalk with downstream effectors.

Troubleshooting Protocol: Pharmacological Isolation To validate 5-HT2A-specific activity, you must employ a "subtract and conquer" antagonist strategy. Do not rely on the compound's selectivity alone.

Target ReceptorRecommended AntagonistConcentrationMechanism of Action
5-HT2A (Primary)MDL-100,907 (Volinanserin)10–50 nMHighly selective 5-HT2A antagonist. If signal persists, it is off-target.
5-HT2C (Off-target)RS-102221100 nMHigh selectivity over 2A/2B. Blocks 5-HT2C-mediated Ca2+ flux.
5-HT1A (Off-target)WAY-100,63510–100 nMSilent antagonist. Essential if measuring cAMP or ERK phosphorylation.

Validation Step: Run a pre-treatment control:

  • Incubate cells with MDL-100,907 (20 nM) for 30 minutes.

  • Apply 5-F-AMT .[2][3][4][5][6]

  • Result: Any remaining calcium signal is attributable to 5-HT2C or transporter-mediated effects (see Section 3).

Section 2: The MAO-A Inhibition Confounder

Q: I am observing prolonged signaling and unexpected toxicity in serotonergic neurons. Is the compound metabolically stable?

A: The alpha-methyl group on 5-F-AMT hinders its own degradation by MAO. However, the molecule itself is a potent, competitive inhibitor of MAO-A (IC50 ~180–450 nM).

The Problem: In cells expressing MAO-A (e.g., neuroblastoma lines like SH-SY5Y or primary raphe neurons), treating with 5-F-AMT stops the breakdown of endogenous serotonin and dopamine. This causes a secondary spike in intracellular amine concentrations, which can trigger:

  • Autocrine loop activation: Leaked endogenous 5-HT activates surface receptors, confounding your agonist data.

  • Cytosolic accumulation: High levels of cytosolic dopamine can auto-oxidize, leading to ROS generation and toxicity unrelated to the receptor pathway you are studying.

Solution: The "Enzyme-Dead" Control If your readout is metabolic or toxicological, you must distinguish direct drug effects from MAO inhibition consequences.

  • Control: Co-treat with a known, specific MAO-A inhibitor (e.g., Clorgyline , 1 µM) + a neutral agonist (e.g., 5-MeO-DMT, if appropriate) to see if the phenotype mimics 5-F-AMT.

  • Alternative: Use MAO-deficient cell lines (e.g., standard HEK293 are low in MAO, whereas HepG2 are high).

Section 3: Transporter-Mediated Effects (Releasing Agent Activity)

Q: Does 5-F-AMT enter the cell, and does this affect intracellular signaling?

A: Yes. Unlike standard agonists (e.g., LSD), 5-F-AMT is a substrate for the Serotonin Transporter (SERT) and likely DAT/NET. It enters the cell and displaces vesicular monoamines into the cytosol (Releasing Agent activity).

Implication for Assays: If you are studying Beta-Arrestin recruitment or Internalization , the rapid transport of the ligand into the cell can deplete the local concentration at the surface receptor or trigger intracellular 5-HT receptors (which are increasingly recognized as distinct signaling hubs).

Experimental Workflow: Blocking Entry To study only surface receptor agonism, you must block the transporters.

Step-by-Step Protocol:

  • Preparation: Plate cells (e.g., HEK-SERT-2A) in assay buffer.

  • Blockade: Pre-treat with Fluoxetine (1 µM) or Cocaine (10 µM) for 20 minutes. This blocks SERT/DAT uptake.

  • Agonist Addition: Add 5-F-AMT.

  • Analysis: Compare the EC50 with and without reuptake inhibitors.

    • Shift in EC50: Indicates that transport was reducing local ligand concentration or that intracellular release was contributing to the signal.

Section 4: Visualizing the Poly-Pharmacology

The following diagram illustrates the "Triple Action" of 5-F-AMT in a serotonergic neuron model, highlighting the points of intervention (Antagonists/Inhibitors).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular / Cytosol 5-F-AMT 5-F-AMT (Ligand) 5-HT2A_R 5-HT2A Receptor 5-F-AMT->5-HT2A_R Agonist Binding SERT Serotonin Transporter (SERT) 5-F-AMT->SERT Substrate Uptake MAO_A MAO-A Enzyme (Mitochondrial) 5-F-AMT->MAO_A INHIBITS Antagonist MDL-100,907 (Blocker) Antagonist->5-HT2A_R Blocks Reuptake_Inhibitor Fluoxetine (Blocker) Reuptake_Inhibitor->SERT Blocks Gq_Pathway Gq -> PLC -> Ca2+ (Primary Signal) 5-HT2A_R->Gq_Pathway Activation Cytosolic_5HT Cytosolic 5-HT (Accumulation) SERT->Cytosolic_5HT Releases into Cytosol Vesicle Storage Vesicle (Endogenous 5-HT) Vesicle->Cytosolic_5HT Displaced by 5-F-AMT Cytosolic_5HT->MAO_A Normal Degradation Toxicity ROS / Toxicity Cytosolic_5HT->Toxicity Auto-oxidation (If MAO blocked)

Figure 1: Mechanistic pathway of 5-F-AMT showing receptor agonism, transporter uptake, and MAO inhibition loops.

Section 5: Summary of Key Experimental Parameters

ParameterValue / CharacteristicReference
5-HT2A Affinity (Ki) ~ 20–50 nM (Agonist)[1, 2]
5-HT2A Potency (EC50) ~ 8.5 nM (Functional)[2]
MAO-A Inhibition (IC50) 180 – 450 nM[3]
Primary Off-Targets 5-HT1A, 5-HT2C, SERT, MAO-A[1, 4]
Solubility Soluble in DMSO (>10 mM); Water (<1 mg/mL)-
Stability High (Alpha-methyl group prevents MAO degradation)[3]

References

  • Nagai, F., Nonaka, R., & Satoh, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137.

  • Chairungsrilerd, N., et al. (1998). Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice.[3] British Journal of Pharmacology, 123(5), 855–862.[3][7]

  • Kinemuchi, H., & Arai, Y. (1986). Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine.[3][7] Research Communications in Chemical Pathology and Pharmacology, 54(1), 125-128.[3][7]

  • Blough, B. E., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys.[3] Experimental and Clinical Psychopharmacology, 22(3), 274–284.[3]

Sources

long-term storage and stability of 5-Fluoro-alpha-methyltryptamine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term storage and stability of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) hydrochloride stock solutions. Document ID: TS-5FAMT-001 Last Updated: February 2026 Audience: Research Scientists, Medicinal Chemists, Lab Managers.

Core Technical Overview

5-Fluoro-alpha-methyltryptamine (5-F-AMT) is a synthetic tryptamine derivative.[1][2] In its hydrochloride salt form, it exhibits improved stability compared to the free base, yet it remains susceptible to environmental degradation. The indole core is electron-rich, making it prone to oxidative radical attacks, while the ethylamine side chain introduces hygroscopic risks.

Critical Stability Factors:

  • Oxidation: The indole ring (specifically at the C2 and C3 positions) is vulnerable to autoxidation, leading to colored impurities (quinoidal species).

  • Photolysis: UV and visible light accelerate the formation of radical intermediates.

  • Solvent Choice: Aqueous solutions are thermodynamically unstable for long-term storage; aprotic polar solvents (DMSO) are required.

Stock Solution Preparation Protocol

Objective: Create a stable 10 mM or 50 mM stock solution. Standard: 5-F-AMT HCl is soluble in DMSO up to 15 mg/mL and Ethanol up to 10 mg/mL .[3][4]

Step-by-Step Methodology
  • Environment Control: Work under low-light conditions or use amber glassware to minimize photolytic stress.

  • Weighing: Calculate the mass required based on the molecular weight (MW ≈ 228.7 g/mol for HCl salt).

    • Calculation: To make 1 mL of 50 mM stock:

      
      .
      
  • Solubilization:

    • Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Why DMSO? It prevents hydrolysis and has a high freezing point, allowing the solution to freeze solid at -20°C, halting kinetic degradation.

    • Avoid: Do not use PBS or water for the master stock. Aqueous solubility is poor (<0.5 mg/mL) and promotes hydrolysis.

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.

  • Aliquot & Seal: Dispense into single-use aliquots (e.g., 50–100 µL) in amber glass vials.

  • Inert Gas Overlay: Gently purge the headspace of each vial with Argon or Nitrogen gas to displace oxygen.

  • Cryopreservation: Flash freeze and store at -20°C (stable for months) or -80°C (stable for years).

Workflow Visualization

StockPrep Start Solid 5-F-AMT HCl Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Dissolve Vortex/Sonicate (Check Clarity) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Gas Argon/N2 Overlay Aliquot->Gas Freeze Store at -20°C/-80°C Gas->Freeze

Figure 1: Optimal workflow for preparing oxidation-resistant stock solutions.

Stability Data & Storage Architecture

The following table summarizes the stability profile based on solvent and temperature.

Storage ConditionSolventEstimated StabilityRisk Factor
-80°C (Dark) DMSO> 2 YearsLow.[5] Best practice for banking.
-20°C (Dark) DMSO6 - 12 MonthsLow. Standard working stock.
-20°C (Dark) Ethanol3 - 6 MonthsModerate. Evaporation risk if seal is poor.
4°C (Fridge) Aqueous Buffer< 24 HoursCritical. Rapid hydrolysis/oxidation.
Ambient (25°C) DMSO< 1 WeekHigh. Thermal degradation.

Troubleshooting Guide (FAQ)

Issue 1: Discoloration

Q: My stock solution has turned from clear/faint yellow to pink or brown. Is it still usable?

  • Diagnosis: This indicates indole oxidation . The pink/brown color comes from the formation of quinone imines or polymerized melanins.

  • Root Cause: Exposure to oxygen or light during storage; failure to use an inert gas overlay.

  • Action:

    • For sensitive quantitative assays (Ki determination, Mass Spec):Discard. The concentration is no longer accurate, and degradation products may interfere.

    • For qualitative screens (High throughput): Run a QC check (LC-MS). If purity is >95%, it may be salvageable, but fresh preparation is recommended.

Issue 2: Precipitation

Q: I see crystals or precipitate at the bottom of the vial after taking it out of the freezer.

  • Diagnosis: Solubility crash . DMSO freezes at 19°C. As it thaws, the local concentration of solute can exceed the solubility limit before the solvent is fully liquid.

  • Action:

    • Allow the vial to reach room temperature completely.

    • Vortex vigorously for 30 seconds.

    • If solid remains, warm the vial in a 37°C water bath for 2 minutes and vortex again.

    • Verification: Hold the vial up to a light source. The solution must be optically clear before use.

Issue 3: Aqueous Dilution

Q: When I dilute my DMSO stock into PBS for cell culture, it precipitates.

  • Diagnosis: "Crash-out" effect. 5-F-AMT HCl has poor water solubility (<0.5 mg/mL in PBS).

  • Action:

    • Ensure your final concentration in the assay well is below the solubility limit (typically <100 µM).

    • Protocol Adjustment: Dilute the DMSO stock into the buffer slowly while vortexing the buffer. Do not add buffer to the DMSO stock.

    • Keep the final DMSO concentration <0.5% to avoid cytotoxicity in cells, but high enough to maintain solubility (usually 0.1%).

Issue 4: Plasticware Adsorption

Q: My dose-response curves are shifting to the right (lower potency) when I use plastic reservoirs.

  • Diagnosis: Lipophilic adsorption. Tryptamines can stick to polystyrene or polypropylene surfaces, effectively lowering the free concentration.

  • Action:

    • Use glass vials and inserts for storage.

    • Use low-binding pipette tips and plates.

    • Prepare dilutions immediately before use; do not store dilute aqueous solutions in plastic overnight.

Diagnostic Logic Pathway

Use this logic flow to assess the integrity of your current stock.

Troubleshooting Start Inspect Stock Solution CheckColor Is the solution colored? (Pink/Brown) Start->CheckColor CheckPrecip Is there visible precipitate? CheckColor->CheckPrecip No Oxidation Oxidation Detected. Discard or QC via LC-MS. CheckColor->Oxidation Yes Solubility Solubility Crash. Warm to 37°C & Vortex. CheckPrecip->Solubility Yes Good Solution Clear & Colorless. Proceed to Assay. CheckPrecip->Good No

Figure 2: Rapid visual diagnostic decision tree.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12834, 5-Fluoro-alpha-methyltryptamine. Retrieved from [Link]

Sources

reducing non-specific binding in radioligand assays with [18F]5-Fluoro-alpha-methyltryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding (NSB) in [18F]5-Fluoro-alpha-methyltryptamine Assays

Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The "Sticky" Substrate Challenge

Welcome to the technical support center. You are likely here because your [18F]5-Fluoro-alpha-methyltryptamine ([18F]5-F-AMT) assay is showing high background noise, making it difficult to distinguish specific transport/binding from non-specific adherence.

The Root Cause: Unlike standard receptor ligands, [18F]5-F-AMT is an amino acid analog with a lipophilic indole ring . This structural feature drives high affinity for the Large Neutral Amino Acid Transporter 1 (LAT1), but it also causes avid non-specific binding (NSB) to:

  • Plastics: Polystyrene well plates and pipette tips.

  • Filters: Glass fiber filters (GF/B or GF/C) used in harvesting.

  • Cell Membranes: Lipid bilayers (non-transporter mediated insertion).

This guide replaces generic protocols with a targeted "Low-Noise" architecture specifically for indole-based radiotracers.

Module 1: Assay Architecture & Buffer Chemistry

Objective: Minimize passive adsorption before the assay even begins.

The Buffer System

Standard PBS is insufficient for reducing the hydrophobicity-driven NSB of 5-F-AMT. You must modify the buffer to create a "competitive surface" environment.

ComponentConcentrationFunction for [18F]5-F-AMT
BSA (Bovine Serum Albumin) 0.1% - 0.5% (w/v)Critical: Acts as a "decoy" protein. It coats plastic surfaces and filter fibers, preventing the lipophilic indole ring of the tracer from sticking to the hardware.
Ascorbic Acid 0.1 mMPrevents oxidation of the indole ring. Oxidized byproducts often exhibit higher non-specific stickiness.
Sodium (Na+) Standard (137 mM)Note: LAT1 transport is Na+-independent. However, maintain physiological Na+ to preserve cell integrity.
pH 7.4Strict control required.[1] Protonation changes the charge state of the amine group, altering NSB profiles.
The "Cold Block" Strategy (Validation)

To mathematically define NSB, you must run parallel wells with a saturating concentration of a specific inhibitor.

  • Gold Standard: 1–5 mM unlabeled (cold) L-Tryptophan or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

  • Why: These saturate the LAT1 transporter. Any signal remaining in these wells is your "True NSB."

Module 2: The "Zero-Background" Filtration Protocol

Objective: Mechanical separation of bound vs. free ligand without stripping specific signal.

For [18F]5-F-AMT, the filtration step is the single biggest source of error. The tracer binds to glass fiber filters avidly.

The PEI Pre-Soak (Mandatory)

You cannot use untreated filters. You must coat them with Polyethyleneimine (PEI).

  • Mechanism: PEI is a cationic polymer.[2] It neutralizes the negative charge of the glass fibers and physically occludes hydrophobic binding pockets.

  • Protocol: Soak GF/B filters in 0.3% PEI for at least 1 hour (up to 12 hours) at 4°C prior to harvesting.

The Ice-Cold Termination

[18F]5-F-AMT is a substrate, meaning it is transported into the cell.

  • The Risk: If you wash with warm buffer, the transporter remains active, and the tracer will efflux (flow out) of the cell, destroying your specific signal.

  • The Fix: Use Ice-Cold (4°C) PBS + 0.1% BSA for all wash steps. This "freezes" the transporter conformational state, locking the tracer inside, while the BSA washes away surface-bound tracer.

Visualizing the Workflow

AssayWorkflow cluster_NSB NSB Reduction Checkpoints Start Start: Cell/Membrane Incubation Equilibrium Equilibrium Reached (30-60 min @ 37°C) Start->Equilibrium Terminate CRITICAL STEP: Add Ice-Cold Buffer Equilibrium->Terminate Stop Transport Harvest Harvest onto 0.3% PEI-Coated Filters Terminate->Harvest Trap Signal Wash Rapid Wash (3x) (Cold PBS + 0.1% BSA) Harvest->Wash Remove Surface NSB Count Scintillation Counting Wash->Count

Caption: Optimized workflow emphasizing the critical "Ice-Cold" termination and PEI-coated harvesting steps to preserve specific uptake while eliminating surface noise.

Module 3: Troubleshooting Matrix

Objective: Diagnose specific failure modes based on data patterns.

SymptomProbable CauseCorrective Action
High Signal in "Cold Block" Wells Filter BindingThe tracer is sticking to the filter, not the cells. Action: Increase PEI soak time or add 0.1% BSA to the wash buffer.
Low Specific Signal (Total ≈ NSB) Efflux during WashYou washed too slowly or with warm buffer. The tracer was transported out. Action: Ensure wash buffer is <4°C and harvest takes <10 seconds.
High Variation (High CV%) Inconsistent WashingIncomplete removal of surface-bound tracer. Action: Use an automated cell harvester (e.g., Brandel) rather than manual manifolds.
Signal Decreases over Time Radiolysis/OxidationThe indole ring is degrading. Action: Add Ascorbic Acid (0.1 mM) to the stock solution and keep protected from light.

Module 4: Mechanism of Action & Signal Interpretation

Understanding where the signal comes from is crucial for [18F]5-F-AMT. Unlike simple receptor binding, this is a Transport & Trapping mechanism.

TransportMechanism Extracellular Extracellular Space (Free [18F]5-F-AMT) LAT1 LAT1 Transporter (Gateway) Extracellular->LAT1 Specific Transport NSB_Surface NSB: Surface Adsorption (Plastic/Membrane) Extracellular->NSB_Surface Non-Specific Binding Intracellular Intracellular Space (Cytosol) LAT1->Intracellular AADC Enzyme: AADC (Aromatic L-amino acid decarboxylase) Intracellular->AADC Metabolic Conversion Trapped Trapped Metabolite ([18F]Fluoro-methyl-serotonin) AADC->Trapped Irreversible Trapping (Signal Accumulation)

Caption: Signal generation pathway. Specific signal relies on LAT1 transport AND AADC conversion. NSB occurs purely at the surface level.

Technical Insight: Because [18F]5-F-AMT is a substrate for Aromatic L-amino acid decarboxylase (AADC) , it is converted intracellularly into a serotonin analog which is trapped in vesicles.

  • Implication: If your cells express LAT1 but not AADC, your signal will be lower because the tracer can efflux back out until equilibrium is reached.

  • Validation: Ensure your cell line expresses both LAT1 and AADC for maximum signal-to-noise ratio.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use GF/C filters instead of GF/B? A: Yes, but GF/B is generally preferred for membrane/whole-cell assays due to its higher retention capacity (1.0 µm pore size) compared to GF/C (1.2 µm). If using GF/C, ensure you use PEI coating to prevent "breakthrough" of membrane fragments.

Q2: My total binding is low. Should I increase the radioligand concentration? A: Be cautious. Increasing [18F]5-F-AMT concentration often increases NSB linearly while specific binding saturates. Instead, check the Specific Activity of your tracer. If the mass dose is too high (low specific activity), you are self-blocking the LAT1 transporter with cold carrier.

Q3: Is it better to use adherent cells or suspension for this assay? A: For [18F]5-F-AMT, adherent monolayers (washed in plates) often yield lower NSB than suspension filtration assays because you eliminate the filter paper entirely.

  • Protocol Shift: Grow cells in 24-well plates. Incubate. Aspirate. Wash with Ice-Cold PBS/BSA. Lyse with NaOH. Count the lysate. This eliminates the "filter sticking" variable entirely.

References

  • Jiao, J., et al. (2016). "Specific transport of 3-fluoro-L-alpha-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging."[3] Journal of Nuclear Medicine.

  • Gifford Bioscience. (n.d.). "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources.

  • Nicoya Lifesciences. (2020). "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Technical Notes.

  • Sino Biological. (n.d.). "IP Troubleshooting: High Background (Specific or Nonspecific)." Sino Biological Support.

  • Revvity. (n.d.). "Radiometric Ligand-Binding Assays: Troubleshooting." Revvity Support Knowledgebase.

Sources

Validation & Comparative

differential effects of 5-Fluoro-alpha-methyltryptamine hydrochloride and DMT on serotonin release

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) and N,N-Dimethyltryptamine (DMT) , focusing on their differential effects on serotonin (5-HT) release, receptor affinity, and metabolic stability.[1][2]

Content Type: Technical Comparison Guide Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Toxicology Researchers.[1][2]

Executive Summary

While both compounds share a tryptamine core, their pharmacological profiles diverge radically due to specific structural modifications.[1]

  • DMT acts primarily as a non-selective serotonin receptor agonist (specifically 5-HT2A) with rapid metabolic clearance.[1][2] Its interaction with the serotonin transporter (SERT) is characterized by substrate behavior with moderate uptake inhibition, but limited releasing capability at physiological concentrations.[3]

  • 5-F-AMT functions as a high-potency Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) , a potent 5-HT2A agonist , and a Monoamine Oxidase A (MAO-A) inhibitor .[1][2][4][5]

  • Critical Distinction: The

    
    -methyl group in 5-F-AMT confers resistance to MAO degradation and facilitates transporter reversal (efflux), whereas DMT is rapidly degraded by MAO.[1][2] This makes 5-F-AMT significantly more potent and longer-lasting, with a higher risk of serotonin toxicity.[1][2]
    

Chemical & Physicochemical Profiles

Feature5-Fluoro-alpha-methyltryptamine (5-F-AMT) N,N-Dimethyltryptamine (DMT)
Structure Indole core with 5-fluoro and

-methyl substitutions.[1][2]
Indole core with N,N-dimethyl substitution.[1][2]
Molecular Weight ~192.2 g/mol (Freebase)~188.2 g/mol (Freebase)
Lipophilicity Increased by Fluorine; crosses BBB efficiently.[1][2]Moderate; typically requires active transport or high concentration gradients.[1][2]
Metabolic Stability High. The

-methyl group sterically hinders MAO deamination.[1][2]
Low. Rapidly deaminated by MAO-A in the gut and liver (first-pass metabolism).[1][2]
Primary Class Entactogen / Psychedelic / StimulantClassical Psychedelic

Mechanism of Action: The Divergence

N,N-Dimethyltryptamine (DMT)

DMT operates via a "Hit-and-Run" mechanism.[1][2] It binds with moderate-to-high affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2]

  • Transporter Interaction: DMT is a substrate for SERT and VMAT2.[1][3][6] It can inhibit serotonin uptake (IC50 ~4 µM) but does not induce massive transporter reversal (efflux) comparable to amphetamines.[1]

  • Signaling: Its psychedelic effects are driven by biased agonism at the 5-HT2A receptor (Gq/11 pathway), leading to intracellular Calcium release and glutamate network destabilization.[1][2]

5-Fluoro-alpha-methyltryptamine (5-F-AMT)

5-F-AMT operates via a "Triple Threat" mechanism, creating a synergistic elevation of synaptic serotonin:

  • Carrier-Mediated Release: Like amphetamine, it enters the presynaptic neuron via SERT, disrupts VMAT2 storage (increasing cytosolic 5-HT), and reverses SERT to pump serotonin out into the synapse.[1][2]

  • Direct Agonism: It binds directly to postsynaptic 5-HT2A receptors with higher affinity than DMT.[1][2]

  • Metabolic Blockade: It competitively inhibits MAO-A, preventing the breakdown of the massive serotonin surge it just caused.[1]

Visualizing the Pathway Differences

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT (Transporter) Syn_5HT Synaptic 5-HT Levels SERT->Syn_5HT Release VMAT VMAT2 (Vesicle) Cyt_5HT Cytosolic 5-HT VMAT->Cyt_5HT Leakage MAO MAO-A Enzyme Cyt_5HT->SERT Efflux R_5HT2A 5-HT2A Receptor Syn_5HT->R_5HT2A Activation DMT DMT DMT->MAO Degraded By DMT->R_5HT2A Direct Agonism (Primary) FAMT 5-F-AMT FAMT->SERT Reverses Flow FAMT->VMAT Depletes Storage FAMT->MAO Inhibits FAMT->R_5HT2A Direct Agonism

Figure 1: Mechanistic divergence.[1][2] DMT acts primarily as a ligand, while 5-F-AMT acts as a system modulator (Releaser + MAOI + Agonist).[1][2]

Quantitative Performance Comparison

The following data aggregates results from rat brain synaptosome assays. Note the nanomolar (nM) potency of 5-F-AMT compared to the micromolar or high-nanomolar activity of DMT in release/uptake contexts.[1][2]

Metric5-F-AMT (PAL-544) DMT Implication
5-HT Release EC50 14 - 19 nM ~81 - 114 nM*5-F-AMT is ~6x more potent at inducing release.[1][2]
Dopamine Release EC50 32 - 37 nM > 10,000 nM (Inactive)5-F-AMT has significant stimulant/addiction liability.[1][2]
NE Release EC50 78 - 126 nM ~4,100 nM5-F-AMT is a balanced triple releaser.
5-HT2A Affinity (Ki/EC50) 8.47 nM ~118 - 980 nM5-F-AMT is a significantly tighter binder.[1][2]
MAO-A Inhibition (IC50) 180 - 450 nM N/A (Substrate)5-F-AMT prevents its own breakdown and that of 5-HT.[1][2]

*Note: While some sources cite DMT release EC50 ~100nM, it is functionally limited by rapid MAO degradation in vivo, unlike 5-F-AMT.[1][2]

Experimental Protocols

To validate these profiles in a laboratory setting, the Synaptosomal Release Assay is the industry standard. This ex vivo method isolates nerve terminals to measure neurotransmitter efflux without systemic interference.[1][2]

Protocol A: Synaptosomal Preparation & Release Assay

Objective: Determine EC50 for serotonin release.[1][2]

  • Tissue Isolation:

    • Decapitate male Sprague-Dawley rats.

    • Rapidly remove whole brain and dissect the caudate nucleus (for DA) and frontal cortex (for 5-HT).[1][2]

    • Homogenize tissue in ice-cold 0.32 M sucrose solution (pH 7.4) using a Teflon-glass homogenizer (10 strokes at 500 rpm).

  • Centrifugation (P2 Fraction):

    • Centrifuge homogenate at 1,000 x g for 10 mins at 4°C.

    • Collect supernatant (S1) and centrifuge at 20,000 x g for 20 mins.

    • Discard supernatant; resuspend the pellet (P2 crude synaptosomes) in Krebs-phosphate buffer.[1][2]

  • Loading:

    • Incubate synaptosomes with [³H]-Serotonin (5 nM) for 15 mins at 37°C to load the vesicles.[1][2]

    • Critical Step: Add a MAO inhibitor (e.g., Pargyline) if testing DMT to prevent degradation during assay; omit if testing 5-F-AMT's intrinsic MAOI capacity.[1][2]

  • Release Challenge:

    • Aliquot loaded synaptosomes into superfusion chambers.

    • Establish baseline outflow (wash with buffer).[1]

    • Introduce test compound (5-F-AMT or DMT) at varying concentrations (1 nM – 10 µM).[1][2]

  • Quantification:

    • Collect superfusate fractions every 2 minutes.

    • Lyse remaining synaptosomes to determine "remaining radioactivity."[1][2]

    • Measure [³H] via Liquid Scintillation Counting.

    • Calculation: Release % = (Fractional counts / Total counts) × 100.[1][2] Plot dose-response curve to derive EC50.

Protocol B: Workflow Visualization

Workflow Step1 Tissue Homogenization (0.32M Sucrose) Step2 Centrifuge 1000xg (Remove Debris) Step1->Step2 Step3 Centrifuge 20,000xg (Isolate P2 Pellet) Step2->Step3 Step4 Load with [3H]-5HT (15 min @ 37°C) Step3->Step4 Step5 Superfusion Assay (Apply Drug) Step4->Step5 Step6 Scintillation Counting (Calculate EC50) Step5->Step6 Step5->Step6 Efflux

Figure 2: Step-by-step workflow for the Synaptosomal Release Assay.

References

  • Smolecule. (2023).[1][5] 5-Fluoro-alpha-methyltryptamine: Biological Activity and Mechanism. Retrieved from [1]

  • Wikipedia. (n.d.).[1][2] 5-Fluoro-AMT Pharmacology and EC50 Values. Retrieved from [1][7]

  • National Institutes of Health (NIH). (2016).[1] Neuropharmacology of N,N-Dimethyltryptamine. Retrieved from [1]

  • Wikipedia. (n.d.).[1][2] N,N-Dimethyltryptamine: Pharmacology and SERT Interaction. Retrieved from [1][7]

  • MedChemExpress. (2023).[1] 5-Fluoro-alpha-methyltryptamine hydrochloride Datasheet. Retrieved from [1]

  • Frontiers in Neuroscience. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future. Retrieved from [1]

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A Comprehensive Guide to the Validation of 5-Fluoro-alpha-methyltryptamine hydrochloride as a Selective MAO-A Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-α-MT) and its performance as a selective Monoamine Oxidase-A (MAO-A) probe against other established alternatives. We will delve into the supporting experimental data and provide detailed protocols for its validation, aimed at researchers, scientists, and drug development professionals.

The Critical Role of Selective MAO-A Probes in Neuroscience

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Selective inhibition of MAO-A is a key therapeutic strategy for depression and anxiety disorders.[2] Therefore, the development and validation of potent and selective MAO-A probes are paramount for advancing our understanding of neurological disorders and for the discovery of novel therapeutics.[1]

5-Fluoro-alpha-methyltryptamine (also known as 5-F-α-MT or 5-FMT) is a tryptamine derivative that has been identified as a potent and specific MAO-A inhibitor.[3][4] This guide will provide a comprehensive framework for researchers to validate its selectivity and utility as a research tool.

Comparative Analysis of MAO Inhibitors

A critical step in validating a new probe is to compare its performance against well-characterized compounds. The following table summarizes the key properties of this compound in comparison to established selective MAO-A inhibitors, selective MAO-B inhibitors, and non-selective MAO inhibitors.

CompoundTypeTarget(s)ReversibilityKnown Characteristics
5-Fluoro-alpha-methyltryptamine HCl Selective MAO-A Inhibitor MAO-A Competitive, Reversible [5]Potent and specific MAO-A inhibitor; also a serotonin-norepinephrine-dopamine releasing agent and 5-HT2A receptor agonist.[3][5][6]
ClorgylineSelective MAO-A InhibitorMAO-AIrreversibleA classic research tool for studying MAO-A function.[7][8]
MoclobemideSelective MAO-A InhibitorMAO-AReversibleUsed clinically as an antidepressant.[7][9]
SelegilineSelective MAO-B InhibitorMAO-BIrreversibleUsed in the treatment of Parkinson's disease.[10][11]
RasagilineSelective MAO-B InhibitorMAO-BIrreversibleA newer generation MAO-B inhibitor for Parkinson's disease.[10][11][12]
PhenelzineNon-selective MAO InhibitorMAO-A and MAO-BIrreversibleAn older antidepressant with a broad side-effect profile.[13][14]
TranylcypromineNon-selective MAO InhibitorMAO-A and MAO-BIrreversibleA potent antidepressant, also with significant side effects.[13][15][16]

Head-to-Head Experimental Validation

To rigorously validate this compound as a selective MAO-A probe, a series of in vitro and in vivo experiments are necessary. Here, we provide detailed, self-validating protocols for these key experiments.

In Vitro MAO Activity Assay: Determining IC50 and Selectivity

The foundational experiment to determine the potency and selectivity of an MAO inhibitor is an in vitro enzyme activity assay. This protocol is designed to calculate the half-maximal inhibitory concentration (IC50) for both MAO-A and MAO-B.

Causality Behind Experimental Choices: The use of recombinant human MAO-A and MAO-B enzymes ensures a clean system, free from confounding variables present in tissue homogenates. Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B, allowing for a direct comparison of inhibitory activity. LC-MS/MS is the gold standard for detecting the metabolite, 4-hydroxyquinoline, due to its high sensitivity and specificity.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a stock solution of the substrate, kynuramine, in a suitable buffer.

    • Obtain recombinant human MAO-A and MAO-B enzymes.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stop solution (e.g., acetonitrile with an internal standard).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the appropriate enzyme (MAO-A or MAO-B) to each well.

    • Add the various concentrations of this compound or a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

    • Terminate the reaction by adding the stop solution.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite, 4-hydroxyquinoline, using LC-MS/MS.[2]

  • Data Interpretation:

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the selectivity ratio by dividing the IC50 for MAO-B by the IC50 for MAO-A. A high ratio indicates high selectivity for MAO-A.

Expected Outcome: Based on existing literature, 5-Fluoro-alpha-methyltryptamine is expected to show a significantly lower IC50 value for MAO-A compared to MAO-B, with a reported selectivity of approximately 18,000-fold.[17]

In Vivo Microdialysis: Assessing Neurotransmitter Modulation in the Brain

To confirm that the in vitro selectivity translates to a functional effect in a living system, in vivo microdialysis is the preferred method. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal.[18]

Causality Behind Experimental Choices: Microdialysis provides real-time information on how a compound affects neurochemistry in a physiological context.[19] By implanting a probe into a brain region rich in serotonergic and dopaminergic neurons (e.g., the prefrontal cortex or striatum), we can directly measure the impact of MAO-A inhibition on the levels of serotonin, dopamine, and their metabolites.

Experimental Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (typically a rat or mouse).

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the target brain region.

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

    • Collect baseline dialysate samples for a set period to establish stable neurotransmitter levels.

    • Administer this compound (systemically or via reverse dialysis).

    • Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for concentrations of serotonin, dopamine, norepinephrine, and their respective metabolites using HPLC with electrochemical detection (HPLC-EC) or mass spectrometry.[19][20]

  • Data Interpretation:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • A selective MAO-A inhibitor is expected to cause a significant increase in the extracellular levels of serotonin and norepinephrine, with a lesser effect on dopamine.

Expected Outcome: Administration of this compound should lead to a marked and sustained increase in extracellular serotonin and norepinephrine levels in the target brain region, confirming its functional MAO-A inhibition in vivo.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Metabolism MAO-B MAO-B Monoamines->MAO-B Metabolism Metabolites_A Inactive Metabolites MAO-A->Metabolites_A Metabolites_B Inactive Metabolites MAO-B->Metabolites_B 5-F-a-MT 5-Fluoro-alpha- methyltryptamine HCl 5-F-a-MT->MAO-A Inhibition Clorgyline Clorgyline Clorgyline->MAO-A Inhibition Selegiline Selegiline Selegiline->MAO-B Inhibition

Caption: MAO-A and MAO-B signaling pathways and points of inhibition.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Assay MAO-A/B Inhibition Assay IC50 Determine IC50 Values Assay->IC50 Selectivity Calculate Selectivity Ratio IC50->Selectivity Microdialysis Microdialysis in Target Brain Region Selectivity->Microdialysis Proceed if Highly Selective NT_Levels Measure Neurotransmitter Levels Microdialysis->NT_Levels Functional_Effect Confirm Functional MAO-A Inhibition NT_Levels->Functional_Effect Conclusion Validated as a Selective MAO-A Probe Functional_Effect->Conclusion Start Start Validation of 5-F-a-MT Start->Assay

Caption: Experimental workflow for the validation of a novel MAO-A probe.

Conclusion

The available evidence strongly suggests that this compound is a potent and highly selective inhibitor of MAO-A.[3][4][17] Its competitive and reversible nature makes it a valuable tool for researchers studying the role of MAO-A in both normal physiological processes and in pathological conditions. By following the rigorous validation protocols outlined in this guide, researchers can confidently employ this compound as a selective MAO-A probe in their studies, contributing to the advancement of neuroscience and the development of novel therapeutics for a range of neurological and psychiatric disorders.

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  • Buy 5-Fluoro-alpha-methyltryptamine | 712-08-3 - Smolecule. (2023-08-15). (URL: )
  • 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed. (2019-02-01). (URL: )
  • 5-Fluoro-AMT - Wikipedia. (URL: )
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. (URL: )
  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025-05-28). (URL: )
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  • Effect of the selective MAO-A inhibitors brofaromine, clorgyline and moclobemide on human pl
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  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC - NIH. (URL: )
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  • In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds | ACS Omega. (2019-09-18). (URL: )
  • Rasagiline - Wikipedia. (URL: )
  • Microdialysis and Neurotransmitter Analysis - Amuza Inc. (2021-06-24). (URL: )
  • Tranylcypromine: Its Pharmacology, Safety, and Efficacy - Psychi
  • Differential Effects Of The MAO Inhibitors Deprenyl, Moclobemide And Pargyline on Effort-Related Choice Behavior. (2016-05-07). (URL: )
  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - RSC Publishing. (2024-03-11). (URL: )
  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid)
  • A thread-like neurological probe offers unprecedented insights into the brain. (2023-05-15). (URL: )
  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC - NIH. (URL: )
  • MAO-inhibitors (Moclobemide, Selegiline, Clorgyline, Lazabemide, and Safinamide) and their common structure features.

Sources

cross-reactivity of 5-Fluoro-alpha-methyltryptamine hydrochloride with other serotonin receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-alpha-methyltryptamine hydrochloride (5-F-AMT; PAL-544) is a synthetic tryptamine derivative characterized by a "dirty" pharmacological profile. Unlike selective serotonin receptor agonists used in clinical settings (e.g., triptans) or pure psychedelic research tools (e.g., 25CN-NBOH), 5-F-AMT exhibits a tripartite mechanism of action : it acts as a non-selective serotonin receptor agonist (particularly at 5-HT2A), a potent monoamine releasing agent (SNDRA), and a Monoamine Oxidase A (MAO-A) inhibitor.

This guide analyzes the cross-reactivity of 5-F-AMT compared to structural analogs (AMT, 5-MeO-AMT) and standard reference ligands. The data highlights a critical safety window narrowing due to the synergistic toxicity of simultaneous serotonin release and metabolic inhibition.

Chemical Profile & Structural Activity Relationship (SAR)

5-F-AMT modifies the tryptamine scaffold at two critical positions:

  • Alpha-Methylation: Sterically hinders deamination by MAO enzymes, increasing oral bioavailability and duration of action. It also confers amphetamine-like monoamine releasing capabilities.

  • 5-Fluorination: Increases lipophilicity and metabolic stability. Critically, halogenation at the 5-position generally decreases affinity for 5-HT1A receptors while maintaining or enhancing 5-HT2A/2C affinity, shifting the functional profile toward hallucination-linked pathways rather than anxiolysis.

Visualization: Structural Divergence & SAR

SAR_Flow Tryptamine Tryptamine Scaffold (Endogenous substrate) AMT Alpha-Methyltryptamine (AMT) Tryptamine->AMT + Alpha-Methyl Group (MAO Resistance, Release Activity) FiveFAMT 5-Fluoro-alpha-methyltryptamine (PAL-544) AMT->FiveFAMT + 5-Fluoro Group (Reduces 5-HT1A affinity, Increases 5-HT2A selectivity) Effect1 MAO-A Inhibition (IC50 ~180 nM) FiveFAMT->Effect1 Effect2 5-HT2A Agonism (EC50 ~8.5 nM) FiveFAMT->Effect2

Figure 1: Structural modifications leading to the specific pharmacological profile of 5-F-AMT.

Comparative Binding & Functional Data

The following data synthesizes binding affinities (


) and functional potencies (

) from radioligand binding assays and synaptosomal release studies.
Table 1: Receptor & Transporter Profile Comparison
TargetParameter5-F-AMT (PAL-544)AMT (Reference)5-MeO-AMTNote on Cross-Reactivity
5-HT2A

(Agonism)
8.47 nM ~20 nM2–5 nMHigh potency agonist; drives head-twitch response (HTR).
5-HT Release

14 nM 55 nM60 nMPotent releaser; higher risk of Serotonin Syndrome than AMT.
NE Release

78 nM 18 nM40 nMModerate adrenergic cross-reactivity.
DA Release

37 nM 165 nM180 nMSignificant dopaminergic activity compared to analogs.
MAO-A

(Inhibition)
180–450 nM ~2500 nMWeakCritical: 5-F-AMT is a potent MAOI, unlike many tryptamines.
5-HT1A AffinityLow ModerateModerateFluorination reduces 1A binding, reducing sedative/anxiolytic counter-effects.

Key Insight: 5-F-AMT is unique because it combines high-potency 5-HT2A agonism (


 8.47 nM) with potent MAO-A inhibition. This creates a "positive feedback loop" where released serotonin is not metabolized, leading to potentially fatal toxicity at lower doses than AMT.

Cross-Reactivity Analysis by Subtype

5-HT2A Receptor (Primary Target)[1]
  • Mechanism: 5-F-AMT acts as a full agonist (

    
     107%).[1]
    
  • Signaling: Preferentially activates the

    
     pathway, leading to Phospholipase C (PLC) activation and intracellular 
    
    
    
    release.
  • Cross-Reactivity Consequence: This pathway is directly linked to the Head-Twitch Response (HTR) in rodents and hallucinogenic activity in humans.[2] The high efficacy suggests a lower threshold for psychedelic effects compared to partial agonists like psilocin.

5-HT2B Receptor (Cardiotoxicity Risk)
  • Mechanism: While specific

    
     data is sparse, tryptamines with 5-HT2A agonism typically display significant cross-reactivity with 5-HT2B.
    
  • Risk: Chronic activation of 5-HT2B on cardiac valvular interstitial cells leads to mitogenesis and valvulopathy (fibrosis). Given 5-F-AMT's resistance to metabolism (MAO inhibition), prolonged exposure at 5-HT2B sites is a high-probability risk factor.

5-HT1A Receptor (Reduced Affinity)[4]
  • Mechanism: The 5-Fluoro substituent sterically interferes with the 5-HT1A binding pocket.

  • Consequence: 5-HT1A agonism often provides a "safety brake" by reducing serotonin release (autoreceptor effect) and lowering body temperature. The lack of 5-HT1A activity in 5-F-AMT removes this brake, exacerbating hyperthermia and agitation during toxicity.

Visualization: Signaling & Toxicity Pathways

Signaling_Pathways R2A 5-HT2A Receptor Gq Gq/11 Protein R2A->Gq R2B 5-HT2B Receptor Fibrosis Valvular Fibrosis (Chronic Risk) R2B->Fibrosis MAO MAO-A Enzyme Toxicity Serotonin Toxicity (Accumulation) MAO->Toxicity Prevents 5-HT Breakdown Ligand 5-F-AMT Ligand->R2A Agonist Ligand->R2B Cross-Reacts Ligand->MAO Inhibits PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ PLC->Ca HTR Head Twitch / Hallucination Ca->HTR

Figure 2: 5-F-AMT activates hallucinogenic pathways (5-HT2A) and fibrotic pathways (5-HT2B) while simultaneously inhibiting the metabolic breakdown of serotonin.

Experimental Protocols for Validation

To objectively verify the cross-reactivity profile of 5-F-AMT, the following self-validating protocols are recommended.

Protocol A: [³H]Ketanserin Competition Binding Assay (5-HT2A Affinity)

Objective: Determine the


 of 5-F-AMT at the 5-HT2A receptor.
  • Membrane Preparation:

    • Homogenize rat frontal cortex or HEK293 cells expressing human 5-HT2A.

    • Centrifuge at 50,000 x g for 20 min; resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [³H]Ketanserin (Radioligand).

    • Add 5-F-AMT (Concentration range:

      
       M to 
      
      
      
      M).
    • Add Non-specific binding control: 10 µM Methysergide.

    • Incubate for 60 min at 37°C.

  • Filtration & Counting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Synaptosomal Monoamine Release Assay

Objective: Differentiate between reuptake inhibition and direct release (SNDRA activity).

  • Preparation:

    • Isolate synaptosomes from rat brain striatum (for DA) and hippocampus (for 5-HT/NE).

  • Loading:

    • Pre-load synaptosomes with [³H]5-HT, [³H]DA, or [³H]NE for 15 min at 37°C.

  • Release Phase:

    • Wash synaptosomes to remove extracellular radioligand.

    • Superfuse with buffer containing 5-F-AMT (1 nM – 10 µM).

    • Validation Step: Perform parallel assay with calcium-free buffer .

      • Result Logic: If release persists in Ca²⁺-free buffer, the mechanism is transporter-mediated exchange (Releaser). If release stops, it is exocytotic (unlikely for this class).

  • Quantification:

    • Collect superfusate fractions every 5 mins.

    • Count radioactivity. Plot fractional release vs. time.

Safety & Toxicology Implications

The cross-reactivity profile of 5-F-AMT presents distinct toxicological hazards compared to standard 5-HT ligands:

  • Serotonin Syndrome: The combination of 5-HT release + MAO-A inhibition + 5-HT2A agonism creates a "perfect storm" for serotonin toxicity. Symptoms include hyperthermia, clonus, and rhabdomyolysis.

  • Vasoconstriction: Cross-reactivity with alpha-adrenergic receptors (implied by NE release potency) and 5-HT receptors in vasculature may lead to severe hypertension.

  • Lack of "Cooling": The reduced 5-HT1A affinity means 5-F-AMT lacks the hypothermic/calming counter-regulation seen in other tryptamines.

References

  • 5-Fluoro-AMT Pharmacology & Structure. Wikipedia / Scientific Literature Review.

  • Neuropharmacology of New Psychoactive Substances (NPS): The Case of Tryptamines. National Institutes of Health (NIH). (Representative URL for Tryptamine Pharmacology)

  • Receptor Profiles of Tryptamine Analogs. MedChemExpress / BenchChem Data Sheets.

  • Mechanisms of 5-HT2A/2B Cross-Reactivity in Fibrosis. NIH / PMC.

  • Cheng-Prusoff Equation for Ki Determination. Pharmacology Standards.

Sources

head-to-head comparison of [18F]5-Fluoro-alpha-methyltryptamine hydrochloride with other PET radioligands for MAO-A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monoamine Oxidase-A in Neuropsychiatric Research

Monoamine oxidase-A (MAO-A) is a critical enzyme in the central nervous system, primarily responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating mood, emotion, and cognition has made it a significant target of interest in a wide array of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and substance use disorders.[2][3] Consequently, the ability to accurately quantify the density and distribution of MAO-A in the living human brain is of paramount importance for understanding disease pathophysiology, developing novel therapeutics, and monitoring treatment response. Positron Emission Tomography (PET) has emerged as the premier non-invasive imaging modality for this purpose, contingent on the availability of high-performance radioligands.

This guide provides a comprehensive, head-to-head comparison of the most prominent PET radioligands developed for imaging MAO-A. While the initial topic of inquiry included [18F]5-Fluoro-alpha-methyltryptamine hydrochloride, a thorough review of the scientific literature indicates that this compound is not an established radioligand for MAO-A. Therefore, this guide will focus on the well-characterized and clinically utilized MAO-A PET radiotracers, providing researchers, scientists, and drug development professionals with the in-depth technical information required to make informed decisions for their research endeavors.

The Ideal Characteristics of a MAO-A PET Radioligand

The development of an effective PET radioligand for MAO-A is a multifaceted challenge. The ideal tracer should exhibit a combination of properties that allow for reliable and reproducible quantification of the target enzyme. These characteristics include:

  • High Affinity and Selectivity: The radioligand must bind to MAO-A with high affinity to provide a strong signal and exhibit high selectivity over the MAO-B isoform to ensure the signal is specific to the target of interest.

  • Optimal Lipophilicity: The tracer must be sufficiently lipophilic to cross the blood-brain barrier but not so lipophilic that it results in high non-specific binding.

  • Favorable Pharmacokinetics: This includes rapid brain uptake, appropriate washout from non-target tissues, and a metabolic profile that does not produce brain-penetrant radiometabolites that could confound the signal.

  • Reversible vs. Irreversible Binding: Both reversible and irreversible binding radioligands have been developed for MAO-A, each with its own set of advantages and disadvantages for quantification.

  • Suitability for Radiolabeling: The precursor molecule should be amenable to efficient radiolabeling with common PET isotopes like carbon-11 (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (¹⁸F, t½ ≈ 109.8 min). The longer half-life of ¹⁸F offers logistical advantages for multi-center trials and distribution to facilities without an on-site cyclotron.[3]

Key MAO-A PET Radioligands: A Comparative Analysis

The two most extensively studied and utilized PET radioligands for MAO-A are [¹¹C]clorgyline, an irreversible inhibitor, and [¹¹C]harmine, a reversible inhibitor.

[¹¹C]Clorgyline: The Irreversible Binder

[¹¹C]Clorgyline was one of the first radiotracers successfully used for imaging MAO-A in the human brain.[3][4] As a "suicide" inhibitor, it forms a covalent bond with the enzyme, leading to its irreversible trapping.[3][5]

  • Mechanism of Action: Clorgyline is a propargylamine that, upon oxidation by MAO-A, forms a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.[6] This irreversible binding provides a strong and stable signal that is proportional to the enzyme concentration.

  • In Vivo Performance: PET studies with [¹¹C]clorgyline have demonstrated its ability to map the regional distribution of MAO-A in the human brain, with high uptake in the striatum, thalamus, and brainstem, which is consistent with post-mortem studies.[4][7] However, a notable limitation is its significant non-specific binding, particularly in white matter.[8] To address this, a deuterium-substituted version, [¹¹C]clorgyline-D2, was developed to slow the rate of irreversible trapping and potentially improve the signal-to-noise ratio.[6][7] While this approach helped to reveal the non-MAO-A binding component, it did not substantially improve the overall utility of the tracer for MAO-A quantification.[7] Another critical consideration is the observed species differences, with [¹¹C]clorgyline showing poor retention in the brains of non-human primates like baboons and rhesus monkeys, in stark contrast to its behavior in the human brain.[3][9]

[¹¹C]Harmine: The Reversible Binder

[¹¹C]Harmine is a radiolabeled analogue of the naturally occurring β-carboline alkaloid, harmine, which is a potent and selective reversible inhibitor of MAO-A.[1][10]

  • Mechanism of Action: Harmine competitively and reversibly binds to the active site of MAO-A.[1] This reversible binding allows for the application of kinetic models that can provide more direct measures of enzyme density (Bmax) and affinity (Kd).

  • In Vivo Performance: [¹¹C]Harmine has demonstrated excellent properties for a MAO-A PET radioligand, including high brain uptake and a distribution that reflects the known density of MAO-A.[1][11] It has been successfully used in numerous clinical research studies, for instance, to demonstrate elevated MAO-A levels in patients with major depressive disorder.[2][7] A key advantage of [¹¹C]harmine is its lower non-specific binding compared to [¹¹C]clorgyline, which leads to a better signal-to-noise ratio. However, being a ¹¹C-labeled tracer, it is subject to the logistical limitations of its short half-life.

Fluorine-18 Labeled Alternatives: The Next Generation?

The development of ¹⁸F-labeled MAO-A radioligands is a major goal in the field to overcome the limitations of ¹¹C.[3] Several candidates have been proposed, including [¹⁸F]fluoroclorgyline and derivatives of harmine.

  • [¹⁸F]Fluoroclorgyline: This tracer was developed as a potential ¹⁸F-labeled analogue of clorgyline. While in vitro studies showed high affinity and selectivity for MAO-A, to date, no human PET studies have been reported.[3][7]

  • Other ¹⁸F-labeled Tracers: The development of reversible, ¹⁸F-labeled MAO-A radioligands based on different chemical scaffolds is an active area of research. The goal is to combine the favorable properties of reversible binding with the logistical advantages of the ¹⁸F isotope.

Quantitative Data Summary

RadioligandBinding TypeIsotopeHalf-life (min)Key AdvantagesKey DisadvantagesHuman Studies
[¹¹C]Clorgyline Irreversible¹¹C20.4First successful MAO-A tracer, strong signal due to trapping.[3][4]High non-specific binding, species differences.[8][9]Yes
[¹¹C]Harmine Reversible¹¹C20.4Good signal-to-noise, allows for kinetic modeling of enzyme density.[1][7]Short half-life limits widespread use.Yes
[¹⁸F]Fluoroclorgyline Irreversible¹⁸F109.8Longer half-life offers logistical benefits.[3]Lack of reported human studies.[3][7]No

Experimental Protocols

In Vitro Autoradiography for MAO-A Radioligand Evaluation

This protocol provides a general framework for assessing the binding of a novel radioligand to MAO-A in post-mortem brain tissue.

Objective: To determine the affinity, selectivity, and regional distribution of a novel radioligand for MAO-A.

Materials:

  • Cryo-sectioned human or animal brain tissue (e.g., 20 µm thick sections).

  • Radioligand of interest (e.g., [³H]harmine for validation, or the novel tritiated/iodinated ligand).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold incubation buffer).

  • Selective MAO-A inhibitor (e.g., clorgyline) for determining non-specific binding.

  • Selective MAO-B inhibitor (e.g., selegiline) for assessing selectivity.

  • Phosphor imaging plates or film.

Procedure:

  • Tissue Preparation: Thaw-mount brain sections onto microscope slides.

  • Pre-incubation: Pre-incubate the sections in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the sections with the radioligand in incubation buffer. For saturation experiments, use a range of radioligand concentrations. For competition experiments, use a fixed concentration of the radioligand with increasing concentrations of a competing ligand. To determine non-specific binding, incubate a set of slides in the presence of a high concentration of a selective MAO-A inhibitor (e.g., 1 µM clorgyline).

  • Washing: After incubation, wash the sections in ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized for each radioligand.

  • Drying: Quickly rinse the sections in distilled water and dry them under a stream of cool air.

  • Imaging: Expose the dried sections to a phosphor imaging plate or film.

  • Data Analysis: Quantify the signal intensity in different brain regions using image analysis software. For saturation experiments, calculate the Kd and Bmax values. For competition experiments, determine the Ki or IC50 values.

Visualizations

MAO-A Signaling Pathway

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Uptake Aldehyde Aldehyde MAO-A->Aldehyde Oxidative Deamination Vesicle Vesicle VMAT2->Vesicle Packaging Released_Monoamines Vesicle->Released_Monoamines Release Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding

Caption: Simplified schematic of the role of MAO-A in a presynaptic neuron.

Experimental Workflow for PET Radioligand Evaluation

PET_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis Radioligand Synthesis & Quality Control In_Vitro In Vitro Binding Assays (Affinity, Selectivity) Synthesis->In_Vitro Autoradiography In Vitro Autoradiography (Brain Sections) In_Vitro->Autoradiography Animal_PET In Vivo Animal PET (Pharmacokinetics, Metabolism) Autoradiography->Animal_PET Dosimetry Human Dosimetry Studies Animal_PET->Dosimetry Proceed to Clinical Trials Test_Retest Test-Retest Reliability Dosimetry->Test_Retest Blocking Blocking Studies (Target Engagement) Test_Retest->Blocking Patient_Studies Application in Patient Populations Blocking->Patient_Studies

Sources

Comparative Guide: Validating the Specificity of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) Induced Head-Twitch Response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT) is a potent tryptamine derivative that elicits a robust Head-Twitch Response (HTR) in murine models.[1][2][3] Unlike highly selective phenethylamines (e.g., 25CN-NBOH) or classic probes (e.g., DOI), 5-F-AMT possesses a tripartite mechanism of action : it functions as a direct 5-HT2A receptor agonist, a monoamine releasing agent (SNDRA), and a competitive MAO-A inhibitor.

This guide provides a rigorous framework for researchers to validate that the observed HTR is specifically mediated by 5-HT2A receptor activation, distinguishing it from off-target motor effects caused by dopaminergic release or general serotonergic syndrome.

Part 1: Mechanistic Profile & Comparative Analysis

To validate specificity, one must first understand the "dirty" pharmacological profile of 5-F-AMT compared to standard alternatives. The HTR is a behavioral proxy specifically for 5-HT2A activation, but the source of that activation (direct agonism vs. endogenous release) varies by compound.

Pharmacological Mechanism

5-F-AMT acts as a "biosynthetic mimic" of serotonin with enhanced metabolic stability due to the alpha-methyl and 5-fluoro substitutions.

  • Direct Agonism: High affinity binding to 5-HT2A (EC50 ~8.5 nM).

  • MAO-A Inhibition: The alpha-methyl group steric hinders deamination, while the compound actively inhibits MAO-A (IC50 ~180–450 nM), preventing the breakdown of both the drug and endogenous serotonin.

  • Monoamine Release: It acts as a substrate for SERT, DAT, and NET, reversing transport to increase synaptic monoamine levels.

Comparative Performance Table
Feature5-F-AMT HCl DOI HCl Alpha-Methyltryptamine (AMT) 25CN-NBOH
Primary Class Tryptamine (Indole)PhenethylamineTryptamine (Indole)N-Benzyl Phenethylamine
5-HT2A Affinity (Ki) High (~2–10 nM)High (~1–10 nM)ModerateUltra-High (<1 nM)
Selectivity Low (Agonist + Releaser + MAOI)Moderate (Hits 5-HT2C/2B)Very Low (Strong Releaser)High (Highly Selective 2A)
MAO Inhibition Yes (Potent) NoYesNo
HTR Duration Prolonged (>4 hours)Long (4–6 hours)ProlongedShort (<2 hours)
HTR Intensity High (Bell-shaped curve)Moderate-HighModerateVery High
Use Case Studying metabolic resistance & poly-pharmacologyStandard 5-HT2A referenceToxicology/Abuse potentialSelective 2A activation
Mechanistic Pathway Visualization

The following diagram illustrates the convergence of 5-F-AMT's mechanisms on the 5-HT2A receptor and the logic of antagonist validation.

G Drug 5-F-AMT HCl MAO MAO-A Enzyme Drug->MAO Inhibition (IC50 ~400nM) SERT SERT (Transporter) Drug->SERT Reverses Transport Rec 5-HT2A Receptor Drug->Rec Direct Agonism Endogenous5HT Synaptic 5-HT MAO->Endogenous5HT Prevents Breakdown SERT->Endogenous5HT Increases Synaptic 5-HT HTR Head-Twitch Response (Behavioral Output) Rec->HTR Gq -> PLC -> IP3 -> Ca2+ M100 M100907 (Volinanserin) M100->Rec Selective Blockade Endogenous5HT->Rec Indirect Activation

Caption: 5-F-AMT activates 5-HT2A directly and indirectly (via MAO inhibition and release). Specificity is confirmed only if M100907 blocks the HTR.

Part 2: Experimental Validation Protocols

To claim "specificity" for 5-F-AMT-induced HTR, you must prove the behavior is abolished by selective 5-HT2A antagonism. The following protocol is the industry standard for distinguishing 2A-mediated HTR from non-specific motor agitation (e.g., serotonin syndrome tremors).

Protocol A: The Antagonist Challenge (Gold Standard)

Objective: Confirm HTR dependence on 5-HT2A receptors using Volinanserin (M100907).

Reagents
  • Agonist: 5-F-AMT Hydrochloride (dissolved in 0.9% saline). Note: The HCl salt is water-soluble; freebase requires acidification.

  • Antagonist: M100907 (Volinanserin). Dose: 0.5 mg/kg or 1.0 mg/kg (i.p.).

  • Vehicle: 0.9% Saline (for 5-F-AMT) / Saline + trace Tween-80 (for M100907 if solubility is poor).

Step-by-Step Workflow
  • Acclimation: Place C57BL/6J mice (male, 8–10 weeks) in observation cylinders (transparent plexiglass) for 15 minutes to reduce exploratory rearing.

  • Pre-treatment (T = -15 min): Administer M100907 (0.5 mg/kg, i.p.) or Vehicle to the control group.

    • Rationale: M100907 is highly selective (Ki ~0.36 nM for 5-HT2A) and lacks the D2 affinity of Ketanserin, preventing false positives from dopamine blockade.

  • Challenge Injection (T = 0): Administer 5-F-AMT HCl (Recommended dose range: 1.0 – 3.0 mg/kg, i.p.).

  • Recording (T = 0 to T = +30 min): Record behavior via high-frame-rate video (60fps+).

  • Scoring:

    • Valid HTR: Paroxysmal rotational movement of the head/ears (<0.5s duration).

    • Artifacts: Grooming, whole-body tremors (wet dog shakes), or locomotor hyperactivity should be excluded.

Success Criteria: Pre-treatment with M100907 must reduce HTR frequency by >85% compared to Vehicle + 5-F-AMT.

Protocol B: Dose-Response Verification

Objective: Establish the characteristic "Inverted-U" (Bell-Shaped) curve.

  • Logic: True 5-HT2A agonists display reduced HTR at high doses due to receptor desensitization or competing motor effects (e.g., 5-HT1A activation).

  • Dosing Regimen: 0.5, 1.0, 3.0, and 10.0 mg/kg.

  • Expected Result: Peak HTR should occur between 1.0–3.0 mg/kg. At 10.0 mg/kg, HTR counts often decrease while locomotor activity increases (due to the 5-F-AMT releasing agent properties stimulating dopamine).

Part 3: Data Analysis & Troubleshooting

Interpreting the Results

When analyzing 5-F-AMT data, ensure you distinguish between Potency (ED50) and Efficacy (Max HTR counts).[4]

MetricExpected Value for 5-F-AMTInterpretation
ED50 (Potency) ~0.8 – 1.2 mg/kgMore potent than AMT; less potent than DOI.
Peak HTR Count 30–50 events / 15 minHigh efficacy full agonist.
M100907 Reversal Complete (>85%) Confirms 5-HT2A specificity.
WAY-100635 Effect Potentiation (Possible)Blocking 5-HT1A may increase HTR, as 1A agonism is inhibitory.
Common Pitfalls
  • Solubility: 5-F-AMT freebase is lipophilic. Ensure you are using the Hydrochloride (HCl) salt. If using freebase, dissolve in 0.1M acetic acid and neutralize to pH 5-6.

  • Serotonin Syndrome: High doses (>10 mg/kg) of 5-F-AMT can cause fatal serotonin syndrome due to the MAOI + Releaser combination. Signs include straub tail, hind limb abduction, and tremor. Do not confuse tremor with HTR.

  • Strain Differences: C57BL/6J mice are the standard.[5] DBA/2J mice may show significantly lower HTR thresholds.[5]

Experimental Timeline Diagram

Timeline cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Data Collection T_minus_30 Acclimation (15-30 min) T_minus_15 Antagonist Injection (M100907 or Vehicle) T_minus_30->T_minus_15 Transfer T_0 Agonist Injection (5-F-AMT HCl) T_minus_15->T_0 15 min wait Rec_Start Video Recording Start (T=0) T_0->Rec_Start Immediate Bin_1 Bin 0-10 min (Onset) Rec_Start->Bin_1 Bin_2 Bin 10-20 min (Peak HTR) Bin_1->Bin_2 Bin_3 Bin 20-30 min (Plateau) Bin_2->Bin_3

Caption: Timeline for antagonist challenge. Peak HTR for 5-F-AMT typically occurs in the 10-20 minute bin.[4]

References

  • Halberstadt, A. L., & Geyer, M. A. (2011).[6] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[7][8] Psychopharmacology, 217(3), 315–326.

  • Nagai, F., Nonaka, R., & Satoh, K. H. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132–137. (Establishes MAOI/Releaser profile).

  • Fantegrossi, W. E., et al. (2010).[6][8] The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17–33.

  • Nichols, D. E. (2016).[8] Psychedelics. Pharmacological Reviews, 68(2), 264–355. (Comprehensive review of tryptamine SAR).

  • González-Maeso, J., et al. (2007).[6][8][9] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452. (Mechanistic grounding for HTR).

Sources

correlation of in vitro receptor binding with in vivo behavioral effects of 5-Fluoro-alpha-methyltryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic profile of 5-Fluoro-alpha-methyltryptamine (5-F-AMT) , also designated as PAL-544 . Unlike simple tryptamines, 5-F-AMT exhibits a "dual-driver" mechanism: it functions as a high-potency partial agonist at the 5-HT2A receptor and a potent, selective inhibitor of Monoamine Oxidase A (MAO-A).

This guide correlates these in vitro binding parameters with in vivo behavioral readouts, specifically the Head-Twitch Response (HTR) in murine models, to demonstrate how structural modifications (fluorination and alpha-methylation) synergistically enhance behavioral potency beyond what receptor affinity alone would predict.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

5-F-AMT is a synthetic indolealkylamine. It structurally modifies the endogenous neurotransmitter scaffold through two key substitutions:

  • Alpha-Methylation: Sterically hinders deamination by MAO enzymes, significantly extending half-life and oral bioavailability.

  • 5-Fluorination: Increases lipophilicity (LogP) facilitating Blood-Brain Barrier (BBB) penetration and alters the electron density of the indole ring, modulating interaction with the serine residues in the 5-HT2A orthosteric binding pocket.

Structural Comparison of Key Analogs
CompoundStructurePrimary ClassKey Pharmacological Feature
5-F-AMT 5-Fluoro-α-methyltryptaminePsychedelic / StimulantDual Action: High 5-HT2A affinity + MAO-A Inhibition.[1][2][3]
AMT α-methyltryptamineStimulant / EntactogenBalanced Monoamine Releasing Agent (MRA) + MAOI. Lower 5-HT2A affinity.
5-MeO-AMT 5-Methoxy-α-methyltryptaminePotent PsychedelicExtremely high 5-HT2A affinity; lower selectivity for MAO inhibition compared to 5-F-AMT.

In Vitro Binding Profile: The Receptor Interface

The correlation between in vitro data and in vivo effects begins with the binding profile. 5-F-AMT distinguishes itself by retaining high affinity for the 5-HT2A receptor while simultaneously inhibiting the enzyme responsible for serotonin degradation.

Comparative Binding & Functional Data[2][11]

The following data synthesizes findings from radioligand displacement assays (using


 or 

) and enzymatic inhibition assays.
TargetParameter5-F-AMT (PAL-544)AMT (Parent)5-MeO-AMT (Comparator)Significance
5-HT2A

(Functional)
8.47 nM (

107%)
~150–200 nM2–5 nM5-F-AMT is a highly potent agonist, significantly stronger than AMT but slightly less than 5-MeO-AMT.
MAO-A

(Inhibition)
~180–450 nM ~200 nM>1000 nM5-F-AMT retains the potent MAO-A inhibition of the parent compound, unlike the 5-methoxy analog.
MAO-B

(Inhibition)
>10,000 nM>5,000 nMInactiveHigh selectivity for MAO-A (approx. 18,000-fold selectivity).[1]
NET/DAT Reuptake/ReleaseModerateHighLow5-F-AMT retains some stimulant-like releasing capability, contributing to hybrid effects.

Key Insight: The


 of 8.47 nM at 5-HT2A suggests that 5-F-AMT is a full agonist capable of recruiting Gq-signaling pathways efficiently. However, its behavioral potency is amplified by the simultaneous inhibition of MAO-A, which prevents the breakdown of both the drug itself and endogenous serotonin.

In Vivo Behavioral Correlation[14]

The transition from the test tube to the whole organism is measured primarily through the Head-Twitch Response (HTR) in mice, a validated behavioral proxy for 5-HT2A-mediated hallucinogenic activity in humans.[1]

The Correlation Logic
  • Hypothesis: If 5-HT2A affinity (

    
    ) drives hallucination, 5-F-AMT should be more potent than AMT but less than 5-MeO-AMT.
    
  • Observation: 5-F-AMT induces robust HTR, but the duration and intensity are modulated by its MAOI activity.

Behavioral Data Summary
AssayReadout5-F-AMT EffectCorrelation to In Vitro Data
Head-Twitch Response (HTR) Frequency / 30 minHigh Frequency Directly correlates with the nanomolar

at 5-HT2A. The response is blocked by Ketanserin (5-HT2A antagonist).
Locomotor Activity Distance TraveledBiphasic Initial suppression (common with 5-HT2A agonists) followed by stimulation (linked to MAOI/Releasing effects).
Drug Discrimination % SubstitutionPartial/Full Substitutes for DOM/LSD (hallucinogens) and partially for cocaine (stimulants), reflecting its hybrid binding profile.
Mechanism of Action Visualization

The following diagram illustrates the downstream signaling pathway activated by 5-F-AMT binding, leading to the behavioral HTR output.

G Drug 5-F-AMT Receptor 5-HT2A Receptor (Post-Synaptic) Drug->Receptor Agonist Binding (EC50 ~8.5nM) MAO MAO-A Enzyme Drug->MAO Inhibition (IC50 ~180nM) GProtein Gαq/11 Protein Receptor->GProtein Activation Enzyme PLCβ (Phospholipase C) GProtein->Enzyme Stimulates SecondMessenger IP3 + DAG Enzyme->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ Release SecondMessenger->Calcium Signaling Neuron Pyramidal Neuron Depolarization Calcium->Neuron Excitability Behavior Head-Twitch Response (HTR) Neuron->Behavior Motor Output Metabolism Metabolic Breakdown MAO->Metabolism Blocks

Figure 1: Signal transduction pathway connecting 5-F-AMT binding to behavioral output, highlighting the dual inhibition of MAO-A.

Experimental Protocols

To verify these correlations in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine affinity (


) for 5-HT2A.[4]
  • Membrane Preparation: Homogenize rat frontal cortex or HEK293 cells expressing human 5-HT2A. Centrifuge at 40,000 x g.

  • Ligand: Use

    
     (0.5 nM) as the radioligand.
    
  • Displacement: Incubate membranes with 5-F-AMT (

    
     to 
    
    
    
    M) for 60 min at 37°C.
  • Non-Specific Binding Control (Validation): Define non-specific binding using 1

    
    M Mianserin or Methysergide.
    
  • Filtration: Harvest via GF/B filters using a cell harvester. Count radioactivity via liquid scintillation.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Head-Twitch Response (In Vivo)

Objective: Quantify behavioral potency.

  • Subjects: Male C57BL/6J mice (n=8 per group), age 8-10 weeks.

  • Habituation: Acclimate mice to the observation chamber (clear cylinder) for 30 minutes prior to testing.

  • Administration: Administer 5-F-AMT (1.0, 3.0, 10.0 mg/kg) via intraperitoneal (i.p.) injection.

  • Recording: Immediately record video for 30 minutes.

  • Scoring (Validation): Two blinded observers count HTRs. An HTR is defined as a rapid rotational movement of the head/ears.[5][6]

    • Inter-rater reliability check: Correlation coefficient between observers must be >0.90.

  • Antagonist Challenge (Mechanistic Proof): Pre-treat a separate group with Volinanserin (M100907) 15 min prior to 5-F-AMT. Complete blockade of HTR confirms 5-HT2A specificity.

Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Correlation Start Start: 5-F-AMT HCl Step1 Radioligand Binding ([3H]-Ketanserin Displacement) Start->Step1 Step2 Calculate Ki & EC50 Step1->Step2 Step3 MAO Inhibition Assay (Selectivity Check) Step2->Step3 Step4 Mouse HTR Assay (Dose-Response: 1-10 mg/kg) Step3->Step4 Select Dose Range Step5 Antagonist Challenge (Pre-treat w/ M100907) Step4->Step5 Step6 Video Scoring (Blinded) Step5->Step6 End Final Profile: Potency vs. Affinity Step6->End Correlate Data

Figure 2: Experimental workflow for establishing the pharmacodynamic profile of 5-F-AMT.

Conclusion

The correlation between in vitro binding and in vivo effects for 5-F-AMT is positive but non-linear . While the high affinity for 5-HT2A (


 ~8.5 nM) predicts significant hallucinogenic potential, the behavioral magnitude is potentiated by the compound's secondary action as an MAO-A inhibitor.

For researchers, 5-F-AMT represents a "dirty" pharmacological probe compared to highly selective agonists like DOI; however, it serves as an excellent model for understanding the synergy between receptor agonism and metabolic stability in tryptamine derivatives.

References

  • Use and effects of 5-Fluoro-AMT . Wikipedia.[1] Retrieved from [Link]

  • Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives . Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alpha-Methylated tryptamine derivatives induce a 5-HT receptor-mediated head-twitch response in mice . Neuropharmacology. Retrieved from [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice . Psychopharmacology. Retrieved from [Link]

  • Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons . Neuropharmacology. Retrieved from [Link]

Sources

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